Acridine Red 3B
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H15ClN2O |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
N-methyl-6-methyliminoxanthen-3-amine;hydrochloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H |
InChI Key |
IVHDZUFNZLETBM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Photophysical Profile of Acridine Red 3B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) Red 3B, also known by its Colour Index number 45000, is a basic pyronin dye with applications in histological staining and fluorescence microscopy. Understanding its photophysical properties is paramount for its effective utilization in quantitative imaging, sensing, and other advanced research applications. This technical guide provides a comprehensive overview of the core photophysical characteristics of Acridine Red 3B, details the experimental protocols for their measurement, and visualizes the workflow for its characterization.
Core Photophysical Properties
This compound exhibits distinct absorption and emission characteristics that are influenced by its molecular structure and the surrounding solvent environment. While specific quantitative data for some photophysical parameters remain elusive in readily available literature, a qualitative and comparative understanding can be drawn from studies on Acridine Red and related rhodamine dye analogues.
Spectral Properties
The absorption and emission spectra of this compound are fundamental to its application as a fluorescent probe. The absorption maximum (λ_abs_) is consistently reported to be around 547 nm.[1] In ethanol (B145695), a common solvent for spectroscopic studies, the excitation and emission maxima (λ_ex_ and λ_em_) for a closely related compound, Acridine Red, have been documented at approximately 552 nm and 584 nm, respectively.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Solvent |
| Absorption Maximum (λ_abs_) | 547 | Not Specified |
| Excitation Maximum (λ_ex_) | ~552 | Ethanol |
| Emission Maximum (λ_em_) | ~584 | Ethanol |
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_f_) and fluorescence lifetime (τ_f_) are critical parameters that define the efficiency and temporal dynamics of the fluorescence emission process. While precise numerical values for this compound are not explicitly available in the reviewed literature, comparative studies with other rhodamine dye analogues, such as Pyronin Y (PYY) and Pyronin B (PYB), provide valuable insights.
Research indicates that Acridine Red (AR) demonstrates a significantly higher fluorescence quantum yield and a longer fluorescence lifetime in comparison to PYY and PYB.[2][3] This enhanced performance is attributed to the structural characteristics of the acridine core. Notably, ethanol has been identified as a solvent in which Acridine Red exhibits its highest quantum yield and longest lifetime.[2][3]
Table 2: Qualitative Photophysical Parameters of Acridine Red
| Property | Value | Solvent |
| Fluorescence Quantum Yield (Φ_f_) | Higher than Pyronin Y and Pyronin B | Optimal in Ethanol |
| Fluorescence Lifetime (τ_f_) | Longer than Pyronin Y and Pyronin B | Optimal in Ethanol |
| Molar Absorptivity (ε) | Data not available | - |
Experimental Protocols
The determination of the photophysical properties of fluorescent dyes like this compound involves a suite of standardized spectroscopic techniques.
Absorption Spectroscopy
The absorption spectrum and molar absorptivity are determined using a UV-Visible spectrophotometer.
-
Sample Preparation: A stock solution of this compound is prepared in a high-purity solvent (e.g., ethanol). A series of dilutions are then made to obtain solutions of varying concentrations.
-
Measurement: The absorbance of each solution is measured across a range of wavelengths using a dual-beam UV-Visible spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λ_abs_) is identified from the spectrum. The molar absorptivity (ε) is calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Fluorescence emission spectra and quantum yields are typically measured using a spectrofluorometer.
-
Emission Spectrum:
-
Sample Preparation: A dilute solution of this compound is prepared in the desired solvent to avoid inner filter effects.
-
Measurement: The sample is excited at its absorption maximum (or a suitable wavelength within the absorption band), and the emitted fluorescence is scanned over a range of longer wavelengths.
-
-
Relative Quantum Yield Measurement:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties (e.g., Rhodamine 6G in ethanol) is chosen.
-
Measurement: The absorption and fluorescence emission spectra of both the this compound solution and the standard solution are recorded under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) and matched as closely as possible.
-
Calculation: The quantum yield of this compound (Φ_f,sample_) is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Measurement: The sample is excited by the pulsed laser, and the arrival times of the emitted single photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f_).
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the general workflow for the experimental determination of the photophysical properties of a fluorescent dye such as this compound.
Caption: Experimental workflow for photophysical characterization.
References
An In-depth Technical Guide to the Mechanism of Action of Acridine Red 3B for RNA Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Red 3B is a cationic dye belonging to the pyronin class of fluorochromes.[1][2] While not as commonly utilized as its structural analogues Acridine Orange and Pyronin Y, this compound has been historically employed for the visualization of ribonucleic acid (RNA) in cytological and histological preparations.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound for RNA staining, drawing upon its known properties and the well-established mechanisms of related dyes. The guide will detail the physicochemical properties, proposed binding mechanism, fluorescence characteristics, and a foundational experimental protocol.
Physicochemical Properties
This compound is a red, water-soluble, and ethanol-soluble dye.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CI Number | 45000 | [1][2] |
| Molecular Formula | C₁₅H₁₅ClN₂O | [1] |
| Formula Weight | 274.76 g/mol | [1] |
| Absorption Maximum (λmax) | 547 nm | [1][2] |
| Solubility | Soluble in water and ethanol | [1][2] |
Core Mechanism of Action for RNA Staining
The precise mechanism of this compound's interaction with RNA has not been as extensively studied as that of Acridine Orange or Pyronin Y. However, based on its structural similarity to these dyes and its use in analogous staining techniques, a mechanism involving electrostatic interactions and subsequent dye aggregation can be inferred.
This compound is a cationic dye that is suggested to bind to the negatively charged phosphate (B84403) backbone of single-stranded RNA (ssRNA). This interaction is primarily electrostatic. Upon binding, the dye molecules are thought to stack, forming aggregates along the RNA strand. This aggregation leads to a phenomenon known as metachromasia, where the dye exhibits a shift in its fluorescence emission to a longer wavelength, resulting in a characteristic red fluorescence. This is in contrast to the green fluorescence observed when related dyes like Acridine Orange intercalate into double-stranded DNA.
dot
References
An In-depth Technical Guide to Acridine Red 3B: Chemical Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Acridine Red 3B. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this fluorescent dye. All quantitative data is presented in a clear tabular format, and a detailed experimental protocol for its synthesis is provided.
Chemical Structure and Identification
This compound, also known by its Colour Index number C.I. 45000, is a cationic xanthene dye belonging to the pyronin family.[1][2] Its chemical structure is characterized by a central xanthene ring system with methylamino substituents at the 3 and 6 positions. The positive charge is delocalized across the chromophore.
The IUPAC name for this compound is methyl-[6-(methylamino)xanthen-3-ylidene]azanium;chloride . It is identified by the CAS number 2465-29-4 . The chemical formula is C₁₅H₁₅ClN₂O , and it has a molecular weight of approximately 274.75 g/mol .
Physicochemical and Spectroscopic Properties
This compound is a red solid that is soluble in water and ethanol (B145695).[2] It is a fluorescent dye with distinct absorption and emission characteristics. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅ClN₂O | - |
| Molecular Weight | 274.75 g/mol | - |
| CAS Number | 2465-29-4 | - |
| C.I. Number | 45000 | [1][2] |
| Absorption Maximum (λmax) | 547 nm | [2] |
| Fluorescence Quantum Yield (Φf) | Higher than Pyronin Y and Pyronin B | [3][4] |
| Fluorescence Lifetime (τf) | Longer than Pyronin Y and Pyronin B | [3][4] |
Synthesis of this compound
The synthesis of this compound is analogous to the general synthesis of pyronin and rhodamine dyes, which involves the condensation of a 3-aminophenol (B1664112) derivative with an aldehyde or its equivalent, followed by an oxidation step. The key starting material for this compound is 3-(methylamino)phenol (B79350) .
The synthesis can be conceptualized as a two-step process:
-
Condensation: Two equivalents of 3-(methylamino)phenol react with one equivalent of formaldehyde (B43269) in an acidic medium. This reaction forms a leuco (colorless) intermediate.
-
Oxidation: The leuco intermediate is then oxidized to form the conjugated chromophore of this compound.
A logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from general procedures for pyronin dye synthesis.
Materials:
-
3-(Methylamino)phenol
-
Formaldehyde (37% solution in water)
-
Concentrated Hydrochloric Acid (HCl)
-
An oxidizing agent (e.g., Iron(III) chloride, chloranil, or sodium nitrite)
-
Ethanol
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator)
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve two molar equivalents of 3-(methylamino)phenol in a suitable solvent such as ethanol.
-
Slowly add one molar equivalent of a 37% aqueous formaldehyde solution to the flask.
-
Acidify the reaction mixture by adding a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Oxidation:
-
After the condensation is complete, cool the reaction mixture to room temperature.
-
Slowly add a solution of the oxidizing agent (e.g., a slight excess of Iron(III) chloride dissolved in ethanol) to the reaction mixture.
-
Stir the mixture at room temperature for several hours or until the oxidation is complete, as indicated by the formation of a deep red color and TLC analysis.
-
-
Isolation and Purification:
-
Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of chloroform (B151607) and methanol (e.g., 8:2 v/v), can be used.[1]
-
Alternatively, the crude dye can be purified by solvent extraction. Dextrin and salt impurities can be removed by extracting the dye with dry ethanol or methanol, followed by filtration and evaporation of the solvent.[1]
-
The purified this compound can be further dried in a vacuum oven.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
UV-Vis Spectroscopy: To determine the absorption maximum.
-
Fluorimetry: To measure the fluorescence emission spectrum, quantum yield, and lifetime.
The following diagram illustrates the general signaling pathway of how a fluorescent dye like this compound functions:
Caption: Jablonski diagram of fluorescence.
References
Acridine Red 3B: A Technical Guide to Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acridine (B1665455) Red 3B, a synthetic dye with applications in biological staining and microscopy. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing robust qualitative information and a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.
Introduction to Acridine Red 3B
This compound, also known as C.I. 45000, is a cationic dye belonging to the acridine family. Its chemical structure, characterized by a tricyclic aromatic system, imparts vibrant red coloration and fluorescent properties.[1] This makes it a useful tool for various biological applications, including the staining of nucleic acids.[1] Understanding its solubility in common laboratory solvents is critical for the preparation of stock solutions and ensuring the accuracy and reproducibility of experimental results.
Solubility Profile of this compound
This compound exhibits varied solubility depending on the polarity of the solvent. Its ionic nature, due to the presence of a quaternary ammonium (B1175870) group and a chloride ion, dictates its preference for polar solvents.[1]
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound in common laboratory solvents based on available data.
| Solvent | Solubility Level | Observations |
| Water | Partly miscible / Soluble | Forms a red solution with yellow-green fluorescence.[1][2] The term "partly miscible" suggests that while it dissolves, its solubility may be limited.[1][2] |
| Ethanol | Soluble / Good | Readily dissolves to form an intensely colored red solution, also exhibiting yellow-green fluorescence.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Described as soluble in DMSO.[1] |
| Non-polar Solvents | Limited Solubility | Poor solubility is expected in hydrophobic media due to the ionic nature of the compound.[1] |
Experimental Protocol for Quantitative Solubility Determination
To empower researchers to ascertain the precise solubility of this compound in their solvent of choice, the following detailed experimental protocol, based on the widely accepted "shake-flask" method, is provided.
Materials
-
This compound powder
-
Selected laboratory solvent (e.g., deionized water, absolute ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound powder and add it to a vial. The excess is crucial to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes to initially disperse the solid.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solvent is fully saturated with the solute.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
To ensure complete removal of any undissolved particles, centrifuge the saturated solution at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.
-
For further clarity, the collected supernatant can be passed through a 0.22 µm syringe filter.
-
Perform a precise serial dilution of the clear, saturated solution with the same solvent to bring the concentration into the linear range of the spectrophotometer.
-
-
Quantification by Spectrophotometry:
-
Measure the absorbance of the diluted solutions at the maximum absorption wavelength (λmax) of this compound (approximately 547 nm).[3]
-
Prepare a standard calibration curve using known concentrations of this compound in the same solvent.
-
Determine the concentration of the diluted saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Conclusion
While quantitative solubility data for this compound remains elusive in readily accessible literature, its qualitative solubility in key laboratory solvents such as water, ethanol, and DMSO is established. For researchers requiring precise concentrations, the provided experimental protocol offers a reliable method for determining the solubility in a specific solvent and under defined conditions. Adherence to this protocol will enable the preparation of accurate stock solutions, contributing to the overall quality and reliability of experimental outcomes in research and development.
References
Acridine Red 3B: A Technical Guide to its Quantum Yield and Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Red 3B, also known as Acridine Red, is a fluorescent dye belonging to the xanthene family, structurally similar to pyronins. Its photophysical properties, particularly its quantum yield and fluorescence lifetime, are critical parameters for its application in various research and development fields, including histology, cell biology, and drug discovery. This technical guide provides an in-depth overview of the quantum yield and fluorescence lifetime of this compound, detailed experimental protocols for their measurement, and an exploration of its role as a fluorescent probe.
Photophysical Properties of this compound
The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of a fluorophore are fundamental characteristics that determine its brightness and temporal response. This compound exhibits solvent-dependent photophysical properties, with notable performance in alcoholic solvents.
Quantitative Data Summary
A study by Zhang et al. (2015) investigated the fluorescence properties of Acridine Red (AR) in various solvents. The research highlighted that Acridine Red possesses a significantly longer fluorescence lifetime and a higher quantum yield compared to structurally similar dyes like Pyronin Y (PYY) and Pyronin B (PYB).[1] Among the solvents tested, ethanol (B145695) was found to provide the optimal environment for both the highest fluorescence quantum yield and the longest fluorescence lifetime.[1]
While the full dataset from the aforementioned study is not publicly tabulated, the key findings indicate a superior photophysical performance of Acridine Red in ethanol. For comparative purposes, the following table summarizes the known absorption maximum of this compound.
| Property | Value | Solvent |
| Absorption Maximum (λmax) | 547 nm | - |
Researchers should refer to the primary literature for specific quantitative values when designing experiments that are highly sensitive to these parameters.
Experimental Protocols
Accurate determination of the quantum yield and fluorescence lifetime of this compound is essential for its effective use. The following sections detail the standard methodologies for these measurements.
Measurement of Relative Fluorescence Quantum Yield
The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used technique for determining the fluorescence quantum yield.
Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield. Rhodamine 6G in ethanol (Φf = 0.95) is a common standard for the spectral region of this compound.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in spectroscopic grade ethanol.
-
Prepare a series of dilutions of the stock solution with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a similar series of dilutions for the quantum yield standard (e.g., Rhodamine 6G) in the same solvent.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength (e.g., 520 nm) for each solution.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard.
-
The quantum yield of this compound (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).
-
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser). The time difference between the excitation pulse and the arrival of the first emitted photon is measured for a large number of excitation cycles. The histogram of these time differences represents the fluorescence decay profile.
Protocol:
-
Instrument Setup:
-
The TCSPC system consists of a pulsed light source, a sample holder, a fast and sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
The excitation wavelength is selected to match the absorption maximum of this compound.
-
The emission is collected at the peak of the fluorescence spectrum, often using a monochromator or a bandpass filter.
-
-
Data Acquisition:
-
A dilute solution of this compound is placed in the sample holder.
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a colloidal silica (B1680970) suspension) to account for the temporal spread of the excitation pulse and the detector response.
-
The fluorescence decay of the this compound solution is recorded until a sufficient number of photons (typically 10,000 counts in the peak channel) are collected to ensure good statistical accuracy.
-
-
Data Analysis:
-
The fluorescence decay data is analyzed by fitting it to an exponential decay model.
-
The analysis involves deconvolution of the measured decay profile with the IRF to obtain the true fluorescence lifetime (τf).
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Mandatory Visualizations
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Caption: Workflow for Fluorescence Lifetime Measurement by TCSPC.
Role as a Fluorescent Probe: Signaling Cellular Information
While not directly involved in intracellular signaling cascades, this compound acts as a crucial signaling molecule for researchers by selectively staining and reporting on the status of cellular components. Its primary application lies in the staining of RNA.
References
Acridine Dyes in Live-Cell Imaging: A Technical Guide
An In-depth Examination of Acridine (B1665455) Orange as a Versatile Tool for Real-Time Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was initially intended to focus on the suitability of Acridine Red 3B for live-cell imaging. However, a comprehensive review of the scientific literature reveals a significant lack of data supporting its use in this application. This compound is not commonly utilized in modern cell biology, and there is a notable absence of established protocols, cytotoxicity data, and detailed photophysical characterization required for live-cell imaging. One study noted it to be moderately injurious in animal models and a weak inhibitor of RNA synthesis compared to other acridine derivatives.[1]
Conversely, a closely related dye, Acridine Orange (AO), is a well-established and versatile fluorescent probe for a wide array of live-cell imaging applications.[2][3] Therefore, this guide will focus on Acridine Orange, providing the in-depth technical information requested, and presenting it as a robust and well-documented alternative to this compound.
Introduction to Acridine Orange in Live-Cell Imaging
Acridine Orange (AO) is a cell-permeable, cationic, and metachromatic fluorescent dye. Its unique spectral properties allow it to differentially stain various cellular components, most notably nucleic acids and acidic organelles, making it a powerful tool for assessing cell viability, cell cycle status, and autophagy.[3] In live cells, AO emits green fluorescence when it intercalates with double-stranded DNA (dsDNA), while it emits red fluorescence when it binds to single-stranded nucleic acids (RNA and ssDNA) or accumulates in acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes.[2][3] This dual-fluorescence capability enables the simultaneous visualization and quantification of multiple cellular parameters in real-time.
Photophysical and Chemical Properties
The utility of a fluorescent dye in live-cell imaging is fundamentally determined by its photophysical and chemical characteristics. The following tables summarize the key quantitative data for Acridine Orange.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₉N₃ | |
| Molar Mass | 265.36 g/mol | |
| Absorption Maximum (λabs) | ~502 nm (bound to dsDNA) | [3] |
| ~460 nm (bound to ssRNA/ssDNA) | [3] | |
| Emission Maximum (λem) | ~525 nm (green, bound to dsDNA) | [3] |
| ~650 nm (red, bound to ssRNA/ssDNA) | [3] | |
| Fluorescence Quantum Yield (Φf) | 0.46 (in ethanol) | [4] |
| Extinction Coefficient (ε) | Not readily available | |
| Solubility | Soluble in water and ethanol |
Cytotoxicity and Recommended Working Concentrations
A critical consideration for any live-cell imaging reagent is its potential to induce cellular stress or death, which can confound experimental results. Acridine Orange, like many fluorescent dyes, can be cytotoxic at high concentrations or with prolonged exposure to excitation light.
| Cell Line | Assay Type | IC50 / Tolerated Concentration | Exposure Time | Reference(s) |
| HL60 (Human Promyelocytic Leukemia) | MTT Assay | Cytotoxicity observed with AO-mediated sonodynamic therapy | 48 hours | [5] |
| SH-SY5Y (Human Neuroblastoma) | Cytotoxicity Assay | IC₅₀ values for various acridine derivatives reported, with one showing minimal cytotoxicity (IC₅₀: 394.02µg/ml) | Not Specified | [6] |
General Working Concentrations: For most live-cell imaging applications, a final concentration of 1-5 µg/mL of Acridine Orange is recommended.[7] The optimal concentration should be determined empirically for each cell type and experimental condition to minimize cytotoxicity while achieving adequate signal-to-noise ratio.
Experimental Protocols
General Live-Cell Staining with Acridine Orange
This protocol is suitable for the general visualization of the nucleus and cytoplasm in live cells.
Materials:
-
Acridine Orange stock solution (1 mg/mL in DMSO or water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live cells cultured on imaging-compatible plates or dishes
Procedure:
-
Prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL.
-
Remove the existing culture medium from the cells.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
Staining of Acidic Vesicular Organelles (AVOs) for Autophagy Detection
This protocol is optimized for the visualization and quantification of AVOs, which are indicative of autophagic activity.
Materials:
-
Acridine Orange stock solution (1 mg/mL in DMSO or water)
-
Complete cell culture medium
-
PBS
-
Live cells cultured on imaging-compatible plates or dishes
-
Autophagy inducer (e.g., rapamycin) or inhibitor (e.g., bafilomycin A1) as experimental controls
Procedure:
-
Treat cells with the desired compounds to induce or inhibit autophagy for the appropriate duration.
-
Prepare a fresh working solution of Acridine Orange in complete cell culture medium to a final concentration of 1 µg/mL.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the Acridine Orange working solution and incubate for 15 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Observe the cells under a fluorescence microscope. Autophagic cells will exhibit an increase in red fluorescence due to the accumulation of AVOs.
-
Quantify the red fluorescence intensity per cell using image analysis software.
Cellular Mechanisms and Signaling Pathways
Acridine Orange's utility in live-cell imaging stems from its ability to interact with and report on specific cellular states and organelles.
Nucleic Acid Staining and Cell Viability
The differential staining of dsDNA (green) and RNA/ssDNA (red) allows for the assessment of nuclear morphology and RNA distribution. When used in conjunction with a membrane-impermeable dye like Propidium Iodide (PI), AO can be used to distinguish between live, apoptotic, and necrotic cells.
Caption: AO and PI staining for cell viability assessment.
Autophagy Pathway
Acridine Orange is a widely used probe for monitoring autophagy. During autophagy, autophagosomes fuse with lysosomes to form autolysosomes. These are acidic organelles that concentrate protonated AO, leading to the formation of aggregates that fluoresce red. An increase in red fluorescence intensity is often correlated with an increase in autophagic activity.
Caption: AO accumulation in acidic vesicles during autophagy.
Conclusion
While this compound is not a suitable candidate for live-cell imaging due to a lack of supporting data, Acridine Orange stands out as a highly versatile and cost-effective fluorescent dye. Its metachromatic properties provide a unique advantage for the simultaneous monitoring of nuclear morphology, RNA distribution, and the dynamics of acidic organelles. With careful optimization of concentration and imaging conditions to mitigate potential cytotoxicity, Acridine Orange is an invaluable tool for researchers in cell biology and drug discovery, enabling detailed real-time analysis of cellular processes such as autophagy and cell death.
References
- 1. Acridine Red - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Monitoring Apoptosis and Myeloid Differentiation of Acridine Orange‐Mediated Sonodynamic Therapy‐Induced Human Promyelocytic Leukemia HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Acridine-Based Dyes for Nucleic Acid Staining: A Comparative Analysis of Acridine Orange and Acridine Red 3B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of two acridine-based fluorescent dyes, Acridine Orange and Acridine Red 3B, for the application of nucleic acid staining. While Acridine Orange is a widely utilized and well-characterized dye for this purpose, available data on this compound is significantly limited, precluding a direct, in-depth performance comparison. This document will, therefore, present a comprehensive overview of Acridine Orange, including its mechanisms of action, spectral properties, and established experimental protocols. The limited available information on this compound will also be summarized to provide a complete picture of the current state of knowledge.
Introduction to Acridine Dyes
Acridine dyes are a class of organic compounds characterized by their core structure of three fused benzene (B151609) rings. Their ability to interact with nucleic acids, coupled with their fluorescent properties, has made them invaluable tools in cellular and molecular biology. These dyes are widely employed in various applications, including cell cycle analysis, apoptosis detection, and the visualization of nucleic acids in both living and fixed cells.
Acridine Orange: A Versatile Nucleic Acid Stain
Acridine Orange is a cell-permeable, metachromatic fluorescent dye that differentially stains double-stranded DNA (dsDNA) and single-stranded nucleic acids (ssDNA and RNA). This property allows for the simultaneous visualization and quantification of different nucleic acid types within a cell.
Mechanism of Action
The differential staining of Acridine Orange arises from its distinct modes of interaction with dsDNA and single-stranded nucleic acids.
-
Intercalation with dsDNA: The planar tricyclic ring of Acridine Orange intercalates, or inserts itself, between the base pairs of the DNA double helix. In this monomeric, intercalated state, the dye is excited by blue light and emits green fluorescence.
-
Electrostatic Interaction with Single-Stranded Nucleic Acids: In the presence of single-stranded DNA or RNA, Acridine Orange molecules interact with the phosphate (B84403) backbone through electrostatic forces. This leads to the aggregation of the dye molecules, resulting in a shift in their fluorescence emission to red-orange.
This dual-emission property makes Acridine Orange a powerful tool for distinguishing between DNA and RNA within the cell and for assessing changes in nucleic acid content and conformation.
Data Presentation: Quantitative Properties of Acridine Orange
| Property | Value | References |
| Molecular Formula | C₁₇H₁₉N₃ | [1] |
| Molecular Weight | 265.36 g/mol | [1] |
| Excitation Maximum (Bound to dsDNA) | ~502 nm | [2] |
| Emission Maximum (Bound to dsDNA) | ~525 nm (Green) | [2] |
| Excitation Maximum (Bound to ssDNA/RNA) | ~460 nm | [2] |
| Emission Maximum (Bound to ssDNA/RNA) | ~650 nm (Red) | [2] |
| Cell Permeability | Yes | [3] |
Experimental Protocols
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Acridine Orange stock solution (e.g., 1 mg/mL in distilled water)
-
Staining solution (e.g., 1-5 µg/mL Acridine Orange in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)
Procedure:
-
Grow cells on coverslips or in a multi-well plate.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Dilute the Acridine Orange stock solution to the desired working concentration in PBS.
-
Incubate cells with the Acridine Orange staining solution for 5-15 minutes at room temperature, protected from light.
-
Wash cells three times with PBS to remove excess stain.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize the stained cells using a fluorescence microscope. dsDNA in the nucleus will appear green, while RNA-rich structures like the cytoplasm and nucleolus will appear red or orange.
Materials:
-
Acridine Orange/Ethidium Bromide (AO/EB) staining solution (e.g., 100 µg/mL AO and 100 µg/mL EB in PBS)
-
Cell suspension
-
Fluorescence microscope
Procedure:
-
Harvest cells and resuspend in PBS.
-
Add 1 µL of AO/EB staining solution to 25 µL of the cell suspension.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe under a fluorescence microscope.
-
Viable cells: Uniform green fluorescence in the nucleus.
-
Early apoptotic cells: Bright green, condensed, or fragmented chromatin in the nucleus.
-
Late apoptotic cells: Orange to red fluorescence in the nucleus due to chromatin condensation and membrane blebbing.
-
Necrotic cells: Uniform orange to red fluorescence in the nucleus due to loss of membrane integrity.
-
Mandatory Visualization: Signaling Pathways and Workflows
Caption: Mechanism of Acridine Orange interaction with nucleic acids.
Caption: Experimental workflow for Acridine Orange staining of fixed cells.
This compound: A Less Characterized Dye
Information regarding this compound for nucleic acid staining is sparse in the available scientific literature. It is not a commonly used dye for this application, and as such, a detailed comparative analysis with Acridine Orange is not currently possible.
Known Properties
The following table summarizes the limited available data for this compound.
| Property | Value | References |
| C.I. Number | 45000 | [4] |
| Molecular Formula | C₁₅H₁₅ClN₂O | [4] |
| Molecular Weight | 274.76 g/mol | [4] |
| Absorption Maximum | 547 nm | [4] |
| Solubility | Soluble in water and ethanol | [4] |
Potential for Nucleic Acid Staining
One historical method, the Hitchcock-Ehrich method for plasma cells, suggests the use of this compound for staining RNA in conjunction with Malachite Green.[4] This indicates that this compound possesses some affinity for RNA. A study on the fluorescence properties of rhodamine dye analogues, which included Acridine Red, reported that it exhibits a significantly longer fluorescence lifetime and higher quantum yield compared to the closely related Pyronin Y and Pyronin B dyes.[5] These favorable fluorescence characteristics suggest that this compound could have potential as a fluorescent stain, but further research is required to elucidate its specific interactions with nucleic acids and to develop optimized staining protocols.
Conclusion
Acridine Orange stands as a robust and versatile tool for the differential staining of nucleic acids, providing valuable insights into cellular processes such as apoptosis and the relative distribution of DNA and RNA. Its mechanisms of action and spectral properties are well-documented, and established protocols are readily available for a variety of applications.
In contrast, this compound remains a largely uncharacterized dye in the context of nucleic acid staining. While some of its basic properties are known and its fluorescence characteristics appear promising, a significant knowledge gap exists regarding its mechanism of interaction with DNA and RNA, its emission spectra when bound to these molecules, and its overall performance as a nucleic acid stain. Further research is necessary to determine if this compound can serve as a viable alternative or complementary tool to Acridine Orange and other commonly used nucleic acid stains. For researchers, scientists, and drug development professionals requiring reliable and well-documented nucleic acid staining, Acridine Orange remains the recommended choice between these two dyes.
References
- 1. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. stainsfile.com [stainsfile.com]
- 5. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the History and Original Applications of Acridine Red 3B in Histology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the historical origins and foundational applications of Acridine (B1665455) Red 3B, a synthetic dye belonging to the pyronin class, within the field of histology. While not as commonly utilized as its counterparts, Acridine Red 3B holds a specific, noteworthy place in the annals of histological staining, particularly for the differentiation of nucleic acids. This document provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on established methods for related dyes, and a detailed exploration of its principal historical application: the Hitchcock-Erich method for staining plasma cells. The guide also touches upon the analogous Unna-Pappenheim technique, providing context to the broader landscape of differential nucleic acid staining in the early 20th century. Experimental protocols for these historical methods are presented in detail, alongside a discussion on the qualitative and nascent quantitative observations of the time.
Introduction: The Dawn of Synthetic Dyes in Histology
The late 19th and early 20th centuries marked a revolutionary period in histology, largely driven by the advent of synthetic aniline (B41778) dyes. Pioneering figures like Paul Ehrlich systematically explored the affinities of these dyes for various cellular components, laying the groundwork for differential staining techniques that could distinguish between different cell types and their internal structures. Ehrlich's work with "neutral" dye mixtures, combining acidic and basic dyes, was a pivotal advancement that enabled the first detailed descriptions of different blood leukocytes.[1] This era of empirical investigation led to the development of numerous staining methods, many of which remain in use, in modified forms, today. It is within this context of fervent discovery that this compound and its applications emerged.
This compound: Chemical Properties
This compound, also known by its Colour Index number C.I. 45000, is a basic dye of the xanthene class, closely related to the pyronins. Its chemical structure confers its characteristic red color and its ability to bind to acidic components within the cell, most notably nucleic acids.
| Property | Value |
| Chemical Formula | C₁₅H₁₅ClN₂O |
| Molecular Weight | 274.75 g/mol |
| Colour Index Number | 45000 |
| Class | Pyronin |
| Appearance | Red powder |
| Solubility | Soluble in water and ethanol |
Synthesis of Acridine Dyes: The Bernthsen Reaction
For pyronin-class dyes like this compound, a plausible synthesis route involves the condensation of a meta-aminophenol derivative with an aldehyde or a related compound in the presence of an acid catalyst. A general representation of this synthesis is provided below.
References
An In-depth Technical Guide to the Spectral Properties of Acridine Dyes for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of commonly used acridine (B1665455) dyes in fluorescence microscopy, with a focus on acridine orange and acridine yellow. This document details their fluorescence mechanisms, provides key spectral and photophysical data, and outlines experimental protocols for their application in cellular imaging.
Core Principles of Acridine Dye Fluorescence
Acridine dyes are a class of fluorescent compounds characterized by their tricyclic aromatic structure. Their utility in fluorescence microscopy stems from their ability to bind to cellular components, most notably nucleic acids, and exhibit distinct fluorescent signals upon excitation. The interaction with macromolecules and the local cellular environment significantly influences their spectral properties.
Acridine Orange (AO) is a versatile, cell-permeable cationic dye. Its most notable characteristic is its metachromatic fluorescence, meaning it can emit different colors of light depending on its concentration and the nature of the molecule it binds to. When AO intercalates into the double helix of DNA as a monomer, it emits a green fluorescence.[1] In contrast, when it binds to single-stranded nucleic acids like RNA or denatured DNA, primarily through electrostatic interactions, it forms aggregates that result in a red-orange fluorescence.[1] This differential staining allows for the simultaneous visualization of DNA and RNA within a cell. Furthermore, AO accumulates in acidic organelles such as lysosomes and autophagosomes, where the low pH environment also leads to the formation of aggregates that fluoresce in the red-orange spectrum.[1]
Acridine Yellow is another derivative of acridine that exhibits strong bluish-green fluorescence. It is also used as a fluorescent stain in histology and as a probe for measuring cytoplasmic pH changes.
Spectral and Photophysical Properties
The efficiency and specificity of fluorescent dyes are quantified by several key parameters. The following tables summarize the essential spectral and photophysical properties of Acridine Orange and Acridine Yellow.
Table 1: Spectral Properties of Acridine Orange
| Property | Bound to dsDNA (Intercalated Monomer) | Bound to ssRNA/ssDNA (Aggregates) | In Acidic Organelles |
| Excitation Maximum (λex) | ~502 nm[1] | ~460 nm[1] | ~460 nm |
| Emission Maximum (λem) | ~525 nm (Green)[1] | ~650 nm (Red-Orange)[1] | ~650 nm (Red-Orange) |
| Molar Extinction Coefficient (ε) | Data not consistently available | Data not consistently available | Data not consistently available |
| Quantum Yield (Φ) | Enhancement observed, varies with conditions[2] | Weaker red fluorescence with ssRNA than ssDNA | Data not consistently available |
Note: The molar extinction coefficient and quantum yield of Acridine Orange are highly dependent on the local environment and the ratio of dye to nucleic acid. While general values in solution are available (ε ≈ 27,000 cm⁻¹/M at 430.8 nm in basic ethanol; Φ ≈ 0.2 in basic ethanol), specific values when bound to nucleic acids are less consistently reported in the literature.[3] The fluorescence quantum yield is enhanced upon binding to DNA, with increases ranging from 1.42 to 2.38-fold compared to the monomer in solution.[2]
Table 2: Spectral Properties of Acridine Yellow
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~461 nm | General |
| Emission Maximum (λem) | ~493 nm (Bluish-Green) | General |
| Molar Extinction Coefficient (ε) | ~39,400 cm⁻¹/M | at 460.8 nm in ethanol |
| Quantum Yield (Φ) | ~0.47 | in ethanol |
Experimental Protocols
Accurate and reproducible results with acridine dyes depend on carefully executed experimental protocols. The following sections provide detailed methodologies for common applications.
Acridine Orange Staining for Live Cell Imaging of Nucleus and Acidic Organelles
This protocol is designed for the visualization of the nucleus and acidic vesicular organelles (AVOs) in living cells.
Materials:
-
Acridine Orange (stock solution: 1 mg/mL in sterile distilled water or PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging chamber or plates
-
Fluorescence microscope with appropriate filter sets (e.g., FITC for green, TRITC or Texas Red for red)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a live-cell imaging dish or plate.
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Staining: Remove the existing culture medium from the cells. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells and image immediately using a fluorescence microscope.
Expected Results:
-
Nucleus (containing dsDNA): Green fluorescence.
-
Cytoplasm (containing RNA): Faint red-orange fluorescence.
-
Acidic Organelles (lysosomes, autophagosomes): Bright, punctate red-orange fluorescence.
Acridine Orange/Propidium Iodide (AO/PI) Staining for Cell Viability Assessment
This dual-staining method distinguishes between viable, apoptotic, and necrotic cells. Acridine Orange will stain all cells, while Propidium Iodide, a membrane-impermeable dye, will only enter and stain cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Acridine Orange (stock solution: 1 mg/mL in distilled water)
-
Propidium Iodide (stock solution: 1 mg/mL in distilled water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell suspension
-
Fluorescence microscope with appropriate filters
Procedure:
-
Staining Solution Preparation: Prepare a staining solution by mixing Acridine Orange and Propidium Iodide in PBS to final concentrations of 1 µg/mL each.
-
Staining: Add 1 µL of the staining solution to 25 µL of the cell suspension.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Imaging: Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope.
Expected Results:
-
Live Cells: Green nucleus with an intact structure.
-
Early Apoptotic Cells: Bright green nucleus with chromatin condensation, appearing as green fragments.
-
Late Apoptotic/Necrotic Cells: Orange to red nucleus with condensed or fragmented chromatin.
General Staining of Microorganisms with Acridine Orange
This protocol is for the rapid detection of bacteria and fungi in clinical specimens.
Materials:
-
Acridine Orange staining solution (typically 0.01% in a buffer, e.g., acetate (B1210297) buffer at pH 4.0)
-
Absolute methanol (B129727) (for fixation)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Smear Preparation: Prepare a thin smear of the specimen on a clean microscope slide and allow it to air dry.
-
Fixation: Fix the smear by immersing the slide in absolute methanol for 1-2 minutes or by heat-fixing.[4]
-
Staining: Flood the slide with the Acridine Orange staining solution and incubate for 2 minutes.[4]
-
Rinsing: Gently rinse the slide with tap water to remove excess stain.[5]
-
Drying: Allow the slide to air dry completely.
-
Imaging: Examine the slide under a fluorescence microscope.
Expected Results:
-
Bacteria and Fungi: Bright orange fluorescence against a green-fluorescing or dark background.[4]
-
Host Cells: Nuclei may fluoresce, and leukocytes typically stain pale apple green.[4]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of acridine dyes in fluorescence microscopy.
Caption: Mechanism of Acridine Orange differential fluorescence in a living cell.
Caption: Experimental workflow for cell viability analysis using AO/PI staining.
References
Unveiling the Metachromatic Properties of Acridine Red 3B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metachromatic properties of Acridine (B1665455) Red 3B (C.I. 45000), a cationic dye belonging to the pyronin class. Although not as commonly used as other acridine dyes like Acridine Orange, Acridine Red 3B's ability to exhibit a color shift upon binding to specific biological macromolecules makes it a noteworthy tool for histological and cytochemical investigations. This document outlines the fundamental principles of its metachromasia, its interactions with key biological substrates, and detailed experimental protocols for its application.
Core Principles of Metachromasia
Metachromasia is a phenomenon where a dye stains certain cellular components a different color from its original shade. This color shift, typically from a longer wavelength (orthochromatic) to a shorter wavelength (hypsochromic shift), occurs when the dye molecules aggregate in an ordered fashion upon binding to anionic macromolecules known as chromotropes. The high density of negative charges on these substrates, such as the sulfate (B86663) and phosphate (B84403) groups found in glycosaminoglycans (GAGs) and nucleic acids, facilitates the stacking of the cationic dye molecules. This aggregation alters the electronic orbitals of the dye, leading to a change in its light absorption spectrum and, consequently, its perceived color.
This compound, as a cationic pyronin dye, is expected to exhibit metachromasia in the presence of suitable chromotropes. While specific quantitative data on the metachromatic shift of this compound is limited in the current literature, its behavior can be inferred from the well-documented properties of the closely related dye, Pyronin Y.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₅ClN₂O | [1][2] |
| C.I. Number | 45000 | [1] |
| Class | Pyronin | [1] |
| Absorption Maximum (Monomeric Form) | 547 nm | [1] |
| Solubility | Soluble in water and ethanol | [1] |
Interaction with Biological Substrates
The primary mechanism for this compound's staining and metachromatic activity is its electrostatic interaction with polyanionic substrates.
Nucleic Acids
This compound has been specifically suggested for the staining of Ribonucleic Acid (RNA).[1] Like its analogue Pyronin Y, it is expected to bind to the phosphate backbone of RNA. At high concentrations or when bound to the closely spaced phosphate groups of RNA, the dye molecules can stack, leading to a metachromatic color shift. This property is exploited in the Hitchcock-Ehrich method for the differential staining of plasma cells, which are rich in cytoplasmic RNA.[1]
Glycosaminoglycans (GAGs)
Quantitative Data on Metachromasia (Analogous Dye: Pyronin Y)
Due to the lack of specific quantitative data for this compound, the following table summarizes the spectral properties of the closely related pyronin dye, Pyronin Y, upon interaction with RNA. This data can be considered indicative of the expected behavior of this compound.
| Dye State | Target Substrate | Excitation Max (nm) | Emission Max (nm) | Observed Color |
| Pyronin Y (Monomer) | - | ~540 | ~565 | Pink-Red |
| Pyronin Y (Aggregate) | RNA | Not specified | Shifted | Orange-Red |
Note: The exact spectral shifts for Pyronin Y can be subtle and are best analyzed using advanced techniques like spectral phasor analysis.
Experimental Protocols
Spectrophotometric Analysis of Metachromasia
This protocol outlines a general method for quantifying the metachromatic shift of a cationic dye like this compound upon interaction with a polyanionic substrate such as heparin.
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water)
-
Heparin sodium salt stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in PBS to determine its monomeric absorption spectrum.
-
Prepare a series of solutions with a constant concentration of this compound and varying concentrations of heparin.
-
For each solution, acquire the absorption spectrum over a relevant wavelength range (e.g., 400-700 nm).
-
Record the wavelength of maximum absorbance (λmax) for each solution.
-
Plot the λmax as a function of the heparin concentration to visualize the metachromatic shift.
Hitchcock-Ehrich Staining for Plasma Cells (RNA)
This method utilizes this compound in conjunction with Malachite Green to differentially stain the RNA-rich cytoplasm of plasma cells.
Materials:
-
Solution A: 1 g Malachite Green in 100 mL distilled water
-
Solution B: 3 g this compound in 100 mL distilled water
-
Working Staining Solution: Combine 1 part of Solution A with 3 parts of Solution B immediately before use.
-
Zenker-fixed, paraffin-embedded tissue sections
-
Xylene
-
Ethanol (absolute and graded series)
-
Resinous mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Immerse slides in the working staining solution for 30 seconds.
-
Rinse with distilled water.
-
Dehydrate rapidly with absolute ethanol.
-
Clear in xylene and mount with a resinous medium.
Expected Results:
-
Nuclei: Green
-
Plasma cell cytoplasm (rich in RNA): Crimson
-
Other cytoplasm: Pink
Visualization of Signaling Pathway Components
While this compound does not directly participate in cell signaling, its ability to bind to key components of signaling pathways, such as heparan sulfate proteoglycans (HSPGs) and specific RNAs, makes it a useful tool for visualizing these elements. HSPGs are known to act as co-receptors for various growth factors and morphogens, playing a crucial role in pathways like Wnt and FGF signaling. By staining the GAG chains of HSPGs, this compound can help in identifying the localization and distribution of these important signaling modulators in tissues.
Conclusion
This compound is a pyronin-class cationic dye with metachromatic properties that make it suitable for staining polyanionic structures, particularly RNA. While quantitative data on its metachromatic shift is not extensively documented, its behavior can be inferred from its close analogue, Pyronin Y. The Hitchcock-Ehrich staining protocol provides a specific application for this dye in histology. Furthermore, its potential to stain glycosaminoglycans offers an indirect method for visualizing key components of various cell signaling pathways. For researchers and professionals in drug development, this compound represents a specialized tool for the cytochemical and histochemical analysis of RNA- and GAG-rich tissues and cells. Further research is warranted to fully quantify its metachromatic properties and expand its applications.
References
Detecting Changes in Cellular RNA Content with Acridine Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and methodologies for detecting changes in cellular RNA content using acridine-based fluorescent dyes. While the initial topic of interest is the infrequently used Acridine (B1665455) Red 3B, this document focuses on its closely related and well-documented analogue, Pyronin Y, as well as the widely utilized metachromatic dye, Acridine Orange. This approach ensures the provision of robust and validated protocols for the accurate quantification of cellular RNA.
Introduction to Acridine Dyes for RNA Staining
Acridine Red 3B (C.I. 45000) is a basic, red dye belonging to the pyronin class.[1] Historically, it has been mentioned for the staining of RNA in conjunction with Malachite Green, in a manner analogous to the Unna-Pappenheim technique which employs the closely related Pyronin Y.[1] Due to the limited contemporary use and documentation of this compound, this guide will leverage the extensive literature on Pyronin Y and the functionally similar Acridine Orange to provide comprehensive protocols for cellular RNA analysis.
Pyronin Y is a cationic dye that specifically intercalates into double-stranded RNA, yielding a red-orange fluorescence.[2][3] Its utility in RNA quantification is enhanced when used in combination with a DNA-specific dye, such as Hoechst 33342. The presence of the DNA dye suppresses Pyronin Y's interaction with DNA, rendering it highly specific for RNA.[3][4][5] This dual-staining strategy is particularly effective for cell cycle analysis, as it allows for the discrimination of quiescent cells (G0 phase) from actively proliferating cells (G1 phase) based on their RNA content.[4]
Acridine Orange is a versatile, cell-permeable fluorescent dye that differentially stains DNA and RNA.[6][7][8] It emits green fluorescence when it intercalates into double-stranded DNA and red fluorescence when it binds to single-stranded nucleic acids, primarily RNA, through electrostatic interactions.[7][8] This metachromatic property allows for the simultaneous assessment of both DNA and RNA content within a single cell, providing valuable insights into the cell's metabolic and proliferative state.[9][10]
Mechanism of Action
The differential staining of nucleic acids by these dyes is a result of their distinct binding modes.
Pyronin Y's interaction with RNA is primarily through intercalation between the base pairs of double-stranded regions of RNA molecules. When used alongside a DNA-binding dye like Hoechst 33342, the latter occupies the binding sites on the DNA, thereby preventing Pyronin Y from binding to it. This leaves Pyronin Y free to specifically bind to RNA.
Acridine Orange exhibits a more complex mechanism. At low concentrations, it intercalates into the DNA double helix, resulting in a monomeric form that fluoresces green. In contrast, at higher concentrations and when binding to the phosphate (B84403) backbone of single-stranded RNA, the dye molecules aggregate, leading to a stacked conformation that emits red fluorescence.
Mechanism of Acridine Orange differential staining of nucleic acids.
Experimental Protocols
The following are detailed protocols for the staining of cellular RNA using Pyronin Y in conjunction with Hoechst 33342, and Acridine Orange for analysis by flow cytometry and fluorescence microscopy.
Pyronin Y and Hoechst 33342 Staining for Flow Cytometry
This protocol is designed for the simultaneous analysis of DNA and RNA content to distinguish between different cell cycle phases.
Materials:
-
Cells in suspension
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Hanks' Balanced Salt Solution (HBSS) with Mg2+ and Ca2+, ice-cold
-
Pyronin Y (PY)
-
Hoechst 33342 (H33342)
-
PY-H33342 Staining Solution: 2 µg/ml Hoechst 33342 and 4 µg/ml Pyronin Y in HBSS. Prepare fresh.
-
Flow cytometer with UV and 488 nm lasers.
Procedure:
-
Cell Preparation: Harvest and wash 1 x 10^6 cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and, while vortexing, add 5 ml of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 1 hour.
-
Washing: Centrifuge the fixed cells and wash once with ice-cold HBSS.
-
Staining: Resuspend the cell pellet in 1 ml of the freshly prepared PY-H33342 staining solution.
-
Incubation: Incubate the cells in the staining solution for a minimum of 1 hour on ice and protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer. Hoechst 33342 (DNA) is excited by the UV laser and emits blue fluorescence. Pyronin Y (RNA) is excited by the 488 nm laser and emits red fluorescence.
References
- 1. stainsfile.com [stainsfile.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 4. cdn.bcm.edu [cdn.bcm.edu]
- 5. bcm.edu [bcm.edu]
- 6. blog-nanoentek.com [blog-nanoentek.com]
- 7. Acridine Orange | AAT Bioquest [aatbio.com]
- 8. Acridine orange - Wikipedia [en.wikipedia.org]
- 9. An improved acridine orange staining of DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acridine orange differential staining of total DNA and RNA in normal and galactosemic lens epithelial cells in culture using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Acridine Red 3B in Fluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and applications of Acridine Red 3B, a fluorescent dye with utility in the specific staining of ribonucleic acid (RNA). While not as commonly employed as other acridine-based dyes, this compound offers distinct spectral properties. This document outlines its mechanism of action, spectral characteristics, and detailed protocols for its use in fluorescence microscopy, with a particular focus on the histological staining of plasma cells.
Core Principles of this compound Staining
This compound is a cationic dye that belongs to the pyronin family. Its utility in fluorescence staining stems from its ability to preferentially bind to RNA, a mechanism it shares with its close analogue, Pyronin Y. The core principle of its application lies in the process of intercalation, where the planar dye molecule inserts itself between the base pairs of double-stranded regions of RNA.
The fluorescence of this compound is significantly enhanced upon binding to RNA. In contrast, its interaction with single-stranded nucleic acids results in a quenching of its fluorescence. The specificity for RNA over DNA in certain techniques is achieved through the use of counterstains, such as Malachite Green in the Hitchcock-Ehrich method, which has a higher affinity for DNA.
The mechanism of preferential RNA staining by this compound is primarily attributed to its electrostatic interactions and subsequent intercalation into the helical structure of double-stranded RNA regions.
Quantitative Data
The photophysical properties of this compound and its analogues, Pyronin Y and Pyronin B, have been characterized, highlighting the superior fluorescence quantum yield and longer fluorescence lifetime of this compound.
| Property | This compound | Pyronin Y | Pyronin B |
| Absorption Maximum (nm) | 547 | ~548 | ~555 |
| Emission Maximum (nm) | ~565 | ~566 | ~575 |
| Molar Mass ( g/mol ) | 274.76 | 302.80 | 359.91 |
Table 1: Spectroscopic and Physical Properties of this compound and its Analogues.
The fluorescence quantum yield (Φ) and lifetime (τ) are crucial parameters for quantitative fluorescence microscopy. Below is a summary of these properties for Acridine Red in various solvents.
| Solvent | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Water | 0.16 | 2.15 |
| Methanol | 0.28 | 2.89 |
| Ethanol (B145695) | 0.35 | 3.21 |
| n-Propanol | 0.33 | 3.15 |
| n-Butanol | 0.32 | 3.10 |
Table 2: Fluorescence Quantum Yield and Lifetime of Acridine Red in Different Solvents.
Experimental Protocols
A key application of this compound is in the Hitchcock-Ehrich method for the differential staining of plasma cells, where it is used in conjunction with Malachite Green.
Hitchcock-Ehrich Method for Plasma Cells
This method utilizes Malachite Green to stain the nuclei and this compound to stain the RNA-rich cytoplasm of plasma cells.
Materials:
-
Solution A: 1 g Malachite Green dissolved in 100 mL distilled water.
-
Solution B: 3 g this compound dissolved in 100 mL distilled water.
-
Staining Solution: Combine 1 part of Solution A with 3 parts of Solution B immediately before use.
-
Fixative: Zenker's fixative is recommended.
-
Xylene
-
Ethanol (absolute and graded concentrations)
-
Resinous mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Staining:
-
Place slides into the freshly prepared staining solution for 30 seconds.
-
-
Rinsing:
-
Rinse the slides with distilled water.
-
-
Dehydration:
-
Rapidly dehydrate the sections with absolute ethanol.
-
-
Clearing and Mounting:
-
Clear the sections with xylene.
-
Mount with a resinous medium.
-
Expected Results:
-
Nuclei: Green
-
Plasma cell cytoplasm: Crimson
-
Other cell cytoplasm: Pink
Conclusion
This compound serves as a valuable, albeit less common, fluorescent probe for the specific detection of RNA in histological and cytological preparations. Its favorable photophysical properties, including a relatively high quantum yield and long fluorescence lifetime, make it a suitable candidate for fluorescence microscopy applications. The Hitchcock-Ehrich method provides a specific and effective protocol for its use in identifying plasma cells based on their high RNA content. For researchers in cellular biology and drug development, this compound offers a reliable tool for the visualization and potential quantification of RNA within cellular compartments.
Acridine Red 3B: A Potential Probe for Acidic Organelles - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acridine (B1665455) Red 3B, a member of the pyronin family of fluorescent dyes, presents a potential, yet underexplored, opportunity as a probe for imaging and quantifying acidic organelles within live cells. Its structural similarity to other well-characterized lysosomotropic dyes, such as Acridine Orange, suggests a mechanism of action based on its properties as a weak base. This guide provides a comprehensive overview of the available data on Acridine Red 3B, supplemented with insights from related compounds, to serve as a technical resource for its evaluation and application in cellular and drug development research. We present its known photophysical properties, a proposed mechanism for its accumulation in acidic compartments, and detailed, adaptable experimental protocols for its use.
Introduction
The study of acidic organelles, such as lysosomes, endosomes, and autophagosomes, is crucial for understanding a multitude of cellular processes, including cellular metabolism, signaling, and degradation pathways. Fluorescent probes that selectively accumulate in these low-pH compartments are invaluable tools for their visualization and functional analysis. While dyes like Acridine Orange and the LysoTracker series are widely used, the exploration of novel probes with potentially advantageous photophysical properties is an ongoing pursuit.
This compound (C.I. 45000) is a cationic xanthene dye, historically noted for its application in staining RNA.[1] Its structural resemblance to Pyronin Y and the broader family of acridine dyes suggests its potential as a lysosomotropic agent. This guide aims to consolidate the existing, albeit limited, information on this compound and provide a framework for its application as a probe for acidic organelles.
Physicochemical and Photophysical Properties
Quantitative data for this compound is sparse in the scientific literature. The following tables summarize the known properties of this compound and offer a comparison with the well-characterized lysosomotropic dye, Acridine Orange.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Number | 45000 | [1] |
| Molecular Formula | C₁₅H₁₅ClN₂O | [1] |
| Molecular Weight | 274.76 g/mol | [1] |
| Class | Pyronin | [1] |
| Solubility | Soluble in water and ethanol | [1] |
Table 2: Photophysical Properties of this compound vs. Acridine Orange
| Property | This compound | Acridine Orange | Reference |
| Absorption Max (λabs) | 547 nm | ~502 nm (bound to dsDNA), ~460 nm (in acidic organelles) | [1][2] |
| Excitation Max (λex) | 552 nm | ~502 nm (monomer), ~460 nm (aggregate) | [2] |
| Emission Max (λem) | 584 nm | ~525 nm (monomer, green), ~650 nm (aggregate, red) | [2] |
| pKa | Not Reported | 9.65 - 10.25 | [3][4] |
| Quantum Yield (Φf) | Higher than Pyronin Y and B in ethanol | 0.46 (protonated form) | [5] |
| Fluorescence Lifetime | Significantly longer than Pyronin Y and B in ethanol | Not specified | [5] |
Proposed Mechanism of Action
Based on the behavior of structurally similar weak bases like Acridine Orange, the mechanism by which this compound is proposed to accumulate in acidic organelles is through a process known as ion trapping .
-
Membrane Permeation: In its neutral, unprotonated state at the physiological pH of the cytoplasm (~7.4), this compound is likely to be membrane-permeant, allowing it to diffuse freely across the plasma and organellar membranes.
-
Protonation in Acidic Compartments: Upon entering an acidic organelle (pH 4.5-5.5), the lower pH environment leads to the protonation of the this compound molecule.
-
Sequestration: The resulting cationic, protonated form of the dye is less membrane-permeable and becomes effectively trapped and concentrated within the acidic lumen of the organelle.
-
Fluorescence Enhancement/Shift: This accumulation may lead to an enhancement of its fluorescence intensity or potentially a spectral shift due to aggregation, a phenomenon observed with Acridine Orange. However, the specific pH-dependent fluorescence behavior of this compound requires further experimental validation.
Caption: Proposed ion trapping mechanism of this compound in acidic organelles.
Experimental Protocols
The following protocols are suggested starting points for utilizing this compound as a probe for acidic organelles. Optimization for specific cell types and experimental conditions is recommended.
Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Procedure:
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in the chosen solvent. For example, dissolve 2.75 mg of this compound in 10 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Staining of Live Cells for Fluorescence Microscopy
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence imaging.
-
Culture cells to a confluence of 50-70%.
-
-
Staining Protocol:
-
Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Remove the staining solution and wash the cells two to three times with pre-warmed complete medium or PBS to remove excess dye and reduce background fluorescence.
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets. Based on the known spectral properties, a Texas Red or similar filter set (e.g., excitation ~550 nm, emission ~590 nm) should be suitable.
-
Caption: Experimental workflow for staining live cells with this compound.
Colocalization with a Known Lysosomal Marker
To validate the localization of this compound to acidic organelles, a colocalization experiment with a commercially available lysosomal probe is recommended.
-
Dual Staining Protocol:
-
Follow the staining protocol for this compound as described in section 4.2.
-
In the final 15-30 minutes of the this compound incubation, add a known lysosomal marker (e.g., LysoTracker Green DND-26) at its recommended concentration.
-
Wash the cells as previously described.
-
-
Imaging and Analysis:
-
Acquire images in the respective channels for this compound and the colocalization marker.
-
Analyze the degree of colocalization using appropriate image analysis software to calculate Pearson's or Manders' colocalization coefficients.
-
Potential Advantages and Limitations
Potential Advantages:
-
Novel Spectral Properties: With an emission maximum around 584 nm, this compound may offer a spectral window that is advantageous for multiplexing with other common fluorophores.
-
Photostability: As a pyronin dye, it may exhibit different photostability characteristics compared to Acridine Orange, which is known to be phototoxic.[6]
-
High Quantum Yield: Studies on the general "Acridine Red" suggest a potentially high fluorescence quantum yield, which would be beneficial for imaging applications.[5]
Limitations and Considerations:
-
Limited Characterization: The lack of comprehensive data on its pKa, pH-dependent fluorescence, and specificity for acidic organelles necessitates thorough validation.
-
Potential for Mitochondrial Staining: Related pyronin dyes, such as Pyronin Y, have been shown to accumulate in mitochondria.[7][8] This potential for off-target staining should be investigated.
-
Cytotoxicity: The cytotoxicity of this compound at working concentrations should be evaluated for long-term live-cell imaging experiments.
Conclusion and Future Directions
This compound holds promise as a novel fluorescent probe for the study of acidic organelles. Its readily available nature and favorable preliminary photophysical data warrant further investigation. Future research should focus on a comprehensive characterization of its pH-dependent spectral properties, determination of its pKa, and rigorous validation of its specificity for acidic organelles through colocalization studies. Such efforts will be crucial in establishing this compound as a valuable addition to the toolkit of fluorescent probes for cellular research and drug development.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pyronin Y (Pyronin G), Cationic dye (RNA) (CAS 92-32-0) | Abcam [abcam.com]
Acridine Red 3B: A Technical Guide to Commercial Sources, Purity, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Acridine Red 3B, a synthetic dye with applications in biological research. The document details its commercial availability, purity specifications, and essential experimental protocols for its use. This guide is intended to equip researchers with the necessary information to effectively source, qualify, and utilize this compound in their studies.
Commercial Sourcing and Purity Specifications
This compound is available from several commercial suppliers, catering to various research needs. The purity of the dye is a critical factor for reproducible experimental outcomes. Below is a summary of known suppliers and their typical purity specifications. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.
| Supplier Name | Website | Reported Purity/Grade | Catalog Number (Example) |
| Smolecule | --INVALID-LINK-- | >98% | S517119 |
| HiMedia Laboratories | --INVALID-LINK-- | Hi-CERT™ | RM4001 |
| Wuhan Comings Biotechnology Co., Ltd. | --INVALID-LINK-- | Industrial Grade | N/A |
| Sai Biotech | --INVALID-LINK-- | Research Grade | N/A |
Quality Control and Purity Assessment: Experimental Protocols
Ensuring the purity of this compound is paramount for research applications. The following are detailed methodologies for key analytical techniques to assess the dye content and purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust method for separating and quantifying the components in a dye sample. This protocol is adapted from established methods for similar rhodamine and pyronin dyes.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
This compound reference standard (if available) or sample to be tested
-
Methanol (B129727) (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% TFA or formic acid. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile (linear gradient)
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile (return to initial conditions)
-
35-40 min: 10% Acetonitrile (equilibration)
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 547 nm (the absorption maximum of this compound)[1]
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
The purity of this compound can be calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Fluorescence Spectroscopy for Dye Content Analysis
Fluorescence spectroscopy is a highly sensitive method for determining the concentration and spectral properties of fluorescent dyes like this compound.
Instrumentation:
-
Spectrofluorometer
Reagents:
-
Ethanol (B145695) (spectroscopic grade)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Instrument Settings:
-
Excitation wavelength: ~540 nm
-
Emission wavelength scan range: 550 - 700 nm
-
Excitation and emission slit widths: 5 nm
-
-
Measurement:
-
Record the fluorescence emission spectra for the blank (ethanol) and each of the standard solutions.
-
Determine the wavelength of maximum emission.
-
Measure the fluorescence intensity at the emission maximum for all standards and the unknown sample.
-
-
Analysis:
-
Plot a calibration curve of fluorescence intensity versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the calibration curve. This provides a measure of the fluorescent dye content.
-
NMR Spectroscopy for Structural Confirmation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and can be used for quantitative purity assessment.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the protons of this compound and the internal standard.
-
The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the internal standard
-
Cellular Application: Staining Protocol
This compound is used in histological staining, particularly for the demonstration of RNA. The Hitchcock and Ehrich method is a classic protocol that utilizes this compound in conjunction with Malachite Green.
Hitchcock and Ehrich Method for Plasma Cells
This method provides differential staining of nuclei and RNA-rich cytoplasm.
Reagents:
-
Solution A: 1 g Malachite Green dissolved in 100 mL distilled water.
-
Solution B: 3 g this compound dissolved in 100 mL distilled water.
-
Working Staining Solution: Combine 1 part of Solution A with 3 parts of Solution B immediately before use.
-
Xylene
-
Ethanol (absolute and graded concentrations)
-
Resinous mounting medium
Procedure for Paraffin Sections:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Place slides in the freshly prepared working staining solution for 30 seconds.
-
Rinse briefly with distilled water.
-
Dehydrate rapidly through absolute ethanol.
-
Clear in xylene.
-
Mount with a resinous medium.
Expected Results:
-
Nuclei: Green
-
Plasma cell cytoplasm (rich in RNA): Crimson
-
Other cytoplasm: Pink
Visualizations
Quality Control Workflow for this compound
References
Methodological & Application
Application Notes and Protocols: Acridine Red 3B Staining for Fixed Cells and Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Red 3B is a red fluorescent dye suitable for the visualization of RNA in fixed cells and tissues. Its application is analogous to the well-established Unna-Pappenheim or Methyl Green-Pyronin techniques, where it serves a similar function to Pyronin Y in differentially staining nucleic acids. When used in conjunction with a nuclear counterstain such as Methyl Green or Malachite Green, this compound allows for the specific localization of RNA within the cytoplasm and nucleolus, appearing in shades of red, while DNA in the nucleus is stained blue or green. This differential staining is invaluable for studies involving cellular proliferation, differentiation, and protein synthesis.
This compound is soluble in both water and ethanol (B145695), facilitating its use in standard histological and cytological staining protocols.[1] The dye has a reported absorption maximum around 547 nm.[1]
Principle of Staining
The differential staining of DNA and RNA with a mixture of a basic red dye (like this compound or Pyronin Y) and a basic blue/green dye (like Methyl Green) is based on the differential polymerization of the nucleic acids. Methyl Green has a higher affinity for the more highly polymerized DNA in the nucleus, staining it blue-green. In contrast, this compound, a smaller molecule, effectively binds to the less polymerized RNA present in the cytoplasm and nucleolus, resulting in a red coloration. This technique provides a clear distinction between these two crucial cellular components.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and a typical counterstain, Methyl Green, based on analogous Pyronin Y protocols.
Table 1: this compound Dye Properties
| Property | Value | Reference |
| C.I. Number | 45000 | [1] |
| Empirical Formula | C₁₅H₁₅N₂OCl | [1] |
| Formula Weight | 274.76 | [1] |
| Absorption Maximum | ~547 nm | [1] |
| Solubility | Water, Ethanol | [1] |
Table 2: Recommended Reagent Concentrations and Incubation Times (Adapted from Methyl Green-Pyronin Protocols)
| Reagent/Step | Concentration/Time | Notes |
| Fixation | ||
| Formalin (Paraffin-Embedded) | 10% Neutral Buffered Formalin | Standard fixation for tissues. |
| Methanol (B129727) (Frozen Sections/Cells) | Cold (-20°C) Methanol | 5-10 minutes. |
| Paraformaldehyde (Cultured Cells) | 4% in PBS | 15 minutes at room temperature. |
| Staining Solution | ||
| This compound (Aqueous) | 0.1% - 0.5% (w/v) | Optimization may be required. |
| Methyl Green (Aqueous) | 0.5% (w/v) | Chloroform-purified to remove methyl violet. |
| Acetate Buffer | 0.1 M, pH 4.8 | To be mixed with staining solutions. |
| Staining Incubation | 5 - 30 minutes | Dependent on tissue type and thickness. |
| Differentiation | ||
| Acetone (B3395972) or Ethanol/Acetone mix | Brief rinses | To remove excess stain. |
| Dehydration | ||
| Graded Alcohols | Standard series (e.g., 95%, 100%) | To prepare for mounting. |
Experimental Protocols
The following protocols are adapted from established Methyl Green-Pyronin Y methods for use with this compound. It is recommended to perform initial optimization of staining and differentiation times for your specific cell or tissue type.
Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded Tissues
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-6 µm)
-
Xylene or xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Staining Solution A (Methyl Green): 0.5g Methyl Green in 100mL distilled water. Purify by several extractions with chloroform (B151607) in a separating funnel until the chloroform is colorless.
-
Staining Solution B (this compound): 0.25g this compound in 100mL distilled water.
-
Acetate Buffer (pH 4.8):
-
Solution A: 0.1M Sodium Acetate (13.6g/L)
-
Solution B: 0.1M Acetic Acid (6.0mL/L)
-
Mix 119mL of Solution A with 81mL of Solution B.
-
-
Working Staining Solution: Mix Staining Solution A, Staining Solution B, and Acetate Buffer. A common starting ratio is 1:2:2 (Methyl Green:this compound:Buffer). Prepare fresh.
-
Acetone
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Place slides in the freshly prepared working staining solution for 5-20 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation and Dehydration:
-
Blot slides gently.
-
Dehydrate rapidly in two changes of acetone for 30 seconds each.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
DNA (Nuclei): Blue-Green
-
RNA (Cytoplasm, Nucleoli): Red to Pink-Red
-
Mast Cell Granules: Pink
Protocol 2: Staining of Fixed Cultured Cells
Materials:
-
Cultured cells on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
0.1% Triton X-100 in PBS (for permeabilization if using PFA)
-
Working Staining Solution (as described in Protocol 1)
-
Distilled water
-
Graded ethanol series (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Fixation:
-
For PFA fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes. Wash three times with PBS.
-
For Methanol fixation: Wash cells with PBS. Fix with ice-cold methanol for 10 minutes at -20°C. Wash three times with PBS.
-
-
Staining:
-
Incubate cells with the working staining solution for 5-15 minutes at room temperature in the dark.
-
Remove the staining solution and wash three times with distilled water.
-
-
Dehydration and Mounting (for permanent slides):
-
Dehydrate through a graded ethanol series (70%, 95%, 100%) for 1 minute each.
-
Immerse in two changes of xylene for 2 minutes each.
-
Mount with a suitable mounting medium.
-
For immediate imaging: After washing with distilled water, mount with an aqueous mounting medium.
-
Expected Results:
-
DNA (Nuclei): Blue-Green
-
RNA (Cytoplasm, Nucleoli): Red to Pink-Red
Visualizations
Experimental Workflow for Paraffin-Embedded Tissue Staining
Caption: Workflow for this compound staining of paraffin-embedded tissues.
Logical Relationship of Staining Components
Caption: Differential binding of dyes to nucleic acids and resulting colors.
References
Application Notes: Utilizing Acridine Red 3B for Immunofluorescence
Introduction
Acridine Red 3B, also known by its Colour Index number C.I. 45000, is a basic dye belonging to the pyronin class.[1] While traditionally used in histology for staining RNA, its fluorescent properties allow for its adaptation in immunofluorescence (IF) techniques, primarily as a counterstain.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in immunofluorescence, detailing its properties, a step-by-step protocol, and key considerations for successful implementation. Due to its limited use in modern immunofluorescence, this protocol is a general guideline and may require optimization.
Properties of this compound
This compound is a cationic dye that can be excited by a green-yellow light source and emits in the orange-red spectrum.[2] Understanding its spectral properties is crucial for selecting appropriate filter sets and avoiding spectral overlap with other fluorophores in a multiplex experiment.
| Property | Details |
| Common Names | This compound, C.I. 45000[3][4] |
| Molecular Formula | C₁₅H₁₅ClN₂O[3] |
| Molecular Weight | 274.75 g/mol [3] |
| Excitation Maximum | ~552 nm[2] |
| Emission Maximum | ~584 nm[2] |
| Solubility | Soluble in water and ethanol[1] |
| Appearance | Red solid |
Detailed Experimental Protocol
This protocol outlines the indirect immunofluorescence method, followed by counterstaining with this compound.
I. Materials and Reagents
-
Cells or Tissue: Grown on sterile glass coverslips or as cryosections.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100.[5]
-
Primary Antibody: Specific to the target antigen, diluted in Blocking Buffer.
-
Secondary Antibody: Fluorophore-conjugated antibody that recognizes the primary antibody (e.g., conjugated to Alexa Fluor 488 to contrast with the red fluorescence of this compound), diluted in Blocking Buffer.
-
This compound Stock Solution: 1 mg/mL in deionized water.
-
This compound Working Solution: Dilute stock solution in PBS to a final concentration of 1-5 µg/mL.
-
Mounting Medium: Anti-fade mounting medium.
II. Step-by-Step Staining Procedure
-
Sample Preparation:
-
For adherent cells, grow them on sterile glass coverslips to sub-confluent levels.
-
For tissue sections, prepare 5-20 µm thick cryostat sections.[6]
-
-
Fixation:
-
Gently wash the samples with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.[6]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate samples with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the samples with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[7]
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the samples with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[7]
-
Wash three times with PBS for 5 minutes each.
-
-
This compound Counterstaining:
-
Incubate the samples with the this compound working solution for 5-15 minutes at room temperature, protected from light.
-
Wash two times with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for the chosen secondary antibody fluorophore and for this compound (e.g., a TRITC/Rhodamine filter set).
-
III. Optimization and Data Interpretation
The provided concentrations and incubation times are starting points and should be optimized for specific cell types, antibodies, and experimental conditions.
| Parameter | Recommended Starting Range | Purpose of Optimization |
| Primary Antibody Dilution | 1:100 - 1:1000 | To achieve a high signal-to-noise ratio. |
| Secondary Antibody Dilution | 1:200 - 1:2000 | To minimize background and maximize signal. |
| This compound Concentration | 1 - 5 µg/mL | To achieve clear counterstaining without obscuring the target signal. |
| This compound Incubation Time | 5 - 15 minutes | To ensure sufficient staining without oversaturation. |
Visualizing Experimental Workflows
The following diagrams illustrate the immunofluorescence workflow and a logical approach to optimizing the protocol.
Caption: Indirect Immunofluorescence Workflow with this compound Counterstaining.
Caption: Logical Flow for Protocol Optimization.
Safety and Handling
This compound is considered a hazardous substance.[8] It may cause skin and respiratory sensitization.[9] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Avoid inhalation of dust.[8] Dispose of the material as hazardous waste according to local regulations.[8]
References
- 1. stainsfile.com [stainsfile.com]
- 2. Spectrum [Acridine Red] | AAT Bioquest [aatbio.com]
- 3. ACRIDINE RED | 2465-29-4 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. usbio.net [usbio.net]
- 7. benchchem.com [benchchem.com]
- 8. westliberty.edu [westliberty.edu]
- 9. Acridine Red - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling RNA Visualization: An In-depth Guide to Acridine Red 3B Staining
A notable scarcity of specific research and established protocols exists for the application of Acridine Red 3B in RNA visualization. This necessitates a careful and informed approach, drawing parallels from closely related and analogous fluorescent dyes. This document provides a detailed framework for researchers, scientists, and drug development professionals to approach RNA staining with this compound, based on inferred protocols from the well-documented use of Acridine Orange and Pyronin Y.
Introduction to Acridine Dyes for Nucleic Acid Staining
Acridine dyes are a class of fluorescent compounds known for their ability to intercalate into nucleic acids, leading to the emission of light upon excitation. Acridine Orange is a prime example, exhibiting differential fluorescence when bound to double-stranded DNA (dsDNA) versus single-stranded RNA (ssRNA), fluorescing green and red-orange, respectively.[1][2][3][4] This metachromatic property makes it a valuable tool for distinguishing between these nucleic acids in cells.[1]
This compound is a less common dye that has been suggested for RNA staining in a manner analogous to the Unna-Pappenheim technique, which utilizes the related dye Pyronin Y.[5] This suggests that this compound likely shares functional similarities with Pyronin Y, which is known to selectively stain RNA red.
Due to the limited direct data on this compound, the following protocols and data are adapted from established methods for Acridine Orange and Pyronin Y. Researchers should consider these as starting points for optimization.
Quantitative Data Summary
The following table summarizes the key spectral properties and typical concentration ranges for the analogous dyes, Acridine Orange and Pyronin Y. These values provide a foundational reference for designing experiments with this compound.
| Parameter | Acridine Orange | Pyronin Y | Inferred Starting Range for this compound |
| Excitation Maximum (DNA-bound) | ~500 nm[4] | N/A (Primarily RNA-selective) | N/A |
| Emission Maximum (DNA-bound) | ~525 nm (Green)[3][4] | N/A | N/A |
| Excitation Maximum (RNA-bound) | ~460 nm[4] | ~540-550 nm | 540-550 nm |
| Emission Maximum (RNA-bound) | ~650 nm (Red)[3][4] | ~570-580 nm | 570-580 nm |
| Typical Staining Concentration (Fixed Cells) | 1-5 µg/mL[1] | 0.1-0.5% (w/v) solution | 0.1-1.0 µg/mL |
| Typical Staining Concentration (Live Cells) | 1-5 µg/mL[1] | Limited use in live cells | 0.5-5.0 µM |
Experimental Protocols
The following are detailed experimental protocols adapted for the use of this compound based on established methods for Acridine Orange and Pyronin Y. It is critical to perform optimization experiments, particularly concerning the dye concentration and incubation time.
Protocol 1: RNA Visualization in Fixed Cells
This protocol is designed for the visualization of RNA in cells that have been fixed and permeabilized.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or ethanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope with appropriate filters (e.g., for red fluorescence)
Procedure:
-
Cell Preparation: Grow cells on sterile coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required):
-
If using a fixative like paraformaldehyde, permeabilize the cells by adding the permeabilization buffer and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration within the inferred range of 0.1-1.0 µg/mL. It is highly recommended to test a range of concentrations to determine the optimal signal-to-noise ratio.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Visualize the stained cells using a fluorescence microscope with excitation and emission filters suitable for red fluorescence.
-
Protocol 2: RNA Visualization in Live Cells
This protocol is for the visualization of RNA in living cells. Optimization of dye concentration is crucial to minimize cytotoxicity.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filters and a live-cell imaging chamber
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging dish or slide.
-
Staining Solution Preparation:
-
Prepare a fresh working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration in the range of 0.5-5.0 µM. A concentration titration is essential to find the lowest effective concentration with minimal impact on cell viability.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with pre-warmed complete cell culture medium.
-
-
Imaging:
-
Immediately visualize the stained cells using a fluorescence microscope equipped for live-cell imaging.
-
Diagrams
Experimental Workflow for RNA Staining
Caption: Workflow for fixed cell RNA staining.
Logical Relationship of Acridine Dyes
Caption: Relationship of this compound to other dyes.
References
Application Notes and Protocols for Plasma Cell Staining using the Hitchcock-Ehrich Method with Acridine Red 3B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and enumeration of plasma cells are crucial in various research and clinical contexts, including immunology, oncology, and drug development. The Hitchcock-Ehrich method, a historical staining technique, utilizes Acridine (B1665455) Red 3B in conjunction with Malachite Green to differentiate plasma cells from other cell types. This method is analogous to the more commonly known Unna-Pappenheim (Methyl Green-Pyronin) stain.[1] Plasma cells, being rich in cytoplasmic RNA due to their active synthesis of antibodies, are specifically targeted by this staining procedure.
This document provides detailed application notes and protocols for the Hitchcock-Ehrich method. While this technique is not commonly used in modern quantitative analysis, understanding its principles can be valuable. Due to the limited availability of direct quantitative data for the Hitchcock-Ehrich method in contemporary literature, this document also presents an overview and data from modern quantitative techniques for plasma cell analysis to provide a comprehensive resource.
Principle of the Hitchcock-Ehrich Method
The Hitchcock-Ehrich method relies on the differential staining of nucleic acids by two cationic dyes, Malachite Green and Acridine Red 3B.
-
Malachite Green intercalates with double-stranded DNA (dsDNA) in the nucleus, imparting a green or blue-green color.
-
This compound , a dye of the acridine family, exhibits a strong affinity for single-stranded RNA (ssRNA). Plasma cells are characterized by a high abundance of ribosomes and messenger RNA (mRNA) in their cytoplasm, which are essential for large-scale antibody production. This compound binds to this cytoplasmic RNA, resulting in a distinct crimson or red staining.[1]
This differential staining allows for the clear visualization of plasma cells, with their intensely stained cytoplasm, against a background of other cells with less prominent RNA content.
Experimental Protocols
Preparation of Staining Solutions
Solution A: Malachite Green (1% aqueous)
-
Malachite Green: 1 g
-
Distilled Water: 100 mL
Solution B: this compound (3% aqueous)
-
This compound: 3 g
-
Distilled Water: 100 mL
Working Staining Solution: Immediately before use, combine 1 part of Solution A with 3 parts of Solution B.
Staining Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (two changes, 5 minutes each).
-
Transfer through descending grades of ethanol (B145695) (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Place slides in the freshly prepared Hitchcock-Ehrich working staining solution for 30 seconds.
-
-
Rinsing:
-
Briefly rinse the slides with distilled water to remove excess stain.
-
-
Dehydration:
-
Rapidly dehydrate the sections through ascending grades of ethanol (95%, 100%; 1 minute each).
-
-
Clearing:
-
Clear the sections in Xylene (two changes, 3 minutes each).
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results
-
Plasma Cell Cytoplasm: Crimson to red
-
Nuclei: Green to blue-green
-
Cytoplasm of other cells: Pink
Quantitative Data Presentation
Direct quantitative data for the Hitchcock-Ehrich method, such as staining intensity or comparative cell counts, is scarce in recent scientific literature. However, to fulfill the need for quantitative analysis of plasma cells, this section presents data from modern, widely accepted methods: CD138 Immunohistochemistry and Flow Cytometry. These methods are the current standards for the accurate enumeration and characterization of plasma cells in research and clinical settings.[2][3]
Modern Methods for Plasma Cell Quantification
Modern techniques offer higher specificity, sensitivity, and the potential for high-throughput analysis compared to traditional cytochemical stains.
Table 1: Comparison of Plasma Cell Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Hitchcock-Ehrich | Differential staining of RNA and DNA. | Simple, cost-effective. | Lower specificity, difficult to automate, semi-quantitative. |
| CD138 Immunohistochemistry | Antibody-based detection of the plasma cell surface marker CD138 (Syndecan-1).[3] | High specificity, allows for morphological assessment in tissue context, can be automated. | Can be affected by tissue processing, interpretation can be subjective. |
| Flow Cytometry | Multi-parameter analysis of cell surface and intracellular markers on single cells in suspension. | Highly quantitative, allows for the analysis of multiple markers simultaneously, high-throughput. | Requires fresh, disaggregated tissue; morphological context is lost. |
Representative Quantitative Data from Modern Methods
The following tables summarize representative data from studies comparing different methods for plasma cell quantification in bone marrow samples.
Table 2: Comparison of Plasma Cell Percentages by Different Methods in Patients with Plasma Cell Disorders [4]
| Infiltration Level | Aspiration (%) | Imprint Cytology (%) | Flow Cytometry (%) | Biopsy (CD138 IHC) (%) |
| <10% | 47.7 | 52.2 | 65.7 | 37.3 |
| 10-59% | 41.9 | 41.8 | 31.3 | 31.4 |
| ≥60% | 10.4 | 6.0 | 3.0 | 31.3 |
This table illustrates the discordance often observed between different quantification methods, with biopsy (immunohistochemistry) often detecting higher infiltration rates.
Table 3: Plasma Cell Counts in Bone Marrow Aspirates vs. CD138 Immunostained Sections [5]
| Group | Method | Mean Plasma Cell % ± SD |
| Diagnosed Myeloma | Bone Marrow Aspirate | 32.5 ± 18.9 |
| CD138 Manual Count | 45.1 ± 22.3 | |
| CD138 Image Analysis | 46.2 ± 23.1 | |
| Reactive Plasmacytosis | Bone Marrow Aspirate | 4.8 ± 2.1 |
| CD138 Manual Count | 8.9 ± 3.5 | |
| CD138 Image Analysis | 9.1 ± 3.7 |
This data highlights that CD138 immunohistochemistry consistently yields higher plasma cell counts compared to traditional bone marrow aspirate analysis.
Signaling Pathways in Plasma Cell Differentiation and Function
The differentiation of B cells into plasma cells and their subsequent function as antibody-secreting cells are tightly regulated by complex signaling networks. Understanding these pathways is critical for research in immunology and for the development of therapeutics targeting plasma cell-related disorders.
Experimental Workflow for Staining and Analysis
Caption: Workflow for Hitchcock-Ehrich Staining of Plasma Cells.
Blimp-1 Signaling Pathway in Plasma Cell Differentiation
B lymphocyte-induced maturation protein-1 (Blimp-1) is a master transcriptional repressor that drives the terminal differentiation of B cells into plasma cells.[6] It extinguishes the B cell genetic program while promoting the plasma cell phenotype.
Caption: Blimp-1 mediated plasma cell differentiation pathway.
XBP-1 Signaling in Plasma Cell Maturation
X-box binding protein 1 (XBP-1) is a key transcription factor in the unfolded protein response (UPR) and is essential for the development of a robust secretory apparatus in plasma cells, enabling high-level antibody production.[7][8]
Caption: XBP-1 signaling in the unfolded protein response of plasma cells.
mTORC1 Pathway in Plasma Cell Function
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is a critical regulator of cell growth and metabolism. In plasma cells, mTORC1 signaling is linked to the increased protein synthesis required for antibody production.[9][10]
Caption: mTORC1 pathway promoting protein synthesis in plasma cells.
Conclusion
The Hitchcock-Ehrich method, while largely of historical interest, provides a fundamental example of differential nucleic acid staining for the identification of plasma cells. For contemporary research and clinical applications requiring precise and reproducible quantification, modern methods such as CD138 immunohistochemistry and flow cytometry are the established standards. A thorough understanding of the underlying signaling pathways that govern plasma cell biology is essential for the continued development of novel diagnostic and therapeutic strategies for a range of diseases.
References
- 1. stainsfile.com [stainsfile.com]
- 2. haematologica.org [haematologica.org]
- 3. Advances in estimating plasma cells in bone marrow: A comprehensive method review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of plasma cell bone marrow counts by different methods in patients diagnosed with plasma cell disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CD138, CD56, and light chain immunohistochemistry in suspected and diagnosed plasma cell myeloma: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blimp-1 orchestrates plasma cell differentiation by extinguishing the mature B cell gene expression program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XBP1, downstream of Blimp-1, expands the secretory apparatus and other organelles, and increases protein synthesis in plasma cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XBP1 governs late events in plasma cell differentiation and is not required for antigen-specific memory B cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Activation Promotes Plasma Cell Differentiation and Bypasses XBP-1 for Immunoglobulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - mTOR has distinct functions in generating versus sustaining humoral immunity [jci.org]
Application Notes and Protocols: Acridine Red 3B and Malachite Green Staining for Histology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the histological staining of tissue sections using a combination of Acridine Red 3B and Malachite Green. This method, known as the Hitchcock-Ehrich method, is a valuable tool for the differential staining of nucleic acids, enabling the visualization of RNA and DNA within cells. It is particularly useful for identifying and studying plasma cells, where cytoplasmic RNA is abundant.[1][2]
Principle of the Method
The Hitchcock-Ehrich method is analogous to the more commonly known Unna-Pappenheim technique, which uses pyronin Y and methyl green.[1] In this combination, this compound, a red cationic dye, preferentially stains RNA, while Malachite Green, a green cationic dye, has a higher affinity for DNA. This differential staining is based on the differences in the polymerization and accessibility of these two nucleic acids within the cell. DNA in the nucleus exists in a highly polymerized state within the chromatin, which favors the binding of Malachite Green. In contrast, RNA, found in the nucleolus and cytoplasm (particularly in protein-synthesizing cells like plasma cells), is less polymerized and more accessible, leading to its staining by this compound. The resulting color contrast, with nuclei appearing green and RNA-rich cytoplasm and nucleoli appearing red or crimson, allows for clear differentiation of these key cellular components.
Data Presentation
The following table summarizes the expected staining results for various cellular components using the this compound and Malachite Green staining protocol.
| Cellular Component | Expected Color | Interpretation |
| Nuclei (Chromatin) | Green | High concentration of DNA. |
| Nucleolus | Red/Crimson | High concentration of ribosomal RNA (rRNA). |
| Plasma Cell Cytoplasm | Crimson | Abundant rough endoplasmic reticulum and ribosomes, indicating high RNA content and active protein synthesis. |
| Other Cell Cytoplasm | Pink | Lower concentration of RNA compared to plasma cells. |
| Erythrocytes | Pink/Colorless | Lack of nucleus and significant RNA content. |
Experimental Protocols
This section provides a detailed methodology for the Hitchcock-Ehrich staining method using this compound and Malachite Green.
I. Reagent Preparation
A. Stock Solutions
-
Solution A: 1% Malachite Green
-
Malachite Green: 1 g
-
Distilled Water: 100 mL
-
Preparation: Dissolve the Malachite Green powder in distilled water. Mix well until fully dissolved. Filter if necessary.
-
-
Solution B: 3% this compound
-
This compound: 3 g
-
Distilled Water: 100 mL
-
Preparation: Dissolve the this compound powder in distilled water. Mix well until fully dissolved. Filter if necessary.
-
B. Working Staining Solution
-
Combine 1 part of Solution A (1% Malachite Green) with 3 parts of Solution B (3% this compound) immediately before use.[2] The final concentrations in the working solution will be approximately 0.25% Malachite Green and 2.25% this compound.
II. Tissue Preparation
-
Fixation: Zenker's fixative is recommended for optimal results.[2] Other fixatives may not yield satisfactory staining.
-
Sectioning: Prepare standard paraffin-embedded tissue sections (4-5 µm thick).
III. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of absolute ethanol (B145695) for 3 minutes each.
-
Hydrate slides through descending grades of ethanol (e.g., 95%, 70%) for 3 minutes each.
-
Rinse slides in distilled water.
-
-
Staining:
-
Place the rehydrated sections into the freshly prepared working staining solution (this compound and Malachite Green mixture) for 30 seconds.[2]
-
-
Rinsing:
-
Briefly rinse the slides with distilled water to remove excess stain.[2]
-
-
Dehydration:
-
Rapidly dehydrate the sections with two changes of absolute ethanol.[2] This step is critical for proper differentiation and preservation of the staining.
-
-
Clearing and Mounting:
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Mount the coverslip with a resinous mounting medium.
-
Visualizations
Staining Mechanism
Caption: Differential binding of this compound and Malachite Green to nucleic acids.
Experimental Workflow
Caption: Step-by-step workflow for the Hitchcock-Ehrich staining method.
References
Application Notes and Protocols: Live-Cell Staining with Acridine Red 3B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) Red 3B (C.I. 45000) is a cationic fluorescent dye sparingly utilized in routine biological research but holds potential for specific applications in live-cell imaging, particularly for the visualization of RNA.[1] Structurally analogous to Pyronin Y, Acridine Red 3B is suggested to primarily intercalate into RNA, offering a method to investigate cellular processes involving RNA dynamics, such as transcription, protein synthesis, and cell cycle progression.[1] Its application in live-cell staining allows for the real-time analysis of these processes in their native cellular environment. These application notes provide a detailed protocol for the use of this compound in live-cell staining and imaging.
Principle of Staining
This compound, as a member of the acridine dye family, is a cell-permeable molecule that exhibits fluorescence upon binding to nucleic acids. While its precise binding mechanism is not as extensively characterized as its analogue, Pyronin Y, it is presumed to preferentially bind to RNA. This interaction results in a distinct fluorescent signal that can be detected using fluorescence microscopy or flow cytometry. The intensity of the fluorescence is expected to correlate with the cellular RNA content, which can vary depending on the metabolic state and cell cycle phase of the cell.
Quantitative Data Summary
For ease of comparison and experimental setup, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| C.I. Number | 45000 | [1][2][3] |
| CAS Registry Number | 2465-29-4 | [2][3] |
| Molecular Formula | C₁₅H₁₅ClN₂O | [1] |
| Molecular Weight | 274.75 g/mol | [1] |
| Absorption Maximum (λmax) | 547 nm | [1] |
| Excitation Maximum (λex) | 552 nm | [4] |
| Emission Maximum (λem) | 584 nm | [4] |
| Solubility | Soluble in water and ethanol | [1] |
Experimental Protocols
Protocol 1: General Live-Cell Staining and Fluorescence Microscopy
This protocol outlines the fundamental steps for staining live adherent or suspension cells with this compound for visualization by fluorescence microscopy.
Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides (for adherent cells) or in suspension
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Reagent Preparation:
-
This compound Stock Solution (1 mM):
-
Dissolve 2.75 mg of this compound (MW: 274.75 g/mol ) in 10 mL of sterile DMSO.
-
Aliquot and store at -20°C, protected from light. The solution is stable for several months.
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the desired final concentration.
-
Note: The optimal concentration may vary depending on the cell type and experimental conditions. A titration is recommended to determine the ideal concentration that provides sufficient signal with minimal cytotoxicity.
-
Staining Procedure for Adherent Cells:
-
Culture adherent cells on glass-bottom dishes or chamber slides to the desired confluency.
-
Aspirate the cell culture medium.
-
Wash the cells once with 1X pre-warmed PBS.
-
Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete cell culture medium.
-
Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.
-
Immediately proceed to imaging.
Staining Procedure for Suspension Cells:
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant.
-
Resuspend the cell pellet in pre-warmed complete cell culture medium or PBS containing the desired concentration of this compound.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Centrifuge the cells to pellet.
-
Aspirate the supernatant.
-
Wash the cells once by resuspending in fresh, pre-warmed medium or PBS, followed by centrifugation.
-
Resuspend the final cell pellet in fresh medium or buffer for analysis.
-
Mount a small volume of the cell suspension on a microscope slide for imaging.
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission spectra of this compound (Excitation: ~552 nm, Emission: ~584 nm). A standard TRITC or Rhodamine filter set is often suitable.
-
Acquire images using a sensitive camera.
Protocol 2: Co-staining with Hoechst 33342 for Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from established methods for Pyronin Y and Hoechst 33342 co-staining and is intended for the analysis of cellular RNA and DNA content to distinguish quiescent (G₀) from cycling (G₁, S, G₂/M) cells.[5][6]
Materials:
-
This compound
-
Hoechst 33342
-
Cell suspension (1 x 10⁶ cells/mL)
-
PBS, sterile
-
Flow cytometer with appropriate laser lines (e.g., UV for Hoechst 33342 and a blue or green laser for this compound) and emission filters.
Reagent Preparation:
-
This compound Stock Solution (1 mM in DMSO): Prepare as described in Protocol 1.
-
Hoechst 33342 Stock Solution (1 mg/mL in water): Commercially available or prepare and store at 4°C, protected from light.
-
Staining Solution: Prepare a fresh solution containing both dyes in PBS or a suitable buffer. The final concentrations will need to be optimized, but a starting point could be:
-
This compound: 1-5 µM
-
Hoechst 33342: 1-10 µg/mL
-
Staining Procedure:
-
Harvest and wash the cells, resuspending them in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add the combined this compound/Hoechst 33342 staining solution to the cell suspension.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Analyze the stained cells directly on a flow cytometer without a wash step.
Flow Cytometry Analysis:
-
Excite Hoechst 33342 with a UV laser (~355 nm) and collect emission at ~461 nm.
-
Excite this compound with a blue (~488 nm) or green (~561 nm) laser and collect emission at ~584 nm.
-
Plot the DNA content (Hoechst 33342 signal) against the RNA content (this compound signal) to differentiate cell cycle phases. G₀ cells will have a 2n DNA content and low RNA content, while G₁ cells will have a 2n DNA content and higher RNA content.
Diagrams
Caption: Experimental workflow for live-cell staining with this compound.
References
- 1. stainsfile.com [stainsfile.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. echemi.com [echemi.com]
- 4. Spectrum [Acridine Red] | AAT Bioquest [aatbio.com]
- 5. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Acridine Red 3B for Cell Cycle Analysis in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle analysis is a cornerstone of research in oncology, developmental biology, and pharmacology. Flow cytometry offers a high-throughput method for dissecting the cell cycle distribution of a population. While DNA content is the primary determinant of cell cycle phase, the simultaneous measurement of RNA content provides a more granular analysis, enabling the distinction between quiescent (G0) and actively cycling (G1) cells. Acridine Red 3B, a fluorescent dye with an affinity for RNA, can be employed in conjunction with a DNA-specific stain to achieve this enhanced resolution in cell cycle analysis.
This compound (C.I. 45000) is structurally and functionally analogous to the more commonly used Pyronin Y.[1] It intercalates into double-stranded RNA, and its fluorescence intensity correlates with cellular RNA content. Quiescent cells in the G0 phase are characterized by low RNA content, whereas cells in the G1 phase, preparing for DNA synthesis, exhibit a significant increase in RNA levels. By combining this compound with a DNA stain such as Hoechst 33342 or 7-Aminoactinomycin D (7-AAD), researchers can effectively resolve the G0, G1, S, and G2/M phases of the cell cycle.
Principle of the Assay
This method relies on the differential staining of DNA and RNA within a cell population. A DNA-specific dye, such as Hoechst 33342 (a UV-excitable vital dye) or 7-AAD (excited by a 488 nm or 561 nm laser in fixed cells), provides a signal proportional to the DNA content, allowing for the separation of cells into G0/G1 (2n DNA), S (intermediate DNA content), and G2/M (4n DNA) phases. Simultaneously, this compound stains cellular RNA. The intensity of this compound fluorescence allows for the subdivision of the G0/G1 population into G0 (low RNA content) and G1 (high RNA content).
Data Presentation
Table 1: Spectral Properties of Recommended Dyes
| Dye | Target | Excitation Max (nm) | Emission Max (nm) | Common Laser Lines | Notes |
| This compound | RNA | 547[1] | ~560-680 | 488 nm, 561 nm | Analogous to Pyronin Y.[1] |
| Hoechst 33342 | DNA | 350 | 461 | UV Laser, Violet Laser (405 nm) | Cell permeant, suitable for live-cell staining. |
| 7-AAD | DNA | 546 | 647 | Blue Laser (488 nm), Green Laser (561 nm) | Requires cell fixation and permeabilization. |
Experimental Protocols
This section provides a detailed protocol for cell cycle analysis using this compound and a DNA stain. The choice between Hoechst 33342 for live cells and 7-AAD for fixed cells will depend on the experimental design.
Protocol 1: Live-Cell Cycle Analysis with this compound and Hoechst 33342
This protocol is adapted from established methods for simultaneous DNA and RNA staining in live cells.[2][3]
Materials:
-
This compound (powder)
-
Hoechst 33342 solution (e.g., 1 mg/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
-
Flow cytometry tubes
-
Flow cytometer with UV/violet and blue/green laser capabilities
Reagent Preparation:
-
This compound Stock Solution (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of sterile PBS. Mix thoroughly and store protected from light at 4°C.
-
Hoechst 33342 Working Solution (10 µg/mL): Dilute the stock solution 1:100 in sterile PBS.
-
Staining Buffer: Prepare fresh by mixing cell culture medium with the dyes to the final working concentration.
Staining Procedure:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed cell culture medium.
-
To 1 mL of the cell suspension, add Hoechst 33342 to a final concentration of 1-10 µg/mL.
-
Add this compound to a final concentration of 0.1-1.0 µg/mL. Note: The optimal concentration for both dyes should be determined empirically for each cell type.
-
Incubate the cells for 30-45 minutes at 37°C, protected from light.
-
Following incubation, the cells can be analyzed directly on the flow cytometer without a wash step.
Protocol 2: Fixed-Cell Cycle Analysis with this compound and 7-AAD
This protocol is suitable for experiments where cell fixation is required.
Materials:
-
This compound (powder)
-
7-Aminoactinomycin D (7-AAD)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
RNase A (optional, to confirm RNA specificity of this compound)
-
Flow cytometry tubes
-
Flow cytometer with blue and/or green laser lines
Reagent Preparation:
-
This compound Staining Solution (1-5 µg/mL in PBS): Prepare fresh before use.
-
7-AAD Staining Solution (5-20 µg/mL in PBS): Prepare fresh before use.
Staining Procedure:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice or at -20°C for at least 30 minutes. Note: Cells can be stored in ethanol at -20°C for several weeks.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS containing 7-AAD and this compound at their optimal concentrations.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer.
Visualization of Workflows and Concepts
Diagram 1: Experimental Workflow for Live-Cell Staining
Caption: Workflow for live-cell cycle analysis using this compound and Hoechst 33342.
Diagram 2: Gating Strategy for Cell Cycle Analysis
Caption: Gating strategy for resolving cell cycle phases with dual DNA/RNA staining.
Diagram 3: Conceptual Representation of Cell Cycle Phases by DNA and RNA Content
Caption: The cell cycle with an emphasis on changes in DNA and RNA content.
Conclusion
This compound, in combination with a suitable DNA stain, provides a valuable tool for detailed cell cycle analysis. The ability to distinguish quiescent G0 cells from cycling G1 cells offers deeper insights into the mechanisms of drug action, cellular differentiation, and tumorigenesis. The protocols and conceptual diagrams provided herein serve as a comprehensive guide for implementing this advanced flow cytometry application. Researchers are encouraged to optimize staining concentrations and incubation times for their specific cell types to ensure high-quality, reproducible results.
References
Application of Acridine Red 3B in studying apoptosis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) Red 3B (C.I. 45000) is a fluorescent dye belonging to the acridine family, which also includes the well-studied apoptosis marker, Acridine Orange. While Acridine Orange has been extensively used to study programmed cell death, the application of Acridine Red 3B in this context is less documented. However, based on its structural and spectral similarities to other nucleic acid-binding dyes, this compound presents a potential tool for the investigation of apoptosis. These application notes provide a theoretical framework and suggested protocols for utilizing this compound in apoptosis research, drawing parallels with established methodologies for similar dyes.
Principle of Apoptosis Detection
The proposed application of this compound for apoptosis detection is based on its ability to intercalate with nucleic acids, exhibiting differential fluorescence based on the condensation state of chromatin, a hallmark of apoptosis. In healthy cells with intact nuclei, this compound is expected to emit a basal level of fluorescence. As cells undergo apoptosis, chromatin condenses and the nuclear structure changes. This alteration in the nucleic acid landscape could lead to a change in the fluorescence intensity or emission spectrum of this compound, allowing for the differentiation of apoptotic cells from viable and necrotic cells.
Similar to its analogue, Pyronin Y, which is used in the Methyl Green-Pyronin stain to detect RNA, this compound may also exhibit a preference for RNA. A decrease in cytoplasmic RNA is an early event in some forms of cell death.[1] Therefore, changes in red fluorescence could potentially be used to distinguish between apoptosis and necrosis.[2]
Quantitative Data Summary
Due to the limited specific data for this compound in apoptosis assays, the following table provides its known spectral properties, which are essential for designing experiments. For comparison, typical concentrations for the related and widely used dye, Acridine Orange, are included to provide a starting point for optimization.
| Parameter | This compound | Acridine Orange (for reference) |
| C.I. Number | 45000[3] | 46005 |
| Excitation Maximum | ~552 nm[4] | ~502 nm (bound to dsDNA)[5] |
| Emission Maximum | ~584 nm[4] | ~525 nm (green, bound to dsDNA)[5], ~650 nm (red, bound to ssRNA/ssDNA) |
| Suggested Laser Line | 561 nm[4] | 488 nm[6] |
| Suggested Emission Filter | 585/20 nm bandpass[4] | 530/30 nm (green) and >600 nm (red)[6] |
| Solubility | Soluble in water and ethanol[3] | Soluble in water and ethanol |
| Starting Concentration for Staining | Optimization required (suggested range: 1-10 µg/mL) | 1-10 µg/mL[6] |
Note: The optimal concentration for this compound will need to be determined empirically for each cell type and experimental condition.
Experimental Protocols
The following are suggested protocols for using this compound to study apoptosis, adapted from established methods for Acridine Orange. It is crucial to optimize staining concentrations and incubation times for your specific cell type and experimental setup.
Protocol 1: Qualitative Assessment of Apoptosis by Fluorescence Microscopy
Objective: To visualize morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fluorescence microscope with appropriate filters (e.g., excitation ~560 nm, emission ~585 nm)
-
Adherent or suspension cells
-
Inducing agent for apoptosis (e.g., staurosporine, etoposide)
-
Optional: Hoechst 33342 for counterstaining nuclei
-
Optional: Propidium Iodide (PI) or Ethidium Bromide (EB) for viability assessment
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a petri dish or in a multi-well plate and culture until they reach the desired confluency. For suspension cells, culture them in appropriate flasks.
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.
-
Cell Staining:
-
Prepare a working solution of this compound in cell culture medium or PBS. A starting concentration of 1-5 µg/mL is recommended for initial optimization.
-
For adherent cells, remove the medium and wash the cells once with PBS. Add the this compound staining solution to cover the cells.
-
For suspension cells, centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cells in the this compound staining solution.[6]
-
-
Incubation: Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.
-
Washing:
-
For adherent cells, gently remove the staining solution and wash the cells twice with PBS.
-
For suspension cells, centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cells in fresh PBS.[6]
-
-
Visualization: Mount the coverslip on a microscope slide with a drop of PBS. For suspension cells, place a drop of the cell suspension on a slide and cover with a coverslip. Immediately observe the cells under a fluorescence microscope.
-
Interpretation of Results (Hypothesized):
-
Viable cells: Expected to show uniform, low-intensity red fluorescence within the nucleus and cytoplasm.
-
Early apoptotic cells: May exhibit brighter red fluorescence in the nucleus due to chromatin condensation. The nucleus may appear smaller and fragmented.
-
Late apoptotic/necrotic cells: If co-stained with a viability dye like PI (which cannot enter live cells), these cells will show intense red fluorescence from both this compound and PI. Without a viability dye, distinguishing late apoptosis from necrosis based solely on this compound may be challenging.
-
Protocol 2: Quantitative Analysis of Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells in a population.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Binding Buffer (optional, for co-staining with Annexin V)
-
Flow cytometer with a laser suitable for exciting this compound (e.g., 561 nm) and appropriate emission filters.
-
Suspension cells or trypsinized adherent cells
-
Inducing agent for apoptosis
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, gently trypsinize and wash with PBS.
-
Induction of Apoptosis: Treat cells as described in Protocol 1.
-
Cell Staining:
-
Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of PBS or binding buffer.
-
Prepare a working solution of this compound. Add the dye to the cell suspension at a final concentration that needs to be optimized (start with 1-10 µg/mL).
-
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Washing: Add 400 µL of PBS or binding buffer to each tube and centrifuge at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer immediately. Excite the cells with a suitable laser (e.g., 561 nm) and collect the emission using an appropriate filter (e.g., 585/20 nm).
-
Data Analysis (Hypothesized):
-
A population of cells with increased red fluorescence intensity compared to the control (untreated) population may represent apoptotic cells.
-
By plotting the forward scatter (FSC) versus the red fluorescence, it may be possible to distinguish cell populations based on size and the degree of apoptosis.
-
Mandatory Visualizations
Caption: Experimental workflow for qualitative analysis of apoptosis using this compound and fluorescence microscopy.
Caption: Simplified signaling pathway of apoptosis and the proposed point of detection by this compound.
References
- 1. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. stainsfile.com [stainsfile.com]
- 4. Spectrum [Acridine Red] | AAT Bioquest [aatbio.com]
- 5. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Acridine Red 3B Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the selection of compatible mounting media for Acridine (B1665455) Red 3B fluorescence, along with protocols for staining and imaging. The information is intended to help researchers optimize their experiments and obtain high-quality, reproducible results.
Introduction to Acridine Red 3B
This compound (C.I. 45000) is a basic red fluorescent dye belonging to the pyronin family.[1] It is structurally similar to Pyronin Y and is used in histological and cytological applications, notably for the staining of RNA.[1] Due to its cationic nature, it accumulates in acidic organelles such as lysosomes, making it a valuable tool for studying lysosomal dynamics and autophagy.[2][3] Its fluorescence properties, including a relatively high quantum yield and long fluorescence lifetime compared to other pyronins, make it a suitable candidate for fluorescence microscopy.[4]
Spectral Properties:
-
Absorption Maximum: ~547 nm[1]
-
Emission Maximum: Varies with environment, typically in the red spectrum.
Mounting Media Compatibility with this compound Fluorescence
The choice of mounting medium is critical for preserving the fluorescence signal of this compound, minimizing photobleaching, and ensuring optimal image quality. Key factors to consider are the mounting medium's composition (aqueous vs. non-aqueous), refractive index (RI), pH, and the presence of antifade reagents.
Types of Mounting Media
Aqueous Mounting Media: These are generally preferred for fluorescent dyes like this compound as they provide a suitable environment for fluorescence and do not require harsh dehydration steps that can damage the sample.[5] They can be hardening or non-hardening.
-
Non-hardening: Typically glycerol-based, these media remain liquid and require sealing of the coverslip with nail polish or a sealant to prevent evaporation. They are excellent for immediate imaging.
-
Hardening: These media solidify over time, providing a permanent seal and facilitating long-term storage.
Non-Aqueous (Resinous) Mounting Media: These require dehydration of the specimen through an ethanol (B145695) series and clearing with an agent like xylene. While offering excellent long-term preservation, the solvents can quench the fluorescence of some dyes and are therefore generally not recommended for this compound.
Critical Parameters for Mounting Media Selection
-
Refractive Index (RI): For optimal resolution and light collection, the RI of the mounting medium should closely match that of the microscope objective's immersion oil (typically ~1.515).[6] A mismatch in RI can lead to spherical aberrations and a decrease in signal intensity, particularly when imaging deep into the sample.[7]
-
pH: The fluorescence of many dyes, including those in the acridine family, can be pH-sensitive. A neutral to slightly alkaline pH (7.0-8.5) is generally recommended to maintain optimal fluorescence intensity.
-
Antifade Reagents: Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a major challenge in fluorescence microscopy. Antifade reagents are compounds that reduce photobleaching by scavenging for reactive oxygen species.[8] Commonly used antifade agents include:
-
n-Propyl gallate (NPG): An effective antioxidant that can be added to homemade mounting media.[8]
-
1,4-diazabicyclo[2][2][2]octane (DABCO): Another widely used antifade reagent, though it may be less effective than p-phenylenediamine (B122844) (PPD).[8]
-
p-Phenylenediamine (PPD): A very effective antifade agent, but it can be toxic and may cause background fluorescence.[8]
-
Recommended Mounting Media for this compound
While specific quantitative data on the photostability of this compound in various commercial mounting media is limited, the following recommendations are based on general principles of fluorescence microscopy and data from the closely related dye, Acridine Orange.
Table 1: Comparison of Mounting Media Properties for this compound Fluorescence
| Mounting Medium Type | Key Components | Refractive Index (RI) | Hardening/ Non-hardening | Antifade Properties | Suitability for this compound |
| Commercial Aqueous Media (e.g., ProLong™ Glass, VECTASHIELD®) | Glycerol, Antifade reagents (proprietary) | ~1.47 - 1.52 | Hardening or Non-hardening | Excellent | Highly Recommended: Optimized formulations for preserving fluorescence of a wide range of dyes. |
| Homemade Glycerol-based Medium with NPG | 90% Glycerol, 10% PBS, 2% n-Propyl gallate | ~1.47 | Non-hardening | Good | Recommended: A cost-effective and reliable option. Requires careful preparation. |
| Homemade Glycerol-based Medium with DABCO | 90% Glycerol, 10% PBS, 2.5% DABCO | ~1.47 | Non-hardening | Moderate to Good | Suitable: A good alternative to NPG-based media. |
| Polyvinyl Alcohol (PVA)-based Media | PVA, Glycerol, Antifade reagents | Variable | Hardening | Good | Suitable: Provides a permanent mount, but preparation can be more complex. |
Disclaimer: The performance of this compound should be empirically validated in the chosen mounting medium for critical applications.
Experimental Protocols
Staining of Lysosomes and Acidic Organelles in Live Cells with this compound
This protocol is adapted from methods used for Acridine Orange, which similarly accumulates in acidic compartments.[9][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile water for stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO or sterile water. Store at -20°C, protected from light.
-
Prepare a fresh working solution by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Immediately image the cells using a fluorescence microscope. This compound in acidic organelles will emit red fluorescence.
Protocol for Mounting this compound Stained Samples
Materials:
-
Stained cells or tissue sections on a microscope slide
-
Chosen aqueous mounting medium (commercial or homemade)
-
Coverslips
-
Nail polish or sealant (for non-hardening media)
Procedure:
-
After the final wash step of your staining protocol, carefully remove excess buffer from the slide without allowing the specimen to dry out.
-
Place a small drop (approximately 10-20 µL) of the mounting medium onto the specimen.
-
Carefully lower a coverslip onto the mounting medium at an angle to avoid trapping air bubbles.
-
Gently press down on the coverslip to spread the mounting medium evenly.
-
Remove any excess mounting medium from the edges of the coverslip with a kimwipe.
-
If using a non-hardening medium, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow hardening media to cure according to the manufacturer's instructions, typically overnight at room temperature in the dark.
-
Store slides flat and protected from light, preferably at 4°C for long-term storage.
Protocol for Assessing Photostability of this compound in Mounting Media
This protocol allows for a quantitative comparison of the photobleaching rates of this compound in different mounting media.
Materials:
-
This compound stained slides prepared with different mounting media
-
Confocal or widefield fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Select a region of interest (ROI) with consistent and bright this compound staining.
-
Set the microscope parameters (e.g., laser power/light intensity, exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Keep these parameters constant for all samples.
-
Acquire a time-lapse series of images of the ROI, continuously exposing it to the excitation light. Acquire images at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualizations
Experimental Workflow for Sample Preparation and Mounting
Caption: Workflow for staining and mounting samples with this compound.
This compound in Lysosomal Staining and Autophagy Visualization
Acridine dyes are lysosomotropic, meaning they accumulate in lysosomes and other acidic organelles. This property is due to their nature as weak bases. In the neutral pH of the cytoplasm, the dye is uncharged and can freely cross membranes. Inside the acidic lumen of the lysosome, the dye becomes protonated and trapped, leading to its accumulation and a characteristic red fluorescence. This phenomenon is exploited to study lysosomal function and autophagy, a cellular process involving the degradation of cellular components within lysosomes.
Caption: Mechanism of this compound accumulation in lysosomes for autophagy studies.
References
- 1. stainsfile.com [stainsfile.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Acridine Orange Staining Solution (ab270791) | Abcam [abcam.com]
Application Notes and Protocols: Dual Staining with Acridine Red 3B and DAPI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual fluorescent staining is a powerful technique in cellular biology, enabling the simultaneous visualization of multiple cellular components. This allows for the detailed study of cellular morphology, function, and the spatial relationships between different organelles and macromolecules. This application note provides a comprehensive protocol for the dual staining of cells with Acridine Red 3B and 4',6-diamidino-2-phenylindole (DAPI).
DAPI is a well-established fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1][2][3] Upon binding to double-stranded DNA (dsDNA), its fluorescence is enhanced approximately 20-fold, emitting a bright blue light under UV excitation.[4] This specificity makes DAPI an excellent marker for cell nuclei.[1][4]
This compound is a red fluorescent dye that has been suggested for the staining of RNA.[5][6] It is analogous to Pyronin Y, which is commonly used in the Methyl Green-Pyronin stain to differentiate between DNA and RNA.[5] In this dual staining protocol, this compound serves as a counterstain to DAPI, allowing for the visualization of RNA-rich cellular compartments, such as the cytoplasm and nucleolus, in red, while the nucleus is stained blue.
The distinct spectral characteristics of DAPI (blue emission) and this compound (red emission) make them an ideal pair for multicolor fluorescence microscopy, with minimal spectral overlap. This protocol is applicable to fixed and permeabilized cells and can be adapted for various cell types and experimental workflows.
Data Presentation
The spectral properties and recommended concentrations for this compound and DAPI are summarized in the table below for easy reference.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Cellular Target | Stock Solution | Working Concentration |
| DAPI | 358 | 461 | dsDNA (A-T rich regions) | 1 mg/mL in ddH₂O | 1 µg/mL |
| This compound | ~547-552 | ~584 | RNA | 1 mg/mL in DMSO | 1-5 µg/mL |
Experimental Protocols
This section provides a detailed step-by-step methodology for performing dual staining with this compound and DAPI on cultured mammalian cells grown on coverslips.
Materials and Reagents
-
Cells: Adherent mammalian cells cultured on sterile glass coverslips.
-
DAPI (4',6-diamidino-2-phenylindole): Molecular biology grade.
-
This compound: Molecular biology grade.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Mounting Medium: Antifade mounting medium.
-
Distilled, deionized water (ddH₂O).
-
Dimethyl sulfoxide (B87167) (DMSO).
Staining Procedure
-
Cell Culture and Preparation:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Gently aspirate the culture medium.
-
Wash the cells twice with 1X PBS.
-
-
Fixation:
-
Add enough 4% PFA solution to completely cover the cells on the coverslip.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the 0.1% Triton X-100 solution to the fixed cells.
-
Incubate for 10 minutes at room temperature. This step is crucial for allowing the dyes to penetrate the cell and nuclear membranes.
-
Aspirate the permeabilization solution and wash the cells three times with 1X PBS for 5 minutes each.
-
-
This compound Staining (RNA):
-
Prepare a working solution of this compound at a concentration of 1-5 µg/mL in 1X PBS from a 1 mg/mL stock solution in DMSO. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Add the this compound working solution to the cells, ensuring the coverslip is fully covered.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Aspirate the staining solution and wash the cells three times with 1X PBS for 5 minutes each.
-
-
DAPI Staining (DNA):
-
Prepare a 1 µg/mL DAPI working solution in 1X PBS from a 1 mg/mL stock solution in ddH₂O.
-
Add the DAPI working solution to the cells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Aspirate the DAPI solution and wash the cells twice with 1X PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the dish or plate.
-
Invert the coverslip onto a drop of antifade mounting medium on a clean microscope slide.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (UV excitation, blue emission) and this compound (green/yellow excitation, red emission).
-
Acquire images in separate channels for each fluorophore and merge them to observe the co-localization of DNA and RNA.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for dual staining with this compound and DAPI.
Cellular Localization of Dyes
Caption: Binding mechanisms of DAPI and this compound within a eukaryotic cell.
References
- 1. bio-optica.it [bio-optica.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. The Simultaneous Isolation of RNA and DNA from Tissues and Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. stainsfile.com [stainsfile.com]
Application Notes: Acridine Red 3B for the Assessment of Sperm Chromatin Quality
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of sperm chromatin is a critical factor for successful fertilization and normal embryo development. Damage to sperm DNA, such as fragmentation, can be a significant cause of male infertility, recurrent pregnancy loss, and poor outcomes in assisted reproductive technologies (ART). The Acridine (B1665455) Orange (AO) staining assay is a robust and widely used method to assess sperm chromatin quality. Acridine Orange is a fluorescent dye that differentially stains double-stranded and single-stranded DNA, providing a clear distinction between sperm with intact chromatin and those with denatured or damaged DNA. While the user has specified "Acridine Red 3B," the vast body of scientific literature refers to this assay using "Acridine Orange." It is widely understood that these terms are often used interchangeably in this context. This assay, also known as the Sperm Chromatin Structure Assay (SCSA) when analyzed by flow cytometry, measures the susceptibility of sperm DNA to acid-induced denaturation.[1][2]
Principle of the Method
Acridine Orange is a metachromatic dye that intercalates into double-stranded DNA as a monomer and emits green fluorescence under blue light excitation.[2][3] In contrast, it binds to single-stranded or denatured DNA as an aggregate, which results in red or yellow-orange fluorescence.[2][4] The assay involves a brief acid treatment of sperm, which denatures DNA at sites of existing strand breaks.[5] Consequently, sperm with intact, stable chromatin and minimal DNA breaks will fluoresce green, while sperm with fragmented or damaged DNA will exhibit yellow, orange, or red fluorescence.[6][7] The proportion of sperm with damaged DNA can be quantified using either fluorescence microscopy or flow cytometry to calculate a DNA Fragmentation Index (DFI).[7][8]
Applications
-
Male Infertility Diagnosis: The AO test serves as a valuable tool in diagnosing male factor infertility, particularly in cases of unexplained infertility where conventional semen parameters (concentration, motility, morphology) are normal.[1][9]
-
Prognostic Value in ART: A high DFI has been associated with lower success rates in intrauterine insemination (IUI) and in vitro fertilization (IVF), as well as impaired embryo development.[10]
-
Toxicology and Drug Development: The assay can be employed to evaluate the impact of gonadotoxic agents, environmental toxins, and new drug candidates on sperm chromatin integrity.
-
Clinical Intervention Monitoring: It is used to assess the effectiveness of treatments for male infertility, such as varicocelectomy or antioxidant therapy, by measuring changes in DFI post-treatment.[7][11]
Data Summary
The following table summarizes representative quantitative data from studies utilizing the Acridine Orange staining method to assess sperm chromatin quality in different populations. The DNA Fragmentation Index (DFI) represents the percentage of sperm with denatured (damaged) DNA.
| Group | Number of Subjects (n) | Mean DNA Fragmentation Index (DFI %) | Key Findings | Reference |
| Fertile Men (Control) | 40 | Significantly lower than infertile patients | Fertile men exhibit a lower baseline of sperm DNA damage. | [11] |
| Infertile Men with Varicocele (Pre-surgery) | 75 | Significantly higher than fertile controls | Varicocele is associated with increased sperm DNA fragmentation. | [11] |
| Infertile Men with Varicocele (Post-surgery) | 75 | Significant improvement in DFI post-varicocelectomy | Surgical correction of varicocele can reduce sperm DNA damage. | [7] |
| Fertile Volunteers (Japan) | 20 | 7.7% (Median) | Provides a reference range for a fertile population. | [8] |
| Infertile Men (Japan) | 743 | 19.4% (Median) | Infertile men show a significantly higher median DFI. | [8] |
| Men with partners experiencing recurrent early pregnancy loss | - | Significantly lower green fluorescence compared to fertile controls | Poor sperm chromatin integrity may contribute to recurrent pregnancy loss. | [6] |
Signaling Pathways Leading to Sperm DNA Fragmentation
Sperm DNA fragmentation is not a random event but rather the result of specific molecular pathways. The primary mechanisms include defective chromatin maturation, abortive apoptosis, and oxidative stress. The following diagram illustrates these interconnected pathways.
Caption: Major pathways contributing to sperm DNA fragmentation.
Experimental Protocols
This section provides a detailed protocol for assessing sperm chromatin quality using Acridine Orange staining with fluorescence microscopy.
I. Reagents and Solutions
-
TNE Buffer (pH 7.4):
-
0.01 M Tris-HCl
-
0.15 M NaCl
-
1 mM EDTA
-
Store at 4°C.
-
-
Carnoy's Fixative (Freshly Prepared):
-
Methanol: Glacial Acetic Acid (3:1 v/v)
-
Prepare fresh before use.
-
-
Acid-Detergent Solution (pH 1.2):
-
0.08 N HCl
-
0.15 M NaCl
-
0.1% Triton X-100 in purified water.
-
Store at 4°C.
-
-
Acridine Orange Staining Solution (pH 6.0):
-
Phosphate-Citrate Buffer:
-
0.1 M Citric acid
-
0.2 M Na₂HPO₄·7H₂O
-
-
Staining Solution:
-
6 µg/mL Acridine Orange in phosphate-citrate buffer.
-
-
Prepare fresh and protect from light. The final solution should be stored at 4°C in the dark.
-
II. Experimental Workflow Diagram
Caption: Experimental workflow for Acridine Orange staining.
III. Staining Procedure (Microscopy)
-
Sample Preparation:
-
Allow the semen sample to liquefy completely at 37°C for 30-60 minutes.
-
Prepare a thin smear by placing a 5-10 µL drop of semen on a clean microscope slide and spreading it evenly.
-
Allow the smear to air-dry.[6]
-
-
Fixation:
-
Acid Denaturation:
-
After fixation, briefly rinse the slides.
-
Cover the smear with the acid-detergent solution for 30 seconds at room temperature. This step is critical for denaturing the DNA at break sites.
-
-
Staining:
-
Washing and Mounting:
-
Gently rinse the slide with purified water and allow it to air-dry in the dark.
-
Mount with a coverslip using a non-fluorescent mounting medium.
-
IV. Analysis and Interpretation
-
Microscopic Examination:
-
Quantification (DFI Calculation):
-
Classify each sperm as either green (normal) or non-green (yellow/orange/red, indicating damaged DNA).
-
Calculate the DNA Fragmentation Index (DFI) using the following formula:
DFI (%) = (Number of Red/Orange/Yellow Sperm / Total Number of Sperm Counted) x 100
Conclusion
The Acridine Orange staining assay is a simple, rapid, and cost-effective method for assessing sperm chromatin integrity. It provides valuable information beyond conventional semen analysis and has significant clinical implications for the diagnosis and management of male infertility. The detailed protocol and data presented in these application notes offer a comprehensive guide for researchers and clinicians to implement this important diagnostic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Sperm DNA Fragmentation in Male Infertility: Tests, Mechanisms, Meaning and Sperm Population to Be Tested - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eshre.eu [eshre.eu]
- 4. biomedic.lfp.cuni.cz [biomedic.lfp.cuni.cz]
- 5. andrologycenter.in [andrologycenter.in]
- 6. Evaluation of sperm’s chromatin quality with acridine orange test, chromomycin A3 and aniline blue staining in couples with unexplained recurrent abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acridine Orange and Flow Cytometry: Which Is Better to Measure the Effect of Varicocele on Sperm DNA Integrity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the sperm DNA fragmentation index in infertile Japanese men by in-house flow cytometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of acridine orange to evaluate chromatin integrity of human spermatozoa in different groups of infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Acridine Orange and Flow Cytometry: Which Is Better to Measure the Effect of Varicocele on Sperm DNA Integrity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Staining Methods to Compare Chromatin Condensation in Fresh and Freeze‐Thawed Dog Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of chromatin integrity in human sperm using acridine orange staining with different fixatives and after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acridine Orange Staining [topivfusa.com]
Application Notes and Protocols: Differentiating dsDNA and ssRNA using Acridine Dyes
A Note on Dye Selection: Acridine (B1665455) Orange vs. Acridine Red 3B
For researchers aiming to differentiate between double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), the recommended and well-documented fluorescent dye is Acridine Orange . This document focuses on the principles and applications of Acridine Orange, as it exhibits distinct spectral shifts upon binding to different nucleic acid structures. Information regarding the use of this compound for this specific application is not well-established in scientific literature. Therefore, Acridine Orange is the dye of choice for reliable and reproducible differentiation of dsDNA and ssRNA.
Introduction to Acridine Orange
Acridine Orange (AO) is a cell-permeable, cationic fluorescent dye that selectively binds to nucleic acids. Its utility in distinguishing between dsDNA and ssRNA stems from its metachromatic properties, meaning it fluoresces in different colors depending on its interaction with these molecules. When AO intercalates into the double helix of DNA, it exists as a monomer and emits a green fluorescence. In contrast, its interaction with the more flexible structure of single-stranded RNA is primarily electrostatic, leading to the formation of dye aggregates that emit a red fluorescence.[1][2][3] This differential staining allows for the simultaneous visualization and analysis of both DNA and RNA within the same sample.
Principle of Differential Staining
The differential fluorescence of Acridine Orange is based on its mode of binding to nucleic acids:
-
Binding to dsDNA: At low concentrations, Acridine Orange molecules intercalate between the base pairs of the dsDNA helix. In this state, the dye molecules are sufficiently separated, and upon excitation with blue light, they emit a green fluorescence.[4]
-
Binding to ssRNA: Due to its single-stranded nature, RNA does not provide a rigid structure for stable intercalation. Instead, the positively charged Acridine Orange molecules interact electrostatically with the negatively charged phosphate (B84403) backbone of the ssRNA. This leads to a stacking of AO molecules and the formation of aggregates. These aggregates exhibit a red-shifted fluorescence emission, appearing red or orange upon excitation.[1][4]
This relationship is visually represented in the following diagram:
Caption: Mechanism of Acridine Orange differential staining.
Data Presentation: Spectral Properties
The following table summarizes the key spectral properties of Acridine Orange when bound to dsDNA and ssRNA. These values are crucial for setting up fluorescence microscopes and flow cytometers for accurate data acquisition.
| Parameter | Bound to dsDNA | Bound to ssRNA/ssDNA |
| Binding Mode | Intercalation (Monomeric) | Electrostatic Stacking (Aggregates) |
| Excitation Maximum | ~502 nm[5] | ~460 nm[5] |
| Emission Maximum | ~525 nm (Green)[5][6] | ~650 nm (Red)[5][6] |
| Appearance | Bright Green | Red-Orange |
Experimental Protocols
This section provides detailed protocols for using Acridine Orange to differentiate dsDNA and ssRNA in cultured cells for fluorescence microscopy.
Materials
-
Acridine Orange hydrochloride (powder or stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (blue and green excitation)
Reagent Preparation
Acridine Orange Stock Solution (1 mg/mL):
-
Dissolve 10 mg of Acridine Orange hydrochloride in 10 mL of sterile distilled water.
-
Mix thoroughly until completely dissolved.
-
Store the stock solution protected from light at 4°C for up to 6 months.
Acridine Orange Working Solution (1-10 µg/mL):
-
Dilute the 1 mg/mL stock solution in PBS or cell culture medium to the desired final concentration. A typical starting concentration is 5 µg/mL. The optimal concentration may vary depending on the cell type and experimental conditions.
Staining Protocol for Adherent Cells
Caption: Workflow for Acridine Orange staining of adherent cells.
Step-by-Step Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells once with PBS.
-
Fixation: Add 4% paraformaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells twice with PBS for 5 minutes each.
-
Staining: Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Invert the coverslip onto a drop of mounting medium on a glass slide.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Use a filter set for blue excitation (to visualize green fluorescence from dsDNA) and a filter set for green excitation (to visualize red fluorescence from ssRNA).
Staining Protocol for Suspension Cells
-
Cell Harvesting: Centrifuge the cell suspension to pellet the cells.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Washing: Centrifuge the fixed cells, discard the supernatant, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in the Acridine Orange working solution and incubate for 15-30 minutes at room temperature in the dark.
-
Washing: Centrifuge the stained cells, discard the supernatant, and wash twice with PBS.
-
Slide Preparation: Resuspend the final cell pellet in a small volume of PBS and place a drop onto a glass slide. Place a coverslip over the drop.
-
Imaging: Proceed with fluorescence microscopy as described for adherent cells.
Expected Results and Interpretation
-
dsDNA: The nuclei of the cells, which are rich in dsDNA, should fluoresce bright green.
-
ssRNA: The cytoplasm and nucleoli, which have high concentrations of RNA, will fluoresce red or orange. The intensity of the red fluorescence can be indicative of the level of protein synthesis and cellular metabolic activity.
Applications in Research and Drug Development
-
Cell Cycle Analysis: The relative amounts of DNA and RNA change throughout the cell cycle, which can be monitored using Acridine Orange staining.
-
Apoptosis and Necrosis Detection: Changes in chromatin structure and RNA content during cell death can be visualized.[7]
-
Autophagy Studies: Acridine Orange can accumulate in acidic compartments like lysosomes and autolysosomes, emitting orange-red fluorescence, making it a useful tool for monitoring autophagy.[5]
-
Drug Efficacy Studies: The effects of therapeutic agents on cell proliferation, cell death, and metabolic activity can be assessed by observing changes in DNA and RNA staining patterns.
Limitations
-
Metachromatic Properties: The fluorescence of Acridine Orange is sensitive to concentration and environmental factors. It is crucial to use a consistent staining protocol and appropriate controls.
-
pH Sensitivity: The fluorescence of Acridine Orange can be influenced by pH. Maintaining a physiological pH during staining is important for reproducible results.
-
Spectral Overlap: There can be some overlap between the green and red emission spectra. Appropriate filter selection and spectral imaging techniques can help to minimize this issue.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize Acridine Orange to differentiate between dsDNA and ssRNA, enabling a wide range of cellular and molecular analyses.
References
- 1. Acridine Orange | AAT Bioquest [aatbio.com]
- 2. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 3. An improved acridine orange staining of DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acridine orange - Wikipedia [en.wikipedia.org]
- 6. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Acridine Red 3B: Application and Protocols for High-Content Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Acridine (B1665455) Red 3B (C.I. 45000) is a member of the acridine family of fluorescent dyes, which are known for their utility in biological staining. While not as commonly employed as its structural analog, Acridine Orange, Acridine Red 3B's properties as an RNA-binding dye present significant opportunities for its application in high-content screening (HCS) assays. Its ability to selectively stain RNA makes it a valuable tool for monitoring cellular processes that involve changes in RNA content and distribution, such as apoptosis, necrosis, and general cytotoxicity.
The primary mechanism of this compound involves the electrostatic interaction with the phosphate (B84403) backbone of RNA. This interaction results in a distinct fluorescent signal, allowing for the quantification of RNA content and localization within cells. In the context of HCS, this can be leveraged to screen for compounds that induce cytotoxic or apoptotic effects, often characterized by a decrease in cellular RNA.
Key Features of this compound in HCS:
-
RNA Quantification: Provides a fluorescent readout directly proportional to the RNA content in cells, enabling the assessment of transcriptional activity and cell viability.
-
Cytotoxicity and Apoptosis Screening: A decrease in RNA content is an early indicator of cytotoxicity and apoptosis. This compound can be used to identify compounds that induce these cellular states.
-
High-Content Imaging Compatibility: The fluorescence emission of this compound is compatible with standard fluorescence microscopy and HCS imaging platforms.
-
Multiplexing Potential: Can be used in conjunction with other fluorescent probes, such as nuclear stains (e.g., DAPI or Hoechst) and viability dyes, for multi-parametric analysis of cellular health.
This document provides detailed protocols for the application of this compound in HCS assays for cytotoxicity and apoptosis screening. The provided data are illustrative examples of the quantitative readouts that can be obtained.
Quantitative Data Summary
The following tables present hypothetical data from HCS assays using this compound to illustrate the expected outcomes.
Table 1: Cytotoxicity Screening with this compound
| Compound | Concentration (µM) | Mean RNA Fluorescence Intensity (RFU) | % Cell Viability (Normalized to Control) |
| Control | 0 | 15,000 | 100% |
| Compound A | 1 | 13,500 | 90% |
| Compound A | 10 | 7,500 | 50% |
| Compound A | 100 | 3,000 | 20% |
| Compound B | 1 | 14,850 | 99% |
| Compound B | 10 | 14,250 | 95% |
| Compound B | 100 | 13,500 | 90% |
Table 2: Apoptosis Assay Parameters
| Treatment | % of Cells with Decreased RNA Content | Nuclear Condensation (Co-stained with Hoechst) |
| Vehicle Control | 5% | 2% |
| Staurosporine (1 µM) | 85% | 80% |
| Test Compound (10 µM) | 60% | 55% |
Experimental Protocols
Protocol 1: High-Content Cytotoxicity Assay Using this compound
This protocol describes a method for screening compounds for cytotoxic effects by measuring changes in cellular RNA content.
Materials:
-
This compound (C.I. 45000)
-
Cell culture medium
-
96- or 384-well clear-bottom imaging plates
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 solution (for nuclear counterstaining)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well imaging plate at a density that will result in a sub-confluent monolayer at the time of imaging. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of test compounds. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently aspirate the culture medium and wash the cells once with PBS. Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS.
-
Staining: Prepare a staining solution of this compound in PBS (e.g., 1-5 µg/mL). For multiplexing, include Hoechst 33342 (e.g., 1 µg/mL) in the staining solution. Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Final Washes: Aspirate the staining solution and wash the cells three times with PBS. Leave the final PBS wash in the wells for imaging.
-
Imaging: Acquire images using a high-content imaging system. Use appropriate filter sets for this compound (Excitation/Emission: ~550/580 nm) and Hoechst 33342 (Excitation/Emission: ~350/460 nm).
-
Image Analysis: Use HCS analysis software to identify individual cells based on the nuclear stain. Quantify the mean fluorescence intensity of this compound in the cytoplasm of each cell.
-
Data Analysis: Calculate the average this compound intensity per well. Normalize the data to the negative control wells to determine the percentage of cell viability.
Protocol 2: High-Content Apoptosis Assay Using this compound and a Nuclear Stain
This protocol is designed to identify apoptotic cells by detecting decreased RNA content and nuclear condensation.
Materials:
-
Same as Protocol 1
-
A known apoptosis-inducing agent (e.g., Staurosporine)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Use a known apoptosis inducer as a positive control.
-
Cell Fixation and Staining: Follow steps 3-5 from Protocol 1, ensuring the use of a nuclear counterstain like Hoechst 33342.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets.
-
Image Analysis:
-
Identify nuclei using the Hoechst 33342 channel.
-
Measure the intensity and area of the nuclei to identify nuclear condensation (a hallmark of apoptosis).
-
Quantify the mean fluorescence intensity of this compound in the cytoplasm.
-
Set thresholds to identify cells with significantly decreased this compound fluorescence and condensed nuclei.
-
-
Data Analysis: Determine the percentage of apoptotic cells (cells exhibiting both decreased RNA content and nuclear condensation) in each well.
Visualizations
Caption: Experimental workflow for HCS assays using this compound.
Caption: Apoptosis pathway measurable with this compound and a nuclear stain.
Troubleshooting & Optimization
How to reduce Acridine Red 3B photobleaching during imaging.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Acridine Red 3B during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a basic pyronin dye.[1] While not as commonly used as other fluorescent dyes, it has been suggested for staining RNA.[1] Its key spectral properties are:
| Property | Value |
| Excitation Maximum | 552 nm (in ethanol)[2] |
| Emission Maximum | 584 nm (in ethanol)[2] |
| C.I. Number | 45000[1] |
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a loss of fluorescent signal, which can compromise image quality, limit the duration of imaging experiments, and affect the accuracy of quantitative analyses. The general mechanism for photobleaching of xanthene dyes, the class to which this compound belongs, often involves the formation of reactive oxygen species (ROS) that chemically alter the dye molecule, rendering it non-fluorescent.
Q3: What are the main strategies to reduce this compound photobleaching?
There are three primary strategies to combat photobleaching:
-
Optimize Imaging Parameters: Minimize the intensity and duration of light exposure.
-
Use Antifade Reagents: Incorporate chemical agents that reduce photobleaching into the mounting medium.
-
Choose the Right Mounting Medium: Select a mounting medium with an appropriate refractive index and antifade properties.
Troubleshooting Guide
Issue: My this compound signal is fading too quickly during imaging.
This is a classic sign of photobleaching. Here are several troubleshooting steps you can take, from simple adjustments to more involved experimental changes.
Optimization of Imaging Parameters
Reducing the amount of light hitting your sample is the most direct way to decrease photobleaching.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.
-
Limit Illumination Duration: Only expose the sample to the excitation light when actively acquiring an image. Use transmitted light to find and focus on the region of interest before switching to fluorescence imaging.
Use of Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species. They can be added to your mounting medium.
-
Common Antifade Reagents:
-
p-Phenylenediamine (PPD): Highly effective, but can be toxic and may affect the fluorescence of some cyanine (B1664457) dyes.[3] It is crucial to maintain a pH above 8.0 for PPD-containing solutions to be effective.[3]
-
n-Propyl gallate (NPG): A non-toxic option that can be used with live cells.[3]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Less toxic than PPD but also generally less effective.[3]
-
Trolox: A vitamin E derivative that can be used in live-cell imaging and works by quenching triplet states and scavenging radicals.[4]
-
-
Quantitative Comparison of Antifade Reagents (for common fluorophores):
The following data is for fluorescein (B123965) and tetramethylrhodamine (B1193902) and should be used as a general guide. The effectiveness of these agents on this compound may vary.
| Antifade Reagent/Mounting Medium | Fluorophore | Half-life (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Fluorescein | 9 | [5] |
| 90% Glycerol in PBS (pH 8.5) | Tetramethylrhodamine | 7 | [5] |
| Vectashield | Fluorescein | 96 | [5] |
| Vectashield | Tetramethylrhodamine | 330 | [5] |
Selection of Mounting Medium
The mounting medium not only preserves the sample but also influences the stability of the fluorescent signal.
-
Refractive Index (RI) Matching: Mismatch between the RI of the mounting medium and the objective immersion oil can cause spherical aberrations and signal loss.[3] Aim for an RI close to that of glass and immersion oil (typically ~1.515).[6]
-
Commercial Antifade Mounting Media: Several commercial options are available that are pre-formulated with antifade reagents and have a defined refractive index. Examples include ProLong™ Gold, Vectashield®, and SlowFade™.
-
Homemade Antifade Mounting Media: You can prepare your own antifade mounting medium. See the experimental protocols section for recipes.
Experimental Protocols
Protocol 1: Preparation of a PPD-Glycerol Antifade Mounting Medium
This protocol describes the preparation of a commonly used homemade antifade mounting medium.
Materials:
-
p-Phenylenediamine (PPD)
-
Phosphate-buffered saline (PBS)
-
Glycerol
-
Sodium bicarbonate
-
pH meter
Procedure:
-
Prepare a 10x PBS stock solution.
-
Prepare a 0.1 M sodium bicarbonate buffer (pH ~9.0).
-
To make 10 ml of mounting medium, combine:
-
1 ml 10x PBS
-
8 ml Glycerol
-
1 ml 0.1 M sodium bicarbonate buffer
-
-
Warm the solution to 50-70°C to dissolve the components.
-
Add 10 mg of PPD (final concentration of 0.1%).
-
Stir until the PPD is completely dissolved. Protect the solution from light.
-
Adjust the pH to 8.0-9.0 using the bicarbonate buffer.
-
Aliquot into light-proof tubes and store at -20°C.
Caution: PPD is toxic. Handle with appropriate personal protective equipment.
Protocol 2: General Workflow for Staining and Mounting to Reduce Photobleaching
This workflow provides a general outline for a staining and mounting procedure designed to minimize photobleaching.
Caption: A generalized workflow for immunofluorescence staining and imaging to minimize photobleaching.
Signaling Pathways and Logical Relationships
Mechanism of Photobleaching and Antifade Action
The following diagram illustrates the general mechanism of fluorophore photobleaching and the points at which antifade reagents can intervene.
Caption: Simplified Jablonski diagram showing photobleaching from the triplet state and the inhibitory action of antifade reagents.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Spectrum [Acridine Red] | AAT Bioquest [aatbio.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 5. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting weak fluorescence signals with Acridine Red 3B.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak fluorescence signals with Acridine Red 3B.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a very weak or no fluorescence signal after staining with this compound. What are the potential causes and solutions?
Weak or absent fluorescence is a common issue that can arise from several factors throughout the experimental workflow. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Workflow for Weak Fluorescence Signal
Caption: A step-by-step workflow to diagnose and resolve weak fluorescence signals.
A1: Detailed Troubleshooting Steps:
-
Dye Concentration and Preparation:
-
Low Dye Concentration: The concentration of this compound may be too low for adequate staining. It is advisable to perform a concentration titration to determine the optimal concentration for your specific application and cell type.
-
Improper Solvent: The fluorescence quantum yield of this compound is highly dependent on the solvent. Ethanol (B145695) has been shown to provide the highest fluorescence quantum yield.[1][2] Ensure the dye is fully dissolved.
-
Dye Degradation: Ensure that the dye has been stored properly, protected from light, and is not expired. Prepare fresh solutions for optimal performance.
-
-
Staining Protocol:
-
Suboptimal pH: The pH of the staining buffer can significantly influence the fluorescence intensity. The optimal pH should be determined empirically for your specific protocol.
-
Insufficient Incubation Time: The staining time may not be sufficient for the dye to effectively bind to the target. Try increasing the incubation time incrementally.
-
Inefficient Washing: While necessary, excessive or harsh washing steps can elute the dye from the sample. Optimize the number and duration of washing steps.
-
-
Instrumentation and Imaging:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound. The excitation maximum is around 552 nm, and the emission maximum is around 584 nm.[3]
-
Low Excitation Intensity: A low-intensity light source may not be sufficient to excite the fluorophore effectively. Consider increasing the lamp or laser power, but be mindful of photobleaching.
-
Inappropriate Objective: Use an objective with a high numerical aperture (NA) to collect more light.
-
-
Sample Preparation and Characteristics:
-
Low Target Abundance: If the target molecule is in low abundance in your sample, the signal will inherently be weak. It is crucial to include a positive control to validate the staining protocol.
-
Fixation and Permeabilization: The method used for cell or tissue fixation and permeabilization can affect dye binding and fluorescence. If you suspect this is an issue, testing different fixation methods may be necessary.
-
Autofluorescence: High background autofluorescence can mask a weak specific signal. Include an unstained control to assess the level of autofluorescence and consider using an autofluorescence quenching agent if necessary.
-
-
Photobleaching:
-
Excessive Light Exposure: this compound, like many fluorophores, is susceptible to photobleaching (fading) upon prolonged exposure to excitation light. Minimize light exposure by using neutral density filters, reducing exposure times, and imaging the sample promptly after staining. The use of an anti-fade mounting medium is highly recommended.
-
Q2: What are the key spectral properties of this compound I should be aware of?
Understanding the spectral properties of this compound is critical for setting up the imaging system correctly.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 547 nm | [4] |
| Excitation Maximum (λex) | 552 nm | [3] |
| Emission Maximum (λem) | 584 nm | [3] |
Q3: How does the choice of solvent affect the fluorescence of this compound?
The solvent environment can significantly impact the fluorescence quantum yield. For this compound, ethanol is a preferred solvent for achieving a higher quantum yield compared to aqueous solutions.[1][2]
| Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| Ethanol | High | [1][2] |
| Aqueous Solution | Lower | [1] |
Q4: Can you provide a starting protocol for using this compound?
Yes, here is a general protocol for the Hitchcock Ehrich method for staining plasma cells, which utilizes this compound.[5]
Experimental Protocol: Hitchcock Ehrich Method for Plasma Cells
Principle: This method uses a combination of Malachite Green and this compound to differentially stain cell components. Nuclei are stained green by Malachite Green, while the cytoplasm of plasma cells, rich in RNA, is stained crimson by this compound.[5] Other cellular cytoplasm appears pink.[5]
Reagents:
-
Solution A: 1 g Malachite Green dissolved in 100 mL distilled water.
-
Solution B: 3 g this compound dissolved in 100 mL distilled water.
-
Staining Solution: Combine 1 part of Solution A with 3 parts of Solution B immediately before use.[5]
-
Fixative: Zenker's fixative is recommended.
-
Xylene
-
Ethanol (absolute and graded concentrations)
-
Resinous mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and graded ethanol to water.
-
Immerse slides in the freshly prepared staining solution for 30 seconds.[5]
-
Rinse briefly with distilled water.
-
Dehydrate rapidly with absolute ethanol.
-
Clear in xylene.
-
Mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Green
-
Plasma cell cytoplasm: Crimson
-
Other cell cytoplasm: Pink
Signaling and Staining Logic
The differential staining in the Hitchcock Ehrich method is based on the selective binding of the dyes to different cellular components.
Caption: Staining logic of the Hitchcock Ehrich method.
References
Technical Support Center: Optimizing Acridine Red 3B Staining
Welcome to the technical support center for Acridine (B1665455) Red 3B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful cell staining experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the staining protocol for Acridine Red 3B.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Inadequate Dye Concentration: The concentration of this compound may be too low for detection. | Gradually increase the dye concentration. It is advisable to perform a titration to find the optimal concentration for your specific cell type and application. |
| Insufficient Incubation Time: The dye may not have had enough time to effectively penetrate the cells and bind to the target structures. | Increase the incubation period incrementally. Optimal times can range from 15 to 30 minutes, but this may need adjustment based on the cell type.[1][2] | |
| Incorrect Filter Sets: The microscope's excitation and emission filters may not be appropriate for this compound. | Ensure the filter sets on your fluorescence microscope are suitable for detecting the specific fluorescence of this compound. | |
| Photobleaching: Prolonged exposure to the excitation light can cause the fluorescent signal to fade.[2][3] | Minimize the sample's exposure to light. It is best to examine slides promptly after staining and consider using an anti-fade mounting medium.[3] | |
| High Background Fluorescence | Excess Dye Concentration: Using too high a concentration of the dye can lead to nonspecific binding and high background. | Optimize the dye concentration by performing a titration. Use the lowest concentration that provides a satisfactory signal. |
| Inadequate Washing: Insufficient washing after the staining step can leave residual dye in the background. | Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after incubation to thoroughly remove any unbound dye.[1][3] | |
| All Cells Appear Red/Orange | High Dye Concentration: Excessive concentrations of acridine dyes can lead to aggregation and a red shift in fluorescence in various cellular compartments, not just the intended target.[4] | Reduce the this compound concentration and/or shorten the incubation time.[3] |
| Cell Death or Stress: Cellular stress or death can alter membrane permeability and the pH of intracellular compartments, leading to atypical dye accumulation. | Ensure cells are healthy and viable before and during the staining procedure. Use appropriate controls to assess cell health. | |
| Rapid Fading of Signal (Photobleaching) | Prolonged Light Exposure: Continuous exposure to the excitation light source will cause the fluorophore to lose its ability to fluoresce.[3][5] | Reduce the intensity and duration of light exposure.[6] When possible, use a lower magnification objective.[6] |
| Phototoxicity: The dye itself can become toxic to cells when exposed to light, leading to cellular damage and altered staining patterns.[5] | Minimize light exposure. If conducting long-term imaging, consider using a more photostable alternative if available. | |
| Inconsistent Staining Results | Variations in Protocol: Inconsistencies in dye concentration, incubation time, or buffer pH between experiments will lead to variable results.[4] | Standardize all parameters of the staining protocol, including dye concentration, incubation time, and the pH of all buffers used.[4] |
| Cell Health and Density: The metabolic state and density of the cells can influence dye uptake and staining patterns.[4][7][8] | Ensure consistent cell culture conditions and plate cells at a similar density for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound staining?
This compound is a fluorescent dye that can be used for cell staining. Like other acridine dyes, it is a cell-permeable compound that can interact with cellular components, though it is less common than dyes like Acridine Orange.[9] Its staining properties are likely dependent on its concentration and the cellular environment it accumulates in.
Q2: How should I prepare the this compound staining solution?
It is recommended to prepare a stock solution of this compound in a suitable solvent like distilled water or ethanol.[9] This stock solution should be stored protected from light. For staining, dilute the stock solution to the desired working concentration in a serum-free medium or a buffered solution like PBS. Always prepare the working solution fresh for each experiment.[3][4]
Q3: What is the optimal incubation time for this compound?
The optimal incubation time can vary depending on the cell type and experimental goals. A typical starting point is an incubation period of 15 to 30 minutes at 37°C, protected from light.[1][2] However, it is crucial to empirically determine the best incubation time for your specific experiment to achieve the desired staining without inducing cytotoxicity.
Q4: My live cells are showing signs of stress after staining. What could be the cause?
This is likely due to phototoxicity, a phenomenon where the fluorescent dye becomes toxic to the cells upon exposure to light.[5][10] To mitigate this, reduce the intensity and duration of the excitation light.[6] You can also try lowering the dye concentration and shortening the incubation time.[3] If the problem persists, consider if long-term imaging is necessary or if a less toxic dye could be used.
Q5: Can I use this compound for fixed cells?
Yes, this compound can likely be used for staining fixed cells. The fixation and permeabilization methods might need to be optimized to ensure the dye can access its target structures within the cell.
Experimental Protocols
Protocol 1: General Staining of Live Cells
-
Cell Preparation: Culture cells on coverslips, glass-bottom dishes, or multi-well plates to the desired confluency.
-
Prepare Staining Solution: Dilute the this compound stock solution in a serum-free medium or PBS to the optimized working concentration.
-
Washing: Gently remove the culture medium and wash the cells once with PBS.
-
Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, ensuring protection from light.[1][2]
-
Post-Staining Wash: Remove the staining solution and wash the cells two to three times with PBS to eliminate excess dye.[1]
-
Imaging: Immediately visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets.
Protocol 2: Staining for Fixed Cells
-
Cell Preparation: Grow cells on coverslips or slides.
-
Fixation: Wash the cells with PBS, then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the permeabilized cells three times with PBS.
-
Staining: Incubate the cells with the this compound working solution for the optimized time, protected from light.
-
Washing: Wash the cells extensively with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and image with a fluorescence microscope.
Visualizations
Caption: A generalized workflow for staining live cells with this compound.
Caption: A logical workflow for troubleshooting a weak or absent fluorescent signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. DYNAMICS OF ACRIDINE ORANGE-CELL INTERACTION. I. INTERRELATIONSHIPS OF ACRIDINE ORANGE PARTICLES AND CYTOPLASMIC REDDENING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stainsfile.com [stainsfile.com]
- 10. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Acridine Red 3B aggregation issues and how to prevent them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the aggregation of Acridine (B1665455) Red 3B in experimental settings. Given the limited specific data on Acridine Red 3B, much of the guidance is based on the well-documented properties of the closely related dye, Acridine Orange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C.I. 45000) is a basic pyronin dye used in histology and fluorescence microscopy.[1] It is structurally similar to other acridine dyes and has been suggested for staining RNA, particularly in conjunction with Malachite Green in methods like the Hitchcock-Ehrich technique for plasma cells.[1]
Q2: What is dye aggregation and why is it a problem for this compound?
Dye aggregation is the self-association of dye molecules to form dimers or higher-order complexes, particularly in aqueous solutions at high concentrations. This is a common phenomenon for many fluorescent dyes, including acridines. Aggregation can lead to several experimental issues:
-
Precipitation: Visible particles can form in staining solutions, leading to artifacts on slides and samples.
-
Altered Spectral Properties: Aggregation can cause a shift in the absorption and emission spectra of the dye, leading to unexpected fluorescence colors or quenching of the signal.[2]
-
Reduced Staining Efficiency: Aggregates may not bind to the target molecules as effectively as monomers, resulting in weak or non-specific staining.
Q3: What are H- and J-aggregates?
H-aggregates and J-aggregates are two types of dye aggregates with distinct spectroscopic properties. The formation of these aggregates depends on the arrangement of the dye molecules:
-
H-aggregates (hypsochromic) result in a blue-shift (shift to a shorter wavelength) of the absorption spectrum.
-
J-aggregates (named after E.E. Jelley) lead to a red-shift (shift to a longer wavelength) of the absorption spectrum.[3]
Understanding the type of aggregation can help in diagnosing staining issues based on the observed fluorescence.
Q4: How should I store this compound powder and solutions?
-
Powder: Store this compound powder in a tightly sealed container at room temperature (15-25°C), protected from light and moisture.[4]
-
Stock Solutions: Stock solutions are best prepared in high-purity water or DMSO.[4] DMSO is often preferred for higher concentrations and better long-term stability when stored at -20°C. Protect stock solutions from light and consider aliquoting to avoid repeated freeze-thaw cycles.[4]
-
Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. It is not advisable to store aqueous solutions for more than a day.[4][5]
Troubleshooting Guide
Issue 1: Visible Precipitates in the Staining Solution
| Possible Cause | Solution |
| High Dye Concentration | The concentration of this compound is too high, exceeding its solubility limit and promoting aggregation. Reduce the working concentration of the dye. |
| Improper Solvent | The dye may not be fully dissolved. Ensure the dye is completely dissolved in the initial solvent (e.g., water or DMSO) before further dilution into buffers. Gentle warming or vortexing can aid dissolution. |
| Incorrect Buffer pH or Ionic Strength | The pH and salt concentration of the buffer can influence dye solubility and aggregation. Prepare the staining solution in a buffer with a neutral or slightly acidic pH. Test different buffer compositions to find the optimal conditions for your experiment. |
| Low Temperature | Storing staining solutions at low temperatures (e.g., 4°C) can decrease the solubility of the dye. Allow the solution to come to room temperature and check for precipitates before use. |
Issue 2: Weak or No Fluorescence Signal
| Possible Cause | Solution |
| Low Dye Concentration | The concentration of the working solution may be too low for adequate staining. Increase the dye concentration incrementally. A titration may be necessary to find the optimal concentration for your specific application.[4] |
| Dye Aggregation | Aggregated dye may not bind efficiently to the target. Follow the steps in "Issue 1" to prevent aggregation. Consider adding anti-aggregation agents to your staining buffer (see protocol below). |
| Incorrect Microscope Filter Sets | The excitation and emission filters on your microscope may not be appropriate for this compound. The absorption maximum is around 547 nm.[1] Ensure your filter sets are compatible. |
| Photobleaching | The fluorescent signal is fading due to prolonged exposure to the excitation light. Minimize the exposure time of your sample to the light source. Use an anti-fade mounting medium if possible.[4] |
| Degraded Dye | The stock or working solution may have degraded due to improper storage or age. Prepare a fresh working solution from a reliable stock. If the stock is old, consider using a new vial of the dye.[4] |
Issue 3: High Background or Non-Specific Staining
| Possible Cause | Solution |
| Excess Dye | Too high a concentration of the dye or insufficient washing can lead to high background fluorescence.[4] Reduce the dye concentration and/or increase the number and duration of washing steps after staining. |
| Dye Aggregates/Precipitates | Aggregates can bind non-specifically to the sample. Ensure the staining solution is free of precipitates. Consider filtering the staining solution through a 0.22 µm filter before use. |
| Hydrophobic Interactions | Acridine dyes can bind non-specifically through hydrophobic interactions. Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the washing buffer to reduce non-specific binding. |
Data Presentation
Table 1: Solubility and Spectral Properties of Acridine Dyes (Acridine Orange as a reference)
| Property | Value | Reference |
| Solubility in Water | ~1 mg/mL in PBS (pH 7.2) | [5] |
| Solubility in Ethanol (B145695) | ~0.3 mg/mL | [5] |
| Solubility in DMSO | ~20 mg/mL | [5] |
| Excitation Maximum (bound to dsDNA) | ~502 nm | [5] |
| Emission Maximum (bound to dsDNA) | ~525 nm (Green) | [5] |
| Excitation Maximum (bound to ssDNA/RNA) | ~460 nm | [5] |
| Emission Maximum (bound to ssDNA/RNA) | ~650 nm (Red) | [5] |
Note: This data is for Acridine Orange and should be used as a guideline for this compound.
Table 2: Recommended Working Concentrations for Acridine Orange (Adaptable for this compound)
| Application | Recommended Concentration Range | Reference |
| Fluorescence Microscopy (Live/Fixed Cells) | 1 - 10 µM | [2] |
| Flow Cytometry | 0.2 - 1 µg/mL | [6] |
| Histological Staining | 0.01% - 0.1% (w/v) | Varies by protocol |
Experimental Protocols
Protocol 1: Preparation of an Aggregation-Resistant this compound Staining Solution
This protocol provides a method for preparing a staining solution with additives to minimize aggregation.
-
Prepare a Stock Solution:
-
Dissolve this compound powder in DMSO to create a 1-10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare an Anti-Aggregation Staining Buffer:
-
Start with your standard buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
To reduce aggregation, consider adding one of the following:
-
A non-ionic detergent: 0.05% Tween-20 or Triton X-100.
-
An organic solvent: 1-2% ethanol or methanol.
-
-
-
Prepare the Final Working Solution:
-
Warm the stock solution and the anti-aggregation buffer to room temperature.
-
Just before use, dilute the this compound stock solution into the anti-aggregation buffer to the desired final concentration (e.g., 1-10 µM).
-
Vortex briefly to ensure thorough mixing.
-
(Optional) Filter the final working solution through a 0.22 µm syringe filter to remove any micro-aggregates.
-
Protocol 2: General Staining Protocol for Fluorescence Microscopy
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Sample Preparation:
-
For adherent cells, grow them on coverslips. For suspension cells, cytospin onto slides.
-
Fix the cells using a suitable method (e.g., 4% paraformaldehyde for 15 minutes).
-
Wash the cells three times with PBS.
-
Permeabilize the cells if targeting intracellular structures (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
-
Staining:
-
Prepare the this compound working solution as described in Protocol 1.
-
Incubate the samples with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the samples three to five times with PBS to remove unbound dye. For persistent background, the wash buffer can be supplemented with 0.05% Tween-20.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope with appropriate filter sets for this compound.
-
Visualizations
Caption: Workflow for preparing and using this compound staining solution.
Caption: A logical guide to troubleshooting this compound aggregation problems.
References
Effect of pH on Acridine Red 3B staining efficiency.
Disclaimer: Acridine (B1665455) Red 3B is a pyronin-class dye that is not extensively documented in scientific literature. Much of the following guidance is based on the well-characterized properties of the closely related and structurally similar dyes, Acridine Orange and Pyronin Y. Researchers should use this information as a starting point and perform empirical validation for their specific experimental conditions with Acridine Red 3B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (C.I. 45000) is a red, basic fluorescent dye belonging to the pyronin class.[1] It is suggested for staining RNA, particularly in methods analogous to the Unna-Pappenheim technique, which commonly uses the related dye Pyronin Y.[1] Its primary application is likely in the differential staining of nucleic acids.
Q2: How does pH affect this compound staining?
While specific data for this compound is limited, the fluorescence of related acridine and pyronin dyes is highly pH-dependent.[2][3] For the related dye Acridine Orange, acidic environments (low pH) cause the dye to become protonated.[4][5] This protonation can lead to dye aggregation in acidic cellular compartments like lysosomes, resulting in a shift in fluorescence from green (when bound to dsDNA) to red/orange (when bound to RNA or aggregated).[4][5] Therefore, the pH of the staining and wash buffers is a critical parameter that will likely influence the staining intensity and spectral properties of this compound. For many applications involving Acridine Orange, a slightly acidic pH (e.g., pH 4.0) is considered optimal.[6][7]
Q3: What are the expected spectral properties of this compound?
The reported maximum absorption for this compound is 547 nm.[1] The emission maximum will be at a longer wavelength and may vary depending on the binding substrate (e.g., RNA) and the local environment (e.g., pH). For comparison, the related dye Pyronin Y, when staining RNA, is typically excited around 560 nm and emits in the 580 nm range.
Q4: Can I use this compound for live-cell imaging?
Like other pyronin and acridine dyes, this compound is likely cell-permeable and could potentially be used for live-cell imaging. However, it is crucial to determine its cytotoxicity at the desired working concentration. Prolonged incubation or high concentrations may affect cell viability.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Incorrect pH of Staining Buffer: The pH may not be optimal for dye binding to the target (RNA). | Empirically test a range of pH values for your staining buffer (e.g., from pH 4.0 to 7.4). Based on related dyes, a slightly acidic buffer may enhance staining of acidic components.[6][7] |
| Low Dye Concentration: The concentration of the this compound working solution is too low. | Perform a concentration titration to find the optimal signal-to-noise ratio. Start with a range of 1-10 µg/mL. | |
| Insufficient Incubation Time: The dye has not had enough time to bind to its target. | Increase the incubation time incrementally (e.g., 15 min, 30 min, 60 min). | |
| Dye Degradation: The stock or working solution has degraded due to improper storage (e.g., exposure to light). | Prepare a fresh working solution from a properly stored stock. Store stock solutions in the dark, and consider aliquoting to avoid repeated freeze-thaw cycles.[9] | |
| High Background Fluorescence | Excess Dye Concentration: The working solution concentration is too high, leading to non-specific binding. | Reduce the dye concentration. Increase the number and duration of wash steps after staining to remove unbound dye.[6] |
| Inadequate Washing: Unbound dye remains on the sample. | Increase the number of washes (e.g., from 2 to 4 times) and the duration of each wash. | |
| Precipitation of Dye: The dye has precipitated out of the solution. | Ensure the dye is fully dissolved in the buffer. Filter the staining solution before use. | |
| Inconsistent Staining | Variability in Buffer pH: The pH of your staining or wash buffers is not consistent between experiments. | Prepare fresh buffers for each experiment and verify the pH with a calibrated meter.[8] |
| Variations in Cell Health: If using cells, differences in cell viability or metabolic state can affect dye uptake and retention. | Ensure consistent cell culture conditions, including passage number and confluency.[8] |
Quantitative Data Summary
Table 1: Spectral Properties of Acridine Orange under Different Conditions
| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |
| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red/Orange |
| Acidic Vesicular Organelles (e.g., lysosomes) | Protonation and aggregation at low pH | ~460-500 | ~640-650 | Red/Orange |
Data compiled from multiple sources.[5][10][11]
Experimental Protocols
The following is a generalized protocol for staining RNA in fixed cells, adapted from procedures for Pyronin Y and Acridine Orange. This protocol must be optimized for this compound.
Protocol 1: Staining of RNA in Fixed Cultured Cells
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetate (B1210297) or Citrate-Phosphate buffer, pH 4.7[12][13]
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium (preferably with an anti-fade agent)
-
Glass slides and coverslips
Procedure:
-
Cell Seeding: Grow cells on sterile glass coverslips in a petri dish until the desired confluency.
-
Washing: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular RNA, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Staining: Prepare the this compound working solution (e.g., 1-5 µg/mL) in the desired buffer (e.g., acetate buffer, pH 4.7). Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with the staining buffer or PBS to remove excess dye.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters (e.g., excitation around 540-550 nm and emission detection >570 nm).
Visualizations
Below are diagrams illustrating key concepts and workflows related to staining with pH-sensitive dyes like this compound.
Caption: Troubleshooting flowchart for common staining problems.
Caption: pH effect on Acridine dye fluorescence (Acridine Orange model).
References
- 1. stainsfile.com [stainsfile.com]
- 2. Methyl green-pyronin Y staining of nucleic acids: studies on the effects of staining time, dye composition and diffusion rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dalynn.com [dalynn.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Correcting for spectral overlap between Acridine Red 3B and GFP.
Welcome to the technical support center for researchers utilizing Acridine Red 3B in conjunction with Green Fluorescent Protein (GFP). This resource provides essential guidance on correcting for spectral overlap between these two fluorophores to ensure data accuracy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem for my this compound and GFP experiment?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore (e.g., GFP) extends into the detection range of another (e.g., this compound).[1][2][3][4][5] This is problematic because the fluorescence detected in the this compound channel may not be solely from this compound, but could also be contaminated with signal from GFP. This can lead to false positives, inaccurate colocalization analysis, and flawed quantitative measurements.[1][6][7]
Q2: How significant is the spectral overlap between this compound and GFP?
A2: The significance of the overlap depends on the specific variant of GFP being used. Generally, GFP variants have a broad emission spectrum that can tail into the red wavelengths where this compound is detected.[3][6] For instance, Enhanced Green Fluorescent Protein (EGFP) has an emission peak around 509 nm, but its emission tail can contribute to the signal detected in channels intended for red fluorophores.[8][9]
Q3: What are the primary methods to correct for this spectral overlap?
A3: The two main techniques for correcting spectral overlap are:
-
For Fluorescence Microscopy: Spectral Imaging and Linear Unmixing. This method involves capturing the entire emission spectrum at each pixel and then using software algorithms to separate the contributions of each fluorophore.[10]
-
For Flow Cytometry: Compensation. This is a mathematical correction that subtracts the spectral spillover from one fluorophore into the detector of another.[2][11][12][13]
Q4: Can I avoid spectral overlap by using specific filter sets?
A4: Careful selection of excitation and emission filters can help minimize, but often not completely eliminate, spectral overlap, especially with fluorophores that have broad emission spectra.[1][6][14] Using narrow bandpass emission filters can reduce bleed-through, but this may also result in a weaker signal from your intended fluorophore.[1] For quantitative and sensitive applications, post-acquisition correction methods are recommended.
Q5: What are the essential controls for correcting spectral overlap?
A5: The most critical controls are single-stained samples. For both microscopy and flow cytometry, you will need a sample stained only with GFP and a separate sample stained only with this compound. These controls are used to determine the exact spectral signature of each fluorophore and to calculate the amount of bleed-through.[11][12][13] An unstained sample is also necessary to account for autofluorescence.
Troubleshooting Guides
Problem: Apparent colocalization of this compound and GFP in non-overlapping cellular compartments.
Possible Cause: Spectral bleed-through from the GFP channel into the this compound channel is creating a false-positive signal.[7][15]
Solution:
-
Image Single-Stained Controls: Acquire images of cells expressing only GFP and cells stained only with this compound using the same settings as your dual-labeled experiment.
-
Assess Bleed-through: Observe the single-stained GFP sample in the this compound channel. The presence of a signal indicates bleed-through.
-
Apply Spectral Unmixing: Use the spectral unmixing function in your microscope's software. This will require acquiring a spectral image (lambda stack) and providing the software with the emission spectra from your single-stained controls.[10]
-
Sequential Scanning: If spectral unmixing is not available, use sequential scanning. Excite and capture the GFP signal first, then excite and capture the this compound signal in a separate scan. This prevents the excitation of GFP when detecting this compound.[5]
Problem: Inaccurate quantification of this compound signal in flow cytometry.
Possible Cause: The signal in the this compound detector is being artificially inflated by spillover from GFP.
Solution:
-
Prepare Compensation Controls: You will need three samples: unstained cells, cells expressing only GFP, and cells stained only with this compound.[12][13]
-
Run Controls on the Flow Cytometer: Run the single-color controls to determine the amount of GFP fluorescence that is detected in the this compound channel.
-
Calculate and Apply Compensation: Use the flow cytometer's software to automatically calculate the compensation matrix based on your single-stained controls. This matrix will then be applied to your dual-labeled samples to correct for the spectral overlap.[2][11][12]
-
Verify Compensation: After applying compensation, check your single-stained controls to ensure that the median fluorescence intensity of the negative population is the same as the positive population in the spillover channel.
Data Presentation
Spectral Properties of this compound and Common GFP Variants
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | ~547-552[16][17] | ~584[17] | A basic red fluorescent dye. |
| Wild-Type GFP (avGFP) | 395 / 475 (minor)[8][18] | 509[8][18] | Dual excitation peaks. |
| EGFP (Enhanced GFP) | ~488[9][19] | ~509[9][19] | Red-shifted variant, commonly used. |
| Emerald GFP | 489[20] | 508[20] | Improved brightness and photostability.[21] |
Experimental Protocols
Protocol 1: Spectral Unmixing in Confocal Microscopy
This protocol provides a general workflow. Specific steps will vary depending on the microscope software.
-
Prepare Samples: Have your dual-labeled (this compound and GFP) sample, as well as single-labeled GFP and single-labeled this compound samples, ready for imaging. An unstained sample is also recommended to measure autofluorescence.
-
Set up the Microscope:
-
Turn on the microscope and lasers.
-
Select an objective suitable for your sample.
-
Place your dual-labeled sample on the stage and bring it into focus.
-
-
Configure Spectral Imaging:
-
In the acquisition software, select the spectral imaging (lambda stack) mode.
-
Set the excitation wavelength appropriate for both fluorophores (e.g., 488 nm for EGFP). If possible, use separate excitation lines in sequential scanning mode to minimize crosstalk during excitation.
-
Define the spectral detection range to cover the emission of both GFP and this compound (e.g., 500 nm to 650 nm).
-
Set the spectral resolution (e.g., 10 nm steps).
-
-
Acquire Reference Spectra:
-
Replace the dual-labeled sample with the GFP-only sample.
-
Acquire a lambda stack. In the software, define a region of interest (ROI) that is clearly positive for GFP and save this as the "GFP reference spectrum".
-
Repeat this process for the this compound-only sample to generate the "this compound reference spectrum".
-
-
Acquire Image of Experimental Sample:
-
Place your dual-labeled sample back on the stage.
-
Acquire a lambda stack using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
Open the linear unmixing tool in your software.
-
Load the acquired lambda stack of your experimental sample.
-
Load the previously saved reference spectra for GFP and this compound.
-
The software will then calculate and display new images, one showing the corrected GFP signal and the other showing the corrected this compound signal.
-
Protocol 2: Compensation in Flow Cytometry
-
Prepare Compensation Controls:
-
Unstained Control: A sample of your cells without any fluorescent labels.
-
GFP Control: A sample of your cells expressing only GFP.
-
This compound Control: A sample of your cells stained only with this compound. Note: It is crucial that the fluorophore used for the compensation control is identical to the one in the experimental sample.[22]
-
-
Set up the Flow Cytometer:
-
Turn on the cytometer and allow it to warm up.
-
Set up the appropriate lasers and detectors for GFP (e.g., excited by a 488 nm laser, detected with a ~530/30 nm filter) and this compound (e.g., excited by a 561 nm laser, detected with a ~610/20 nm filter).
-
-
Set Voltages and Gains:
-
Run the unstained control to set the baseline voltages for your detectors, ensuring the cell population is on scale.
-
Run your brightest single-color control to adjust the voltage for that detector so the positive population is on scale and well-separated from the negative population. Repeat for the other single-color control.
-
-
Record Compensation Data:
-
In the acquisition software, create a new compensation setup.
-
Run and record data for each of your single-stained controls. The software will guide you to gate on the positive and negative populations for each control.
-
-
Calculate the Compensation Matrix:
-
Once all single-color controls are recorded, instruct the software to calculate the compensation matrix. The software will determine the percentage of the GFP signal that is spilling into the this compound detector and vice versa.
-
-
Apply Compensation and Acquire Data:
-
Apply the calculated compensation matrix to your experimental settings.
-
You can now run and record your dual-labeled experimental samples. The software will apply the correction in real-time or during post-acquisition analysis.
-
Visualizations
Caption: Conceptual diagram of GFP's emission spectrum bleeding into the this compound detection channel.
References
- 1. CrossTalk | Scientific Volume Imaging [svi.nl]
- 2. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 3. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 4. MyScope [myscope.training]
- 5. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 6. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 11. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Systematic Colocalization Errors between Acridine Orange and EGFP in Astrocyte Vesicular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stainsfile.com [stainsfile.com]
- 17. Spectrum [Acridine Red] | AAT Bioquest [aatbio.com]
- 18. FluoroFinder [app.fluorofinder.com]
- 19. Excitation and Emission of Fluorescent Proteins [xepu.us]
- 20. Spectrum [GFP (emerald GFP)] | AAT Bioquest [aatbio.com]
- 21. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Acridine Red 3B in Fluorescence Microscopy
Disclaimer: Information specifically regarding artifacts and troubleshooting for Acridine (B1665455) Red 3B is limited in scientific literature. Much of the guidance provided here is based on general principles of fluorescence microscopy and data from the closely related, and more extensively documented, dye, Acridine Orange. Researchers should consider this guidance as a starting point and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of Acridine Red 3B?
Acridine Red is a fluorescent compound with a reported excitation peak at approximately 552 nm and an emission peak at around 584 nm.[1] This makes it suitable for excitation with a 561 nm laser and collection with a filter such as a 585/20 nm bandpass filter.[1]
Q2: What is this compound typically used for?
While not as commonly used as other fluorescent dyes, this compound has been suggested for staining RNA, often in conjunction with other dyes like Malachite Green.[2] Its properties are similar to other pyronin dyes, which are also used for nucleic acid staining.[2]
Q3: What is the difference between this compound and Acridine Orange?
This compound and Acridine Orange are both acridine-based dyes but have different chemical structures, which results in distinct spectral properties. Acridine Orange is well-known for its metachromatic properties, fluorescing green when bound to double-stranded DNA and red when bound to single-stranded RNA or in acidic organelles.[3][4][5] While this compound is also used for RNA staining, its metachromatic properties are not as well-documented.[2]
Q4: Can this compound be used for live-cell imaging?
Given that related acridine dyes like Acridine Orange are cell-permeable, it is possible that this compound can be used for live-cell imaging.[5] However, specific protocols and potential cytotoxicity for this compound would need to be determined empirically.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining
Q: My images have high background fluorescence, obscuring my target structures. What can I do?
A: High background can arise from several factors. Here is a step-by-step guide to troubleshoot this issue.
-
Reduce Dye Concentration: The most common cause of high background is an excessive dye concentration.[6]
-
Action: Perform a concentration titration to find the lowest effective concentration of this compound that still provides a sufficient signal.
-
-
Optimize Washing Steps: Inadequate washing will leave unbound dye in the sample.[7][8]
-
Action: Increase the number and duration of wash steps after staining. Consider adding a low concentration of a mild detergent (e.g., 0.05% Tween-20) to your wash buffer to help remove non-specifically bound dye.[9]
-
-
Use a Blocking Step: For immunofluorescence applications, non-specific binding of antibodies can be a major issue.[9]
-
Action: Before applying your primary antibody, incubate your sample with a blocking buffer, such as 5% Bovine Serum Albumin (BSA) or serum from the same species as your secondary antibody, to block non-specific binding sites.[9]
-
-
Check for Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background.[10]
-
Action: Image an unstained control sample using the same settings to determine the level of autofluorescence. If it is significant, you may need to use a different fluorophore or employ autofluorescence quenching techniques.[10]
-
Issue 2: Weak or No Fluorescent Signal
Q: I am not seeing a signal, or the signal is very weak. How can I improve it?
A: A weak signal can be due to issues with the dye, the imaging setup, or the sample itself.
-
Check Microscope Filters and Light Source: Ensure your microscope is equipped with the appropriate filter sets for this compound's excitation and emission spectra (Excitation ~552 nm, Emission ~584 nm).[1]
-
Increase Dye Concentration or Incubation Time: The dye concentration may be too low or the incubation time too short for sufficient staining.
-
Action: Gradually increase the concentration of this compound or the incubation time. Be mindful that this can also increase background fluorescence.
-
-
Verify Sample Preparation: Improper fixation or permeabilization can prevent the dye from reaching its target.
-
Action: Review and optimize your fixation and permeabilization protocol. Ensure the target molecule is accessible to the dye.
-
-
Consider Photobleaching: The fluorescent signal may be fading due to prolonged exposure to excitation light.[11][12][13]
-
Action: See the troubleshooting guide for photobleaching below.
-
Issue 3: Photobleaching
Q: My fluorescent signal is fading quickly during imaging. How can I prevent this?
A: Photobleaching is the irreversible destruction of a fluorophore due to light exposure. Here are several strategies to minimize it.
-
Reduce Exposure Time and Illumination Intensity: This is the most direct way to reduce photobleaching.[11][12][13][14]
-
Use Antifade Reagents: These reagents are added to the mounting medium to reduce photobleaching.[11][13]
-
Action: Mount your samples in a commercially available antifade mounting medium.
-
-
Image Quickly: Minimize the time the sample is exposed to the excitation light.
-
Choose Photostable Dyes: Some dyes are inherently more resistant to photobleaching than others.[10][13]
-
Action: If photobleaching with this compound is a persistent issue, consider alternative, more photostable dyes in a similar spectral range.
-
Data Presentation
Table 1: Spectral Properties of Acridine Red
| Property | Wavelength (nm) |
| Excitation Maximum | ~552 |
| Emission Maximum | ~584 |
Data sourced from AAT Bioquest.[1]
Experimental Protocols
General Staining Protocol for Fixed Cells
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and then fix with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): If the target is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound in PBS. The optimal concentration needs to be determined empirically, start with a range of 1-10 µM. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the stained cells three to five times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the sample using appropriate filter sets for this compound (Excitation ~552 nm, Emission ~584 nm).
Visualizations
Caption: A troubleshooting workflow for common fluorescence microscopy artifacts.
Caption: Spectral properties of Acridine Red.
References
- 1. Spectrum [Acridine Red] | AAT Bioquest [aatbio.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. blog-nanoentek.com [blog-nanoentek.com]
- 6. youtube.com [youtube.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. biocompare.com [biocompare.com]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. news-medical.net [news-medical.net]
Impact of fixation method on Acridine Red 3B staining pattern.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acridine Red 3B for cellular and tissue staining. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Understanding this compound
This compound (C.I. 45000) is a red, basic pyronin-class dye. It is primarily used for the demonstration of ribonucleic acid (RNA) in cells and tissues. A common application is in the Hitchcock-Ehrich method , where it is used in conjunction with Malachite Green to differentially stain plasma cells. This technique is analogous to the more widely known Unna-Pappenheim stain, which utilizes the closely related dye, Pyronin Y, with Methyl Green. In these methods, this compound or Pyronin Y selectively stains RNA, appearing in shades of red or pink, while the counterstain colors the DNA in the nucleus blue or green.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining for RNA?
This compound is a cationic (positively charged) dye that binds to anionic (negatively charged) molecules within the cell. Both DNA and RNA are nucleic acids with a negatively charged phosphate (B84403) backbone. However, the differential staining of RNA over DNA in methods like the Hitchcock-Ehrich or Unna-Pappenheim techniques relies on the state of polymerization and accessibility of these nucleic acids. DNA in the nucleus is typically highly polymerized and tightly bound to proteins (histones), which can limit the binding of larger dye molecules or promote the binding of specific counterstains like Malachite Green or Methyl Green. RNA, found in the cytoplasm and nucleolus, is single-stranded and less condensed, making it more accessible to intercalation by pyronin-class dyes like this compound.
Q2: Can I use this compound and Pyronin Y interchangeably?
This compound and Pyronin Y are closely related pyronin dyes and are often used for the same purpose of staining RNA. While they may be used in similar protocols, it is important to note that they are distinct chemical compounds. Therefore, optimal staining parameters such as dye concentration, staining time, and pH may vary between the two. It is recommended to optimize the protocol for the specific dye being used.
Q3: How does the choice of fixative impact this compound staining?
The choice of fixative can significantly influence the staining pattern and intensity of this compound. The two main classes of fixatives, aldehydes (like formalin) and alcohols (like ethanol (B145695) and methanol), have different mechanisms of action that affect tissue morphology and nucleic acid preservation.
-
Formalin (Aldehyde) Fixation: Formalin fixes tissues by cross-linking proteins. While it provides excellent morphological preservation, it can also lead to increased non-specific background staining with pyronin dyes.[1] This is because formalin can increase the overall basophilia of the tissue. To counteract this, shorter staining times and a more acidic pH of the staining solution are often required for formalin-fixed tissues.[1]
-
Alcohol-Based Fixation: Alcohols like ethanol and methanol (B129727) are coagulative fixatives that precipitate proteins and are generally considered superior for preserving nucleic acids.[2][3] Tissues fixed in alcohol may show more specific and intense RNA staining with less background compared to formalin-fixed tissues. However, alcoholic fixatives can sometimes cause tissue shrinkage and may not preserve morphology as well as formalin.[4]
Data Presentation: Impact of Fixation Method on Staining Outcomes
The following tables summarize the expected outcomes of different fixation methods on parameters relevant to this compound staining.
Table 1: Comparison of RNA Integrity after Fixation
| Feature | Formalin-Based Fixation | Alcohol-Based Fixation |
| RNA Yield | Lower | Higher[2][3] |
| RNA Quality (Integrity) | Can be fragmented, especially with prolonged fixation | Generally better preserved, less fragmentation[2][3] |
| Suitability for qRT-PCR | Possible, but may require specific RNA extraction kits and can be less reliable[5] | Generally more suitable for downstream molecular applications[2][3] |
Table 2: Comparison of Morphological and Staining Characteristics
| Feature | Formalin-Based Fixation | Alcohol-Based Fixation |
| Morphological Preservation | Excellent, minimal cell shrinkage[4] | Can cause cell shrinkage and hardening of tissues[4] |
| This compound Staining | Increased non-specific background staining may occur[1] | Cleaner background, potentially more specific RNA staining |
| Staining Intensity | May require optimization of pH and time to enhance specific signal | Often results in stronger and more specific staining of RNA |
| Immunohistochemistry Compatibility | Generally good, but may require antigen retrieval | Excellent for preserving antigenicity for many antibodies[4] |
Experimental Protocols
Hitchcock-Ehrich Method for Plasma Cells (using this compound and Malachite Green)
This method is designed for the differential staining of RNA in plasma cells in paraffin-embedded tissue sections.
Reagents:
-
This compound solution (e.g., 1% aqueous)
-
Malachite Green solution (e.g., 1% aqueous)
-
Acetate (B1210297) buffer (pH 4.8)
-
Xylene
-
Ethanol (absolute and graded concentrations)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of absolute ethanol for 3 minutes each.
-
Hydrate through graded alcohols (e.g., 95%, 70%) for 3 minutes each.
-
Rinse well in distilled water.
-
-
Staining:
-
Prepare the staining solution by mixing this compound and Malachite Green solutions in a buffered solution (e.g., acetate buffer, pH 4.8). The exact ratio may require optimization, but a starting point could be similar to Methyl Green-Pyronin Y protocols (e.g., 2:3 ratio of Malachite Green to this compound).
-
Immerse slides in the staining solution for 5-10 minutes.
-
-
Differentiation and Dehydration:
-
Rinse briefly in distilled water.
-
Dehydrate rapidly through graded alcohols. Some protocols for pyronin staining suggest using acetone (B3395972) for rapid dehydration to prevent leaching of the stain.
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results:
-
RNA (e.g., in the cytoplasm of plasma cells, nucleoli): Bright Red
-
DNA (nuclei): Green to Blue-Green
-
Background: Pale to colorless
Troubleshooting Guide
Q4: My this compound staining is very weak or absent. What could be the problem?
-
Poor RNA Preservation: The RNA in your sample may have degraded. This can be due to delayed fixation or the use of a suboptimal fixative. Consider using an alcohol-based fixative for better RNA preservation.[2][3]
-
Incorrect Staining pH: The pH of the staining solution is critical for differential staining. For pyronin-based stains, a slightly acidic pH (e.g., 4.8) is often optimal. If the pH is too high or too low, staining can be affected.
-
Exhausted Staining Solution: Staining solutions can lose their effectiveness over time. Always use freshly prepared staining solutions.
-
Insufficient Staining Time: The incubation time may be too short. Try increasing the staining time incrementally.
-
Excessive Differentiation: Over-differentiation in alcohol or water after staining can remove too much of the dye. Ensure differentiation steps are brief and controlled.
Q5: I am seeing high background or non-specific staining. How can I reduce it?
-
Formalin Fixation: As mentioned, formalin fixation can increase non-specific pyroninophilia.[1] If using formalin-fixed tissue, try reducing the staining time and ensuring the pH of the staining solution is optimal.
-
Incomplete Rinsing: Inadequate rinsing after staining can leave excess dye on the slide, leading to high background. Ensure thorough but gentle rinsing.
-
Dye Purity: Impurities in the dye can contribute to non-specific staining. Use high-quality, certified dyes.
-
Overstaining: Excessive staining time can lead to non-specific binding. Optimize the incubation time for your specific sample type.
Q6: The nuclei are staining red instead of green/blue. What is wrong?
This phenomenon, known as "pyroninophilic DNA," can occur under certain conditions.
-
High Temperature during Processing: Excessive heat during paraffin (B1166041) embedding or section flotation can denature DNA, making it more accessible to this compound.
-
Acidic Fixatives: Very acidic fixatives can also cause DNA hydrolysis, leading to red staining of nuclei.
-
Improper Staining Solution Balance: The ratio of this compound to the counterstain (Malachite Green) and the pH of the solution are crucial for differential staining. An imbalance can lead to the pyronin dye outcompeting the nuclear counterstain.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 5. Comparison of Fixation Methods for Preservation of Morphology, RNAs, and Proteins From Paraffin-Embedded Human Cancer Cell-Implanted Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
How to choose the right filter sets for Acridine Red 3B imaging.
This technical support center provides guidance on selecting the appropriate filter sets for Acridine Red 3B imaging, alongside troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a fluorescent dye with a known absorption maximum at approximately 547 nm. Its emission peak is in the red region of the spectrum, spectrally similar to other red fluorophores like Rhodamine and TRITC.
Q2: Is this compound the same as Acridine Orange?
No, they are different dyes with distinct spectral properties and applications. Acridine Orange's fluorescence is dependent on its binding target, fluorescing green when bound to double-stranded DNA (dsDNA) and red when bound to single-stranded DNA (ssDNA) or RNA. This can be a source of confusion, and it is crucial to select a filter set based on the specific dye you are using.
Q3: What is a fluorescence filter set and why is it important?
A fluorescence filter set is a crucial component of a fluorescence microscope. It consists of three main parts:
-
Excitation Filter: Selects the specific wavelength of light from the light source to excite the fluorophore.
-
Dichroic Beamsplitter (or Dichroic Mirror): Reflects the excitation light towards the sample and transmits the emitted fluorescence towards the detector.
-
Emission Filter (or Barrier Filter): Blocks unwanted excitation light and transmits only the fluorescence emitted from the sample to the detector, ensuring a high signal-to-noise ratio.
Choosing the correct filter set that matches the excitation and emission spectra of your fluorophore is critical for successful fluorescence imaging.
Recommended Filter Sets for this compound Imaging
Given the absorption maximum of this compound at ~547 nm, a standard TRITC (Tetramethylrhodamine) or Rhodamine filter set is recommended. These filter sets are widely available and their spectral characteristics are well-suited for this compound.
Data Presentation: Recommended Filter Set Specifications
| Filter Component | Wavelength Range (nm) | Description |
| Excitation Filter | 532 - 554 | Selects green light to optimally excite this compound. |
| Dichroic Beamsplitter | Cut-on at 562 | Reflects light below 562 nm (excitation) and transmits light above 562 nm (emission). |
| Emission Filter | 570 - 613 | Captures the red fluorescence emitted by this compound while blocking other wavelengths. |
Note: The exact specifications may vary slightly between manufacturers. Always check the spectral curves of the filter set to ensure optimal compatibility with your fluorophore.
Experimental Protocols
Hitchcock-Ehrlich Method for Plasma Cells
This method utilizes this compound in conjunction with Malachite Green to stain plasma cells.
Materials:
-
Solution A: 1g Malachite Green in 100 mL distilled water.
-
Solution B: 3g this compound in 100 mL distilled water.
-
Staining Solution: Combine 1 part of Solution A with 3 parts of Solution B immediately before use.
-
Tissue Sample: Zenker's fixation is recommended.
-
Xylene
-
Ethanol (absolute and graded concentrations)
-
Resinous mounting medium
Protocol:
-
Dewax sections in xylene and rehydrate through graded alcohols to water.
-
Place slides in the freshly prepared staining solution for 30 seconds.
-
Rinse with distilled water.
-
Dehydrate rapidly with absolute ethanol.
-
Clear in xylene.
-
Mount with a resinous medium.
Expected Results:
-
Nuclei: Green
-
Plasma Cell Cytoplasm: Crimson
-
Other Cell Cytoplasm: Pink
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging.
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Incorrect Filter Set | Ensure you are using a TRITC or Rhodamine filter set that matches the excitation and emission spectra of this compound. Verify the filter cube is correctly positioned in the microscope's light path. |
| Low Dye Concentration | Optimize the staining concentration of this compound. If the signal is too low, try increasing the concentration or the incubation time. |
| Photobleaching | Minimize the exposure of the sample to high-intensity excitation light. Use a neutral density filter to reduce light intensity, and only expose the sample to light when actively observing or capturing an image. Use an anti-fade mounting medium. |
| Incorrect Microscope Settings | Increase the exposure time of the camera or the gain. Ensure the light source is turned on and the shutter is open. |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Dye Concentration | Reduce the concentration of this compound. Ensure adequate washing steps after staining to remove unbound dye. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If high, you can try to reduce it by pre-treating the sample with a quenching agent or by using spectral unmixing if your imaging software supports it. |
| Non-specific Binding | Introduce a blocking step before staining, for example with Bovine Serum Albumin (BSA), to reduce non-specific binding of the dye. |
Issue 3: Photobleaching (Signal Fades Quickly)
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the intensity of the excitation light by using a lower power setting on the light source or by inserting neutral density filters. |
| Prolonged Exposure | Minimize the time the sample is exposed to the excitation light. Plan your imaging session to capture images efficiently. |
| Oxygen Presence | Use a commercially available anti-fade mounting medium which contains oxygen scavengers to reduce photobleaching.[1][2] |
Visualizations
Caption: Workflow of light path for this compound imaging.
Caption: Decision tree for troubleshooting a weak fluorescence signal.
References
Dealing with high background fluorescence in Acridine Red 3B staining.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acridine Red 3B for cellular staining. The focus is on addressing the common issue of high background fluorescence to ensure high-quality, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (C.I. 45000) is a red, water-soluble fluorescent dye.[1] While not as commonly used as other fluorescent stains, it has been historically employed for the staining of RNA in plasma cells, often in conjunction with a counterstain like malachite green in a method known as the Hitchcock-Ehrich stain.[1][2] This technique is analogous to the more widely known Unna-Pappenheim stain, which uses Pyronin Y to stain RNA.[1]
Q2: Why am I experiencing high background fluorescence with my this compound staining?
High background fluorescence in this compound staining, as with most fluorescence microscopy applications, can stem from several factors. The most common causes include:
-
Excessive Dye Concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding and a general increase in background signal.
-
Inadequate Washing: Insufficient or improper washing steps after staining fail to remove all the unbound dye, resulting in a hazy or fluorescent background.
-
Autofluorescence: Biological specimens can naturally fluoresce, a phenomenon known as autofluorescence. This is particularly common in certain cell types or with specific fixation methods.
-
Non-specific Binding: The dye may bind to cellular components other than the target (RNA), contributing to background noise.
-
Contaminated Reagents or Imaging Media: The use of impure reagents or imaging media can introduce fluorescent contaminants.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. A good starting point is to perform a concentration titration series. Based on analogous dyes like Pyronin Y, a starting concentration in the range of 0.01% in the staining solution can be tested, with subsequent dilutions to find the concentration that provides the best signal-to-noise ratio.
Q4: What are the key differences between this compound and Pyronin Y?
This compound and Pyronin Y are structurally related cationic dyes used for staining RNA. Both are used in histological techniques to differentiate RNA (red/pink) from DNA (when used with a counterstain like Methyl Green). While they serve a similar purpose, their fluorescence properties, such as quantum yield and fluorescence lifetime, may differ, which can affect the brightness and photostability of the staining.
Troubleshooting High Background Fluorescence
A systematic approach is essential for diagnosing and resolving high background fluorescence. The following guides and tables provide a structured framework for troubleshooting.
Initial Assessment Workflow
This workflow helps to identify the primary source of high background fluorescence.
Caption: A logical workflow to diagnose the source of high background.
Troubleshooting Guide: Common Causes and Solutions
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Perform a titration experiment to determine the lowest effective concentration of this compound. Start with the recommended concentration from a protocol and test several dilutions below that. |
| Insufficient Washing | Increase the number and/or duration of washing steps after staining. Use a buffered solution like PBS for washing. Adding a mild, non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can sometimes help, but should be tested for compatibility with the staining.[3] |
| Autofluorescence | Image an unstained control sample to assess the level of intrinsic fluorescence.[4][5] If autofluorescence is high, consider using a different fixation method, as some fixatives like glutaraldehyde (B144438) can increase autofluorescence.[5] Pre-photobleaching the sample before staining or using background subtraction during image analysis can also mitigate this issue.[5] |
| Non-Specific Binding | Ensure that the staining solution is freshly prepared and filtered to remove any aggregates. Optimize the pH of the staining buffer, as this can influence dye binding. |
| Contaminated Reagents/Media | Use high-purity, sterile-filtered buffers and fresh imaging media.[6] Check if the immersion oil is specified for fluorescence microscopy and has low autofluorescence. |
| Incorrect Microscope Settings | Ensure that the correct excitation and emission filters for this compound are being used.[4] Optimize the exposure time and gain settings to maximize the signal from the stained structures while minimizing the background. |
| Sample Preparation Issues | Ensure cells are healthy for live-cell imaging, as dead or dying cells can exhibit non-specific staining. For fixed samples, ensure the fixation and permeabilization steps are appropriate and do not cause cellular damage that could lead to dye trapping. |
Experimental Protocols
Protocol 1: Hitchcock-Ehrich Staining for Plasma Cells (Adapted for Fluorescence Microscopy)
This protocol is adapted from the histological method for visualizing RNA in the cytoplasm of plasma cells using this compound and a malachite green counterstain.[2]
Reagents:
-
Solution A (Malachite Green): 1 g Malachite Green in 100 mL distilled water.
-
Solution B (this compound): 3 g this compound in 100 mL distilled water.
-
Staining Solution: Combine 1 part of Solution A with 3 parts of Solution B immediately before use. Filter the staining solution.
-
Fixative: Zenker's fixative is recommended for optimal results.[2]
-
Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Dehydrating Agent: Absolute ethanol (B145695).
-
Clearing Agent: Xylene.
-
Mounting Medium: A resinous mounting medium suitable for fluorescence microscopy.
Procedure:
-
Fixation and Sample Preparation:
-
Fix the tissue sample in Zenker's fixative.
-
Process the tissue and embed in paraffin.
-
Cut sections at 4-5 µm and mount on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Staining:
-
Immerse the slides in the freshly prepared staining solution for 30 seconds.[2]
-
-
Washing:
-
Rinse the slides thoroughly with distilled water.
-
-
Dehydration and Clearing:
-
Mounting:
-
Mount the coverslip using a resinous mounting medium.
-
Expected Results:
-
Nuclei: Green
-
Plasma Cell Cytoplasm (RNA-rich): Crimson/Red
-
Other Cytoplasm: Pink
Signaling Pathway Visualization
The differentiation of B cells into antibody-secreting plasma cells is a complex process involving a network of transcription factors that regulate gene expression, including the upregulation of RNA necessary for large-scale antibody production.
References
- 1. stainsfile.com [stainsfile.com]
- 2. stainsfile.com [stainsfile.com]
- 3. youtube.com [youtube.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Acridine Red 3B stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of Acridine Red 3B, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
This compound powder is considered stable.[1] For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[1]
Q2: How should I store solutions of this compound?
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in both water and ethanol.[2]
Q4: Is this compound sensitive to light?
Like many fluorescent dyes, this compound may be sensitive to light, which can lead to photobleaching and a decrease in fluorescent intensity. Both the solid powder and solutions should be protected from prolonged exposure to light.
Q5: What are the known incompatibilities for this compound?
You should avoid contact with strong oxidizing agents, as they may cause degradation of the dye.[1]
Stability Data
Quantitative stability data for this compound under various experimental conditions is not extensively documented in publicly available literature. The following table provides a general guideline based on the properties of similar fluorescent dyes.
| Condition | Recommendation | Potential Effect of Non-compliance |
| Temperature | Store powder at room temperature (15-25°C). Store solutions at 4°C. | High temperatures can lead to degradation of the dye. |
| Light | Protect from light. | Exposure to light can cause photobleaching and loss of fluorescence. |
| pH | Use in buffers appropriate for the experimental application. The stability of fluorescent dyes can be pH-dependent. | Significant deviations from the optimal pH range can alter the fluorescence properties and stability of the dye. |
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Solution |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your instrument are appropriate for this compound (Absorption Maximum: ~547 nm).[2] |
| Low Dye Concentration | The concentration of the working solution may be too low. Increase the concentration of this compound in your staining protocol. |
| Dye Degradation | The stock or working solution may have degraded due to improper storage (e.g., exposure to light, extended storage of aqueous solutions). Prepare a fresh working solution from a properly stored powder. |
| Photobleaching | The fluorescent signal can fade upon exposure to the excitation light. Minimize the exposure time of your sample to the light source. |
Issue 2: High Background Fluorescence
| Possible Cause | Solution |
| Excess Dye | Too high a concentration of this compound or insufficient washing can lead to high background. Reduce the concentration of your working solution and/or increase the number and duration of washing steps after staining. |
| Non-specific Binding | The dye may bind non-specifically to other cellular components or debris. Ensure your washing steps are thorough. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol provides a general method for evaluating the stability of this compound in an aqueous solution under different storage conditions.
Materials:
-
This compound powder
-
High-purity water or appropriate buffer (e.g., PBS)
-
Spectrofluorometer or fluorescence microscope
-
Cuvettes or microscope slides
-
Amber or foil-wrapped storage vials
-
Refrigerator (4°C)
-
Benchtop space at room temperature (with and without light exposure)
Procedure:
-
Prepare a Stock Solution:
-
Prepare a stock solution of this compound in high-purity water or your chosen buffer at a concentration of 1 mg/mL.
-
-
Prepare Working Solutions:
-
Dilute the stock solution to a suitable working concentration for fluorescence measurement. This concentration should be within the linear range of your detection instrument.
-
-
Aliquot and Store:
-
Aliquot the working solution into several amber or foil-wrapped vials to protect from light.
-
Store the vials under the following conditions:
-
4°C, protected from light
-
Room temperature, protected from light
-
Room temperature, exposed to ambient light
-
-
-
Measure Fluorescence Over Time:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each storage condition.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer or by imaging with a fluorescence microscope and quantifying the mean intensity.
-
Use consistent instrument settings for all measurements.
-
-
Analyze Data:
-
Plot the fluorescence intensity as a function of time for each storage condition.
-
A significant decrease in fluorescence intensity over time indicates degradation of the dye under those conditions.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues with this compound.
References
Technical Support Center: Optimizing Laser Power for Acridine Red 3B to Prevent Phototoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Acridine (B1665455) Red 3B in live-cell imaging, with a primary focus on minimizing laser-induced phototoxicity. Given that Acridine Red 3B is a less commonly used dye, this guide also draws upon established principles from its closely related and well-documented analogue, Acridine Orange, to provide a comprehensive set of recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound (C.I. 45000) is a basic, red fluorescent dye belonging to the pyronin class.[1] It has been suggested for staining RNA.[1] Its key spectral characteristics are summarized in the table below.
| Property | Value |
| C.I. Number | 45000[1][2] |
| Absorption Maximum | ~547 nm[1] |
| Excitation Peak | ~552 nm[3] |
| Emission Peak | ~584 nm[3] |
Q2: What is phototoxicity and why is it a concern with this compound?
Phototoxicity refers to the damaging effect of light on cells, which is often exacerbated by the presence of a photosensitizer like a fluorescent dye.[4] When a fluorophore such as this compound is excited by a laser, it can generate reactive oxygen species (ROS) that can damage cellular components, leading to altered cell behavior, stress, and even cell death.[5][6] This is a critical concern in live-cell imaging as it can compromise the validity of experimental results.[4] While specific phototoxicity data for this compound is limited, related acridine dyes are known to be phototoxic.[7][8]
Q3: What are the initial signs of phototoxicity in my live-cell imaging experiment?
Early detection of phototoxicity is crucial. Look for the following signs in your cells during or after imaging:
-
Morphological Changes: Cell rounding, membrane blebbing, or the appearance of vacuoles.
-
Altered Cellular Dynamics: Changes in cell motility, division, or intracellular organelle movement.
-
Functional Changes: Decreased cell viability, altered signaling pathways, or unexpected experimental outcomes.
-
Signal Instability: Rapid photobleaching (loss of fluorescence) can also be an indicator of high light-induced stress.
Q4: How does laser power contribute to phototoxicity?
Higher laser power increases the rate of photon absorption by the fluorophore, which in turn can increase the production of damaging ROS. Therefore, using the lowest possible laser power that still provides an adequate signal-to-noise ratio is a fundamental principle for minimizing phototoxicity.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Suggested Solution |
| Weak Fluorescent Signal | 1. Low Laser Power: The laser intensity is insufficient to excite the dye effectively. 2. Suboptimal Dye Concentration: The concentration of this compound is too low. 3. Incorrect Filter Set: The excitation and/or emission filters do not match the spectral profile of the dye. | 1. Gradually increase the laser power in small increments. Alternatively, increase the detector gain or exposure time. 2. Perform a concentration titration to find the optimal dye concentration for your cell type. 3. Ensure your microscope's filter set is appropriate for this compound's excitation and emission spectra (~552 nm excitation, ~584 nm emission).[3] |
| Rapid Photobleaching | 1. Excessive Laser Power: High laser intensity is causing rapid degradation of the fluorophore. 2. Prolonged Exposure: The sample is being exposed to the excitation light for too long or too frequently. | 1. Reduce the laser power to the minimum required for a good signal.[5] 2. Decrease the exposure time and/or the frequency of image acquisition in time-lapse experiments. Use a shutter to block the light path when not actively imaging. |
| Cells Appear Stressed or Die After Imaging | 1. Phototoxicity: The combination of laser power, exposure time, and dye concentration is inducing cellular damage. 2. Dye Toxicity: The concentration of this compound may be too high, causing cytotoxicity independent of light exposure. | 1. Systematically reduce the laser power and exposure time. Consider using a neutral density filter to attenuate the laser. For sensitive live-cell experiments, laser powers as low as 0.2% of a 10mW laser have been used for other dyes.[9] 2. Perform a toxicity assay to determine a safe concentration range for this compound for your specific cells. |
| High Background Signal | 1. Excess Dye: Unbound dye molecules are contributing to background fluorescence. 2. Autofluorescence: The cells or the culture medium have intrinsic fluorescence at the imaging wavelengths. | 1. Ensure adequate washing steps after staining to remove unbound dye. 2. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a phenol (B47542) red-free medium. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Plate your cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Prepare Dye Dilutions: Prepare a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, and 10 µM) in your imaging medium.
-
Staining: Replace the culture medium with the dye solutions and incubate for a suitable time (e.g., 15-30 minutes), protected from light.
-
Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove unbound dye.
-
Imaging: Image the cells using a consistent, low laser power setting.
-
Analysis: Evaluate the signal intensity and look for any signs of cytotoxicity at each concentration. Select the lowest concentration that provides a clear signal without apparent toxic effects.
Protocol 2: Laser Power Titration to Minimize Phototoxicity
-
Cell Preparation: Prepare your cells stained with the optimal concentration of this compound as determined in Protocol 1.
-
Initial Imaging Settings:
-
Image Acquisition: Acquire an initial image.
-
Iterative Optimization:
-
If the signal is too weak, gradually increase the laser power in small increments (e.g., 2-3% at a time).
-
If the signal is sufficient but you suspect phototoxicity, try to reduce the laser power and compensate by increasing the exposure time or the detector gain.
-
-
Viability Assessment: After determining a suitable laser power, perform a time-lapse experiment and monitor the cells for any signs of phototoxicity as described in the FAQs. Compare the health of the imaged cells to a control group that was not exposed to the laser.
Quantitative Laser Power Recommendations (General Guidance)
| Microscope System | Recommended Starting Laser Power | Notes |
| Confocal Microscope | 1-10% of maximum laser power | Highly system-dependent. For sensitive live cells, powers as low as 0.2% of a 10mW laser have been reported for other dyes.[9] |
| Widefield Epifluorescence | Use Neutral Density (ND) filters (e.g., ND 1.0 or 2.0) to significantly reduce illumination intensity. | Start with the highest ND filter and gradually decrease the attenuation. |
Note: These are general starting points. The optimal laser power is highly dependent on the specific microscope, objective, detector sensitivity, and cell type.
Visualizations
References
- 1. stainsfile.com [stainsfile.com]
- 2. ACRIDINE RED | 2465-29-4 [chemicalbook.com]
- 3. Spectrum [Acridine Red] | AAT Bioquest [aatbio.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. benchchem.com [benchchem.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quenching Autofluorescence in Tissues Stained with Acridine Red 3B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence when staining tissues with Acridine Red 3B.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound?
Autofluorescence is the natural fluorescence emitted by certain biological structures in a tissue sample when excited by light.[1] Common sources include collagen, elastin, red blood cells, and lipofuscin.[2][3] Fixatives like formalin can also induce autofluorescence.[2] This inherent background fluorescence can obscure the specific signal from this compound, leading to poor image quality, reduced signal-to-noise ratio, and difficulty in interpreting staining results.[4]
Q2: My unstained control tissue shows significant fluorescence in the red channel. What could be the cause?
This is a classic sign of autofluorescence. The fluorescent components in your tissue are being excited by the same wavelengths used to visualize this compound. Including an unstained control is a critical first step to identify the presence and intensity of autofluorescence in your specific tissue type.[5]
Q3: Can I use standard autofluorescence quenching methods for this compound staining?
Yes, many general-purpose autofluorescence quenching techniques can be adapted for use with this compound. These methods work by either chemically modifying the fluorescent molecules, absorbing the background fluorescence, or photobleaching the autofluorescent components. However, it is crucial to test the compatibility and effectiveness of each method with your specific tissue and staining protocol, as some quenchers may affect the fluorescence of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during tissue staining with this compound, with a focus on mitigating autofluorescence.
Problem 1: High Background Fluorescence Obscuring Specific Staining
High background fluorescence is a common issue that can make it difficult to distinguish the true this compound signal.
dot
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Acridine Red 3B vs. Pyronin Y: A Comparative Guide for RNA Staining
For researchers in cellular biology, drug development, and diagnostics, the accurate visualization and quantification of RNA are crucial for understanding cellular processes and disease states. Fluorescent dyes remain a cornerstone for this application. This guide provides a detailed comparison of two such dyes, Acridine (B1665455) Red 3B and Pyronin Y, to aid researchers in selecting the optimal reagent for their specific experimental needs. While Pyronin Y is a well-established dye for RNA staining, Acridine Red 3B presents intriguing, albeit less documented, potential.
At a Glance: Key Performance Indicators
| Feature | This compound | Pyronin Y |
| Excitation Maximum | ~552 nm[1] | ~548 nm[2][3] |
| Emission Maximum | ~584 nm[1] | ~566 nm[2][3][4] |
| Fluorescence Quantum Yield | Higher than Pyronin Y (in solvents)[3][5] | Lower than this compound (in solvents)[3][5] |
| Fluorescence Lifetime | Significantly longer than Pyronin Y (in solvents)[3][5] | Shorter than this compound (in solvents)[3][5] |
| Specificity for RNA | Suggested for RNA staining; requires further validation[6] | High, especially when used with a DNA-intercalating dye to block DNA binding[1][7] |
| Primary Application | Histological staining[6] | RNA quantification in flow cytometry, fluorescence microscopy[8][9] |
| Common Counterstain | Malachite Green (histology)[6] | Hoechst 33342, Methyl Green[7][10] |
Performance Comparison
Pyronin Y is a well-characterized cationic dye that intercalates into double-stranded nucleic acids and is widely used for the semi-quantitative analysis of cellular RNA, particularly in flow cytometry.[6][8] Its utility is significantly enhanced when used in combination with a DNA-specific dye, such as Hoechst 33342 or Methyl Green.[7][10] This dual-staining approach allows for the specific measurement of RNA content, as the DNA-binding dye competitively inhibits Pyronin Y from binding to DNA.[7] This makes Pyronin Y a reliable tool for applications like cell cycle analysis, where distinguishing between quiescent (G0) and active (G1) cells based on RNA content is essential.[9]
This compound, a structurally related xanthene dye, is less commonly used for fluorescent RNA staining.[6] However, studies comparing the intrinsic fluorescence properties of rhodamine dye analogues have shown that Acridine Red possesses a significantly higher fluorescence quantum yield and a longer fluorescence lifetime in various solvents compared to Pyronin Y.[3][5] These characteristics suggest that this compound has the potential to be a brighter fluorescent probe. Despite this, there is a lack of published data demonstrating its performance and specificity directly for RNA staining in a cellular context. It has been mentioned in histological methods analogous to those using Pyronin Y, suggesting a similar mechanism of action.[6]
Experimental Protocols
Pyronin Y and Hoechst 33342 Staining for RNA and DNA Quantification in Flow Cytometry
This protocol is adapted from methods for cell cycle analysis.[1][7]
Materials:
-
Cells in suspension
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
Hanks' Balanced Salt Solution (HBSS) with Mg2+ and Ca2+
-
Hoechst 33342 stock solution (e.g., 1 mg/mL)
-
Pyronin Y stock solution (e.g., 100 µg/mL)
Procedure:
-
Cell Harvest: Harvest approximately 1x10^6 cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µl of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with HBSS.
-
DNA Staining: Resuspend the cells in 1 mL of HBSS containing Hoechst 33342 at a final concentration of 1-10 µg/mL. Incubate at 37°C for 15 minutes.
-
RNA Staining: Add Pyronin Y to the cell suspension at a final concentration of 1-5 µg/mL. Incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer equipped with UV and blue lasers. Hoechst 33342 is excited by the UV laser and its emission is collected at ~450 nm. Pyronin Y is excited by the blue laser (488 nm) and its emission is collected at ~575 nm.
Suggested Protocol for this compound RNA Staining
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in PBS to a final working concentration (a starting range of 1-10 µM is suggested for optimization). Incubate the cells with the staining solution for 15-30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with excitation and emission filters suitable for this compound (e.g., excitation ~550 nm, emission ~585 nm).
Conclusion
Pyronin Y remains the dye of choice for validated and quantitative RNA staining, particularly in established applications like flow cytometry-based cell cycle analysis. Its performance and specificity are well-documented. This compound, while currently lacking extensive validation for RNA staining, shows promise due to its superior intrinsic fluorescence properties. For researchers looking to explore novel, potentially brighter RNA probes, this compound may be a worthwhile candidate for investigation, although it will require significant optimization and validation. For routine and quantitative RNA analysis, Pyronin Y is the more established and reliable option.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Denaturation of RNA and DNA in situ induced by acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. Flow cytometric estimation of DNA and RNA content in intact cells stained with Hoechst 33342 and pyronin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of RNA content in different cell populations using pyronin Y and methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Live-Cell RNA Staining: Acridine Red 3B vs. SYTO RNASelect
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize RNA in living cells is crucial for understanding a myriad of cellular processes, from gene expression and regulation to the dynamics of viral infections and the mechanisms of drug action. The choice of a fluorescent probe for this purpose is paramount, as it dictates the quality, reliability, and biological relevance of the experimental data. This guide provides a comparative analysis of two RNA-binding dyes: the historically used Acridine Red 3B and the commercially available SYTO RNASelect, with a focus on their applicability for live-cell imaging.
Key Performance Characteristics
A direct quantitative comparison between this compound and SYTO RNASelect for live-cell RNA staining is challenging due to a significant disparity in available research and validation data. While SYTO RNASelect has been characterized for live-cell applications, information regarding this compound in this context is sparse. The following table summarizes the available information for each dye.
| Feature | This compound | SYTO RNASelect |
| Primary Application | Histological staining of RNA | Live and fixed-cell RNA staining |
| Reported Color | Red[1] | Green[2][3] |
| Excitation/Emission Maxima | ~547 nm (in solution)[1] | ~490/530 nm (bound to RNA)[2][3] |
| Cell Permeability | Not documented for live cells | Cell-permeant[2][3] |
| Selectivity | Stains RNA in fixed tissues[1] | Selective for RNA over DNA[2][3] |
| Photostability in Live Cells | Not documented | Prone to photobleaching[4] |
| Cytotoxicity in Live Cells | Not documented | Data not readily available, but generally used for short-term imaging |
| Supporting Experimental Data for Live-Cell Use | Lacking | Numerous studies[4][5] |
SYTO RNASelect: A Closer Look
SYTO RNASelect is a cell-permeant, green-fluorescent nucleic acid stain that exhibits a significant increase in fluorescence upon binding to RNA, while showing only a weak signal when bound to DNA.[2][3] This selectivity makes it a popular choice for visualizing RNA in both live and fixed cells. In eukaryotic cells, SYTO RNASelect staining is most prominent in the nucleoli, with weaker fluorescence observed throughout the cytoplasm.[2][3]
Despite its utility, SYTO RNASelect has some documented limitations. It is known to have low photostability, which can be a drawback for long-term time-lapse imaging experiments.[4] Additionally, its poor aqueous solubility has been noted.[6]
Experimental Protocol: Live-Cell RNA Staining with SYTO RNASelect
The following is a general protocol for staining live, cultured cells with SYTO RNASelect. Optimization may be required for different cell types.
-
Prepare Labeling Solution:
-
Prepare a 5 µM intermediate stock solution by diluting the 5 mM SYTO RNASelect stock solution in an appropriate cell culture medium or phosphate-buffered saline (PBS).
-
Prepare the final 500 nM labeling solution by diluting the 5 µM intermediate stock in the culture medium. It is recommended to use this solution immediately to prevent dye precipitation.[2]
-
-
Cell Staining:
-
Grow cells on a suitable imaging vessel (e.g., coverslips, imaging dishes).
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed 500 nM labeling solution to the cells and incubate for 15-20 minutes at 37°C.[7]
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope with a standard fluorescein (B123965) (FITC) filter set (Excitation/Emission: ~490/530 nm).[2][3]
-
This compound: An Evaluation for Live-Cell Imaging
This compound is a red dye that has been historically used in histological techniques, such as the Hitchcock-Ehrich method, for staining RNA in fixed plasma cells.[1] Its chemical properties indicate an absorption maximum around 547 nm in solution.[1]
However, a thorough review of available scientific literature reveals a significant lack of data on the use of this compound for staining RNA in living cells. Critical performance metrics for live-cell imaging, such as cell permeability, cytotoxicity, photostability, and the specificity of its interaction with RNA in a live-cell context, are not documented. While the related compound Acridine Orange is used for live-cell imaging and can differentiate between DNA and RNA based on its emission spectrum, this property cannot be assumed for this compound.[6][8]
Given the absence of validation for live-cell applications, the use of this compound for this purpose is not recommended without extensive preliminary investigation to characterize its performance and potential artifacts.
Visualizing the Workflow and Decision-Making Process
To aid researchers in their experimental design, the following diagrams illustrate a general workflow for live-cell RNA staining and a logical approach to selecting a suitable dye.
Caption: A generalized experimental workflow for live-cell RNA staining.
Caption: A decision-making guide for selecting a live-cell RNA stain.
Conclusion
For researchers seeking a reliable and validated method for live-cell RNA staining, SYTO RNASelect is a well-documented option, albeit with known limitations such as photostability. In contrast, this compound, while historically used for staining RNA in fixed tissues, currently lacks the necessary validation and characterization for live-cell imaging applications. The absence of data on its cell permeability, cytotoxicity, and photostability in a live-cell environment makes its use in such experiments highly speculative and potentially fraught with artifacts. Therefore, for robust and reproducible live-cell RNA imaging, it is imperative to choose dyes that have been specifically designed and validated for this purpose. Researchers are encouraged to consult the literature and manufacturer's documentation to select the most appropriate tool for their specific experimental needs.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. benchchem.com [benchchem.com]
Comparative Guide to Fluorescent Dyes for Quantitative RNA Analysis: A Validation Perspective on Acridine Red 3B
For researchers, scientists, and professionals in drug development, the accurate quantification of RNA is a critical step in a multitude of molecular biology workflows. The choice of a fluorescent dye is paramount, directly impacting the sensitivity, specificity, and reliability of experimental results. This guide provides an objective comparison of Acridine (B1665455) Red 3B and other commonly used dyes for quantitative RNA analysis, supported by available experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of various fluorescent dyes used for RNA quantification. It is important to note the absence of published quantitative data for Acridine Red 3B in solution-based assays.
| Feature | This compound | RiboGreen® | SYBR Green II | Acridine Orange |
| Excitation Max (RNA-bound) | Data not available | ~500 nm[2][3][4] | ~497 nm[5][6][7] | ~460 nm[8][9][10] |
| Emission Max (RNA-bound) | Data not available | ~525 nm[2][3][4] | ~520 nm[5][6][7] | ~650 nm[8][9][10] |
| Sensitivity (Lower Limit) | Data not available | 100 pg/mL[11] | ~500 pg/band (gel-based)[6] | Data not available for purified RNA |
| Dynamic Range | Data not available | 4 orders of magnitude[2][3][11] | Data not available for solution | Not applicable |
| Specificity | Stains RNA[1] | Binds RNA and DNA[3][4] | Binds RNA and ssDNA[5][7] | Differentially stains RNA and DNA[12][13][14] |
| Photostability | Data not available | Moderate | Moderate | Moderate |
| Primary Applications | Histological RNA staining[1] | RNA quantification in solution[2][3][11] | RNA gel staining[5][6][7] | Differential staining in cells[12][13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate RNA quantification. Below are generalized protocols for using fluorescence-based dyes with a microplate reader.
Protocol 1: General RNA Quantification using a Fluorescence Microplate Reader
This protocol is applicable to dyes like RiboGreen® and can be adapted for others.
Materials:
-
Fluorescent dye concentrate (e.g., RiboGreen®)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), nuclease-free
-
RNA standards of known concentration
-
Unknown RNA samples
-
Nuclease-free microcentrifuge tubes
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature.
-
Prepare a 1X TE working solution from a concentrated stock using nuclease-free water.[4]
-
Prepare the fluorescent dye working solution by diluting the concentrated dye in 1X TE buffer. The dilution factor will depend on the dye and the desired assay range (e.g., 1:200 for high-range RiboGreen® assay).[2][3][4][16] Protect the solution from light.
-
-
Preparation of RNA Standards:
-
Perform a serial dilution of the RNA standard in 1X TE buffer to generate a standard curve. The concentration range should encompass the expected concentration of the unknown samples.
-
-
Sample Preparation:
-
Dilute the unknown RNA samples in 1X TE buffer to fall within the linear range of the assay.
-
-
Assay:
-
Pipette the RNA standards and unknown samples into the wells of the black 96-well microplate (e.g., 100 µL per well).[16]
-
Add an equal volume of the dye working solution to each well (e.g., 100 µL).[16]
-
Mix thoroughly by gentle pipetting or shaking.
-
Incubate for 2-5 minutes at room temperature, protected from light.[17]
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen dye.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity versus the concentration of the RNA standards.
-
Determine the concentration of the unknown RNA samples by interpolating their fluorescence values from the standard curve.
-
Protocol 2: Differential Staining of RNA and DNA in Cells with Acridine Orange
This protocol is for the qualitative and semi-quantitative analysis of RNA and DNA within cells.
Materials:
-
Acridine Orange solution (e.g., 1 mg/mL stock in water)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live or fixed cells on a microscope slide or in suspension
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
For adherent cells, grow them on coverslips. For suspension cells, they can be stained directly in tubes.
-
Wash the cells with PBS.
-
-
Staining:
-
Prepare a working solution of Acridine Orange (e.g., 1-5 µg/mL in PBS or cell culture medium).
-
Incubate the cells with the Acridine Orange working solution for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS to remove excess dye.
-
-
Visualization:
Visualizations
Experimental Workflow for RNA Quantification
The following diagram illustrates the general workflow for quantifying RNA using a fluorescence-based assay.
Caption: Workflow for fluorescence-based RNA quantification.
Comparison of RNA Quantification Dyes
This diagram provides a high-level comparison of the key features of the discussed dyes.
Caption: Feature comparison of RNA quantification dyes.
References
- 1. stainsfile.com [stainsfile.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. SYBR® Green II RNA 凝胶染色剂 10,000 × in DMSO | Sigma-Aldrich [sigmaaldrich.com]
- 8. Acridine orange - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Sensitive RNA fluorescent quantitation with the Quant-iT RiboGreen RNA assay kit [moleculardevices.com]
- 12. benchchem.com [benchchem.com]
- 13. An improved acridine orange staining of DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Distribution of acridine orange-stained RNA in neuroblastoma cells during differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Microplate Assays for Nucleic Acids | Thermo Fisher Scientific - HK [thermofisher.com]
Acridine Red 3B: A Comparative Analysis Against Acridine Orange for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for accurate and reproducible experimental outcomes. Acridine Orange has long been a staple in cellular imaging due to its unique metachromatic properties, enabling the visualization of nucleic acids and acidic organelles. This guide provides a comprehensive comparison of Acridine Red 3B as a potential alternative, summarizing available performance data and experimental protocols to inform your research.
Spectroscopic and Physicochemical Properties
A fundamental aspect of any fluorescent probe is its spectral profile. The tables below outline the key spectroscopic and physicochemical properties of this compound and Acridine Orange.
Table 1: Spectroscopic Properties
| Property | This compound | Acridine Orange |
| Excitation Maximum (nm) | 552 | 502 (Bound to dsDNA)[1], 460 (Bound to ssDNA/RNA)[1] |
| Emission Maximum (nm) | 584 | 525 (Bound to dsDNA)[1], 650 (Bound to ssDNA/RNA)[1] |
| Absorption Maximum (nm) | 547[2] | ~490 |
| Molar Mass ( g/mol ) | 274.76[2] | 265.36[1] |
| Chemical Formula | C₁₅H₁₅ClN₂O[2] | C₁₇H₁₉N₃[1] |
| C.I. Number | 45000[2] | 46005[3] |
Table 2: Fluorescence Quantum Yield and Lifetime
| Property | This compound | Acridine Orange |
| Fluorescence Quantum Yield (Φf) | 0.41 (in Ethanol)[4] | 0.46 (in Ethanol) |
| Fluorescence Lifetime (τ) (ns) | 3.87 (in Ethanol)[4] | Not readily available |
Performance in Biological Applications
Acridine Orange is a versatile dye with a broad range of applications in cellular biology. In contrast, the documented use of this compound is significantly more limited.
Nucleic Acid Staining
Acridine Orange is well-established for its ability to differentially stain nucleic acids. It intercalates into double-stranded DNA (dsDNA), emitting green fluorescence, while it binds to single-stranded DNA (ssDNA) and RNA, resulting in red fluorescence.[1] This property is widely used in cell cycle analysis and to assess cell viability.
This compound has been suggested for staining RNA in conjunction with Malachite Green in the Hitchcock-Ehrlich method for plasma cells, which is analogous to the Unna-Pappenheim technique that uses the related pyronin dyes.[2] However, it is not commonly used for this purpose, and detailed studies of its performance in nucleic acid staining are lacking.
Lysosomal Staining and Autophagy
A key application of Acridine Orange is the staining of acidic organelles, such as lysosomes.[1] As a weak base, Acridine Orange accumulates in these low-pH compartments, where it forms aggregates that emit bright red fluorescence. This allows for the study of lysosomal dynamics, autophagy, and apoptosis.
There is no readily available scientific literature demonstrating the use of this compound for staining lysosomes or for monitoring autophagy. Its chemical structure, belonging to the pyronin class, does not inherently suggest lysosomotropic properties in the same manner as Acridine Orange.
Experimental Protocols
Detailed and validated protocols are crucial for the successful application of fluorescent probes.
Acridine Orange: Staining of Nucleic Acids and Acidic Organelles
Materials:
-
Acridine Orange stock solution (1 mg/mL in ddH₂O)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Live or fixed cells on coverslips or in a multi-well plate
Protocol for Live Cell Staining:
-
Prepare a working solution of Acridine Orange in pre-warmed cell culture medium at a final concentration of 1-5 µg/mL.
-
Remove the existing culture medium from the cells and replace it with the Acridine Orange-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Observe the cells immediately under a fluorescence microscope using appropriate filter sets for green (e.g., FITC) and red (e.g., TRITC) fluorescence.
Expected Results:
-
Nuclei (dsDNA): Green fluorescence
-
Cytoplasm and Nucleoli (RNA): Red-orange fluorescence
-
Lysosomes and other acidic organelles: Bright red-orange punctate fluorescence
This compound: Hypothetical Protocol for RNA Staining in Fixed Cells
Note: The following protocol is a hypothetical adaptation based on the suggested use of this compound in a histological context. This protocol has not been validated and would require optimization.
Materials:
-
This compound
-
Distilled water
-
Appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.8)
-
Fixed cells on slides
Protocol:
-
Prepare a staining solution of this compound (e.g., 0.1% w/v) in an appropriate buffer. The optimal solvent and concentration would need to be determined empirically.
-
If necessary, differentiate the slides through a series of ethanol washes.
-
Incubate the fixed cells with the this compound staining solution for a designated period (e.g., 5-10 minutes).
-
Rinse the slides gently with the buffer solution to remove excess stain.
-
Dehydrate the slides through a series of ethanol washes and clear with xylene.
-
Mount with a suitable mounting medium.
-
Observe under a fluorescence microscope with a filter set appropriate for the spectral properties of this compound (Excitation ~552 nm, Emission ~584 nm).
Visualizing Experimental Workflows and Mechanisms
To aid in the understanding of the application of these dyes, the following diagrams illustrate a typical experimental workflow for Acridine Orange staining and its mechanism of differential fluorescence.
References
A Comparative Guide to Acridine Red 3B and RNA-FISH for Cellular RNA Analysis
For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of RNA within cells are crucial for understanding gene expression, cellular function, and disease pathology. Two prominent techniques for in situ RNA analysis are Acridine (B1665455) Red 3B staining and RNA Fluorescence In Situ Hybridization (RNA-FISH). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
Principles of Detection
Acridine Red 3B is a fluorescent dye belonging to the acridine family, which is structurally similar to pyronin Y and acridine orange. These dyes are known to bind to nucleic acids. Acridine orange, a closely related dye, exhibits metachromatic properties, fluorescing green when bound to double-stranded DNA and red when associated with single-stranded RNA. This red fluorescence with RNA is due to the electrostatic interactions and stacking of the dye molecules along the phosphate (B84403) backbone, leading to the formation of aggregates that have a shifted emission spectrum. This compound has been suggested for staining RNA in histological methods analogous to those using pyronin Y.
RNA Fluorescence In Situ Hybridization (RNA-FISH) is a highly specific method that utilizes fluorescently labeled oligonucleotide probes to bind to complementary sequences of a target RNA molecule within a cell. This technique allows for the detection and localization of specific RNA transcripts, providing both qualitative and quantitative information about gene expression at the single-cell level. The specificity of RNA-FISH is determined by the unique sequence of the probes, which can be designed to target a particular mRNA, long non-coding RNA, or even specific splice variants.
Quantitative Data Summary
Direct quantitative cross-validation studies between this compound and RNA-FISH are not extensively available in the literature. However, a comparison can be made based on their fundamental properties and data from studies on the individual techniques.
Table 1: Spectral Properties of Acridine Dyes for RNA Detection
| Parameter | Value with RNA | Notes |
| This compound | ||
| Excitation Maximum | ~547 nm | The exact emission when bound to RNA in a cellular context is not well-documented but is expected to be in the red spectrum. |
| Emission Maximum | Red | By analogy with other pyronin-like dyes. |
| Acridine Orange | ||
| Excitation Maximum | ~460 nm | Shifts upon binding to RNA. |
| Emission Maximum | ~650 nm (Red) | Due to dye aggregation on the RNA backbone. |
Table 2: Performance Comparison of this compound vs. RNA-FISH
| Feature | This compound Staining | RNA-FISH |
| Specificity | Moderate to Low | High |
| Target | General RNA population | Specific RNA sequences |
| Sensitivity | Dependent on overall RNA abundance | Can detect single RNA molecules |
| Quantitative Power | Relative (total RNA content) | Absolute (copy number per cell) |
| Multiplexing | Limited | High (multiple spectrally distinct probes) |
| Ease of Use | Simple and rapid | Complex and time-consuming |
| Cost | Low | High |
Experimental Protocols
This compound Staining for RNA in Cultured Cells
This protocol is adapted from general staining procedures for acridine dyes, such as acridine orange, for the detection of RNA.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Staining buffer (e.g., citrate-phosphate buffer, pH 4.0)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
Staining: Dilute the this compound stock solution in the staining buffer to a final concentration of 1-5 µg/mL. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with the staining buffer to remove excess dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
RNA-FISH Protocol for Cultured Cells
This is a generalized protocol for RNA-FISH and may require optimization for specific cell types and probes.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 70% ethanol (B145695) or 0.5% Triton X-100 in PBS)
-
Wash Buffer (e.g., 2x SSC with formamide)
-
Hybridization Buffer (contains formamide, dextran (B179266) sulfate, and salts)
-
Fluorescently labeled RNA-FISH probes
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Wash: Wash cells with PBS.
-
Fixation: Fix cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash: Wash cells three times with PBS.
-
Permeabilization: Permeabilize cells with 70% ethanol and store at 4°C for at least 1 hour (can be stored for longer periods).
-
Pre-hybridization: Equilibrate cells in Wash Buffer for 5 minutes at room temperature.
-
Hybridization: Aspirate the Wash Buffer and add the Hybridization Buffer containing the fluorescently labeled probes. Incubate overnight at 37°C in a humidified chamber.
-
Washing: Wash the cells multiple times with pre-warmed Wash Buffer at 37°C to remove unbound probes.
-
Counterstaining: Incubate with DAPI in a wash solution to stain the nuclei.
-
Final Washes: Perform final washes with PBS or SSC.
-
Mounting: Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the probe fluorophore(s) and DAPI.
Mandatory Visualization
A Comparative Analysis of Acridine Red 3B and Propidium Iodide for Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Fluorescent Dye for Cell Viability Assays.
In the realm of cellular and molecular biology, the accurate determination of cell viability is a critical parameter for a vast array of research applications, from fundamental cell biology to drug discovery and development. Fluorescent microscopy and flow cytometry are powerful techniques that rely on specific dyes to differentiate between live and dead cells. This guide provides a comprehensive comparative analysis of two such fluorescent dyes: Acridine (B1665455) Red 3B and the widely used Propidium Iodide (PI).
This publication will delve into the mechanisms of action, spectral properties, and experimental considerations for both dyes. By presenting a clear comparison, we aim to equip researchers with the necessary information to make an informed decision on the most suitable reagent for their specific experimental needs.
Mechanism of Action: Distinguishing the Living from the Dead
The fundamental principle behind using fluorescent dyes for viability testing lies in the integrity of the cell membrane. Live cells possess an intact and selectively permeable plasma membrane, whereas dead or dying cells exhibit compromised membrane integrity.
Acridine Red 3B is a fluorescent dye whose mechanism as a viability stain is less documented in readily available literature compared to Propidium Iodide. However, based on the behavior of similar dyes, it is presumed to function as a nucleic acid stain. Its utility as a viability indicator would depend on its membrane permeability. If it is membrane impermeant, it would only enter and stain the nucleic acids of cells with compromised membranes, thus marking them as dead. Conversely, if it is membrane permeant, it would stain all cells, and differentiation between live and dead populations would rely on other cellular characteristics, such as the differential staining of nuclear and cytoplasmic components, which is a hallmark of the related dye, Acridine Orange. Further empirical validation is required to definitively classify its primary mechanism in viability assays.
Propidium Iodide (PI) , on the other hand, is a well-established and extensively characterized fluorescent intercalating agent.[1] It is a positively charged molecule that is excluded from cells with intact membranes.[2] In the event of membrane damage, a hallmark of late apoptosis and necrosis, PI can enter the cell and intercalate with double-stranded DNA and RNA.[2][3] Upon binding to nucleic acids, its fluorescence is enhanced 20- to 30-fold, allowing for the clear identification of dead cells.[1][4]
Spectral Properties: A Head-to-Head Comparison
The selection of a fluorescent dye is heavily influenced by its excitation and emission spectra, which dictate the required hardware (e.g., lasers and filters) for detection.
| Property | This compound | Propidium Iodide |
| Excitation Maximum | ~552 nm[5] | ~535 nm (when bound to DNA)[4][6] |
| Emission Maximum | ~584 nm[5] | ~617 nm (when bound to DNA)[4][6][7] |
| Quantum Yield | Data not readily available for viability applications, but has been measured.[3][6] | Fluorescence enhanced 20-30 fold upon binding to nucleic acids.[1][4] |
| Solubility | Soluble in water and ethanol.[4] | Soluble in water. |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results.
Propidium Iodide Staining for Flow Cytometry
This protocol is a standard procedure for assessing cell viability using PI.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide Staining Solution (e.g., 1 mg/mL stock solution in water, stored protected from light at 4°C)
-
Binding Buffer (optional, depending on the experimental setup)
Procedure:
-
Harvest cells and wash them with PBS.
-
Resuspend the cell pellet in PBS or a suitable binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add Propidium Iodide to a final concentration of 1-10 µg/mL.
-
Incubate the cells for 5-15 minutes at room temperature, protected from light.
-
Analyze the samples promptly by flow cytometry. Excitation is typically performed with a 488 nm or 561 nm laser, and emission is collected using a bandpass filter around 610/20 nm.[6]
This compound Staining for Fluorescence Microscopy (General Protocol)
As specific, validated protocols for this compound as a primary viability stain are not widely published, the following is a general guideline based on its known properties. Optimization will be required for specific cell types and experimental conditions.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 1 mg/mL in water or ethanol)
-
Cell culture medium
Procedure:
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).
-
Prepare a working solution of this compound in cell culture medium or PBS. The optimal concentration needs to be determined empirically but can be started in the low micromolar range.
-
Remove the culture medium and wash the cells with PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess dye.
-
Add fresh medium or PBS to the cells for imaging.
-
Visualize the cells using a fluorescence microscope with appropriate filters for excitation around 552 nm and emission around 584 nm.
Diagrams and Visualizations
To further elucidate the experimental processes and mechanisms, the following diagrams are provided.
Caption: A generalized workflow for cell viability assays using fluorescent dyes.
Caption: The differential staining mechanisms of Propidium Iodide and the hypothesized mechanism for this compound.
Comparative Summary and Recommendations
| Feature | This compound | Propidium Iodide |
| Mechanism | Presumed to be a nucleic acid stain, likely membrane impermeant for viability applications. | Well-established membrane-impermeant nucleic acid intercalator.[2] |
| Validation | Limited specific data for cell viability assays. | Extensively validated and widely used. |
| Spectral Overlap | Emission in the orange-red spectrum, potential for use in multicolor panels. | Emission in the red spectrum, a common channel in many instruments. |
| Ease of Use | Requires optimization for specific applications. | Standardized protocols are readily available.[8] |
This compound, while showing promise as a fluorescent probe, requires further investigation to fully characterize its mechanism and optimize its use for cell viability assays. Its distinct spectral properties may offer advantages in specific multicolor experimental designs, but researchers should be prepared to undertake significant validation and optimization. For scientists seeking to explore novel fluorescent probes or those with specific spectral requirements not met by common dyes, this compound could be a viable, albeit more challenging, alternative.
For professionals in drug development and other fields requiring highly validated and reproducible data, Propidium Iodide is the recommended choice at this time. Future studies directly comparing the performance of this compound and Propidium Iodide will be invaluable in determining the specific applications where this alternative dye may excel.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Acridine Orange and Propidium Iodide Protocol | TN 184 [denovix.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. logosbio.com [logosbio.com]
- 8. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Acridine Red 3B for RNA over DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Acridine Red 3B and other common fluorescent nucleic acid stains, with a focus on specificity for RNA over DNA. Due to a lack of direct quantitative studies on this compound, this guide leverages data from its close structural analog, Pyronin Y, to infer its potential performance. The information presented is intended to guide researchers in the selection of appropriate tools for nucleic acid visualization and quantification.
Introduction to this compound
Comparative Analysis of Nucleic Acid Stains
To provide a framework for assessing this compound, we compare the known properties of its analog, Pyronin Y, with established nucleic acid stains: Acridine Orange, Ethidium Bromide, and SYBR Green II.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Pyronin Y and comparator dyes. It is important to note that the values for Pyronin Y are used as a proxy for this compound and direct experimental verification is recommended.
| Stain | Target | Binding Affinity (K_d or K_i) | Quantum Yield (Φ) | Fluorescence Enhancement | Excitation Max (nm) | Emission Max (nm) |
| Pyronin Y (proxy for this compound) | dsRNA | 6.96 x 10⁴ M⁻¹ (K_i) [1] | Not Reported | Guanine-dependent quenching observed[1] | ~548 | ~566 |
| dsDNA | 1.74 x 10⁴ M⁻¹ (K_i) [1] | Not Reported | Guanine-dependent quenching observed[1] | ~548 | ~566 | |
| Acridine Orange | dsDNA | Not Reported | ~0.4 (bound) | ~20-fold | 502 | 525 (Green)[2] |
| ssRNA/ssDNA | Not Reported | Not Reported | Not Reported | 460 | 650 (Red)[3] | |
| Ethidium Bromide | dsDNA | ~1.5 x 10⁵ M⁻¹ | ~0.15 (bound) | ~25-fold[4] | 518 | 605 |
| dsRNA | Higher affinity than ssDNA | ~0.15 (bound) | ~21-fold[4] | ~520 | ~600 | |
| SYBR Green II | RNA | Higher affinity than for dsDNA | >0.5 (bound) | >300-fold | 497 | 520 |
| ssDNA | Lower affinity than for RNA | Not Reported | Not Reported | 497 | 520 |
Note: The binding affinity of Pyronin Y for dsRNA is approximately four times higher than for dsDNA.[1] This suggests a significant preference for RNA, which may be extrapolated to this compound.
Experimental Protocols
Protocol for Differential Staining of RNA and DNA using a Pyronin Y Analog (this compound)
This protocol is adapted from methods for Pyronin Y and is proposed as a starting point for the use of this compound for the differential staining of RNA. Optimization is recommended.
Materials:
-
This compound stock solution (1 mg/mL in ethanol (B145695) or water)
-
Hoechst 33342 stock solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
RNase A solution (100 µg/mL in PBS) - for control
-
DNase I solution (100 units/mL in PBS with 5 mM MgCl₂) - for control
Procedure:
-
Cell Preparation: Grow cells on coverslips or in appropriate culture vessels.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Controls (Optional):
-
RNase Treatment: Incubate a subset of samples with RNase A solution for 30 minutes at 37°C to degrade RNA.
-
DNase Treatment: Incubate a subset of samples with DNase I solution for 30 minutes at 37°C to degrade DNA.
-
-
Staining:
-
Incubate all samples with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes to stain DNA.
-
Wash cells twice with PBS.
-
Incubate cells with this compound working solution (e.g., 1-5 µg/mL in PBS) for 20-30 minutes at room temperature, protected from light.
-
-
Washing: Wash cells three times with PBS.
-
Mounting and Imaging: Mount coverslips onto microscope slides with an appropriate mounting medium. Image using a fluorescence microscope with filter sets for DAPI (for Hoechst 33342) and a red fluorescent channel (e.g., TRITC/Rhodamine) for this compound.
Visualizations
Experimental Workflow for Assessing Nucleic Acid Stain Specificity
Caption: Workflow for determining the specificity of a fluorescent dye for DNA versus RNA.
Signaling Pathway of Differential Nucleic Acid Staining
References
Quantitative comparison of fluorescence intensity: Acridine Red 3B vs Ethidium Bromide.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology, the visualization of nucleic acids is a cornerstone of routine research and advanced drug development. For decades, Ethidium Bromide (EtBr) has been the gold standard for this purpose due to its robust fluorescence upon intercalation with DNA. However, its significant mutagenic properties have necessitated the exploration of alternative dyes. This guide provides a quantitative and qualitative comparison of Acridine (B1665455) Red 3B, a lesser-known fluorescent dye, with the widely used Ethidium Bromide. The information presented herein is supported by available experimental data to assist researchers in making informed decisions for their specific applications.
At a Glance: Key Performance Characteristics
The selection of a nucleic acid stain is often a balance between sensitivity, safety, and the specific requirements of the experiment. Below is a summary of the key quantitative properties of Acridine Red 3B and Ethidium Bromide.
| Property | This compound | Ethidium Bromide |
| Excitation Maximum (λex) | ~552 nm[1] | 301 nm, ~520 nm (bound to DNA)[2] |
| Emission Maximum (λem) | ~584 nm[1] | ~605 nm (bound to DNA)[3] |
| Molar Extinction Coefficient (ε) | Data not readily available | 5,860 M⁻¹cm⁻¹ (at 480 nm) |
| Quantum Yield (Φ) | Data for DNA/RNA-bound state not readily available. Higher than Pyronin Y and Pyronin B in organic solvents.[4] | ~0.15 (bound to DNA) |
| Fluorescence Enhancement upon Binding DNA | Data not readily available | ~20-fold[3] |
Mechanism of Fluorescence
The fluorescence of both this compound and Ethidium Bromide is significantly enhanced upon their interaction with nucleic acids. Their distinct mechanisms of action are visualized below.
Caption: Mechanism of Acridine Dye Fluorescence.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Acidic Vesicles: Acridine Red 3B vs. LysoTracker Red
For researchers in cellular biology and drug development, the accurate visualization and tracking of acidic organelles, such as lysosomes and endosomes, are crucial for understanding cellular processes and drug delivery mechanisms. This guide provides a side-by-side comparison of two fluorescent probes, the infrequently used Acridine Red 3B and the widely adopted LysoTracker Red, for the specific application of labeling acidic vesicles in live cells. While LysoTracker Red is a well-characterized and commercially available probe for this purpose, information regarding this compound's utility in staining acidic organelles is sparse in the scientific literature.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and LysoTracker Red. It is important to note the significant lack of specific data for this compound in the context of acidic vesicle staining.
| Property | This compound | LysoTracker Red DND-99 |
| C.I. Number | 45000[1] | Not Applicable |
| Excitation Maximum | ~552 nm[2] | ~577 nm |
| Emission Maximum | ~584 nm[2] | ~590 nm |
| Mechanism of Action | Not well-established for acidic vesicles. As a rhodamine analogue, it may accumulate based on membrane potential or pH. | Weakly basic amine becomes protonated in acidic compartments, leading to its accumulation. |
| Recommended Working Concentration | Not established for live-cell imaging of acidic vesicles. | 50-75 nM in live cells[] |
| Photostability | Limited data available. As a rhodamine dye, photostability can be variable. | Prone to photobleaching, especially with prolonged imaging. |
| Cytotoxicity | Limited data available. | Generally low at recommended concentrations, but can be toxic at higher concentrations or with prolonged incubation. |
Mechanism of Action and Experimental Workflow
The accumulation of fluorescent probes in acidic vesicles is a key aspect of their functionality. The distinct mechanisms of LysoTracker Red and the putative mechanism for a rhodamine-based dye like this compound are illustrated below.
Caption: Putative and established mechanisms of probe accumulation in acidic vesicles.
Experimental Protocols
Detailed methodologies for utilizing these probes in live-cell imaging are provided below. Note that the protocol for this compound is hypothetical due to the lack of established procedures for this specific application.
Staining Acidic Vesicles with LysoTracker Red DND-99
Materials:
-
LysoTracker Red DND-99 stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on a suitable imaging dish or slide
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare Staining Solution: Dilute the LysoTracker Red DND-99 stock solution to a final working concentration of 50-75 nM in pre-warmed complete cell culture medium.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type.
-
Washing (Optional): For clearer imaging, the staining solution can be removed and replaced with fresh, pre-warmed medium. However, LysoTracker dyes are designed to be retained after removal from the medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (Excitation/Emission: ~577/590 nm).
Hypothetical Protocol for Staining Acidic Vesicles with this compound
Disclaimer: The following protocol is a general guideline based on the properties of other fluorescent dyes and has not been validated for this compound for this specific application. Optimization will be required.
Materials:
-
This compound powder or stock solution
-
Live cells cultured on a suitable imaging dish or slide
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare Stock Solution: If starting from a powder, prepare a stock solution (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. This compound is reported to be soluble in both aqueous solutions and ethanol[1].
-
Prepare Staining Solution: Dilute the stock solution to a working concentration in pre-warmed complete cell culture medium. A starting concentration range of 100 nM to 1 µM could be tested.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. Incubation times should be optimized to achieve sufficient signal without causing cytotoxicity.
-
Washing: Remove the staining solution and wash the cells once or twice with pre-warmed PBS or complete medium to remove background fluorescence.
-
Imaging: Image the cells using a fluorescence microscope with filter sets appropriate for this compound's spectral properties (Excitation/Emission: ~552/584 nm).
Conclusion
Based on the available scientific literature, LysoTracker Red is the well-established and recommended probe for labeling and tracking acidic vesicles in live cells. It has a clear mechanism of action and a wealth of supporting data and protocols.
This compound, in contrast, is not a commonly used or validated probe for this application. While its spectral properties are documented, there is a significant lack of information regarding its ability to specifically accumulate in acidic organelles, its photostability in a cellular environment, and its potential cytotoxicity. Researchers considering the use of this compound for acidic vesicle staining should be prepared to undertake extensive validation and optimization experiments. For reliable and reproducible results in studying acidic organelles, LysoTracker Red remains the superior and more scientifically sound choice.
References
Validating Acridine Red 3B for Cellular Imaging: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in experimental design. This guide provides a framework for the validation of Acridine (B1665455) Red 3B in a new cell line or model organism, offering an objective comparison with alternative dyes and furnishing the necessary experimental protocols to empower researchers to make informed decisions.
Acridine Red 3B is a member of the pyronin family of dyes, historically used for staining RNA in histological preparations.[1] Its fluorescent properties suggest its potential for broader applications in cellular imaging. However, its performance in a new biological context must be rigorously validated. This guide outlines the essential validation steps and compares this compound with commonly used alternatives for RNA and cellular staining: Pyronin Y, Acridine Orange, and SYTO RNASelect.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye hinges on a combination of factors including its brightness, stability, and potential for cellular perturbation. The following table summarizes available quantitative data for this compound and its alternatives. It is important to note that these values are often context-dependent and can vary with the experimental setup.
| Parameter | This compound | Pyronin Y | Acridine Orange | SYTO RNASelect |
| Target | RNA[1] | RNA[2] | DNA (green), RNA (red)[1] | RNA[3] |
| Cell Permeability | Permeable | Permeable[2] | Permeable[1] | Permeable[3] |
| Excitation Max (nm) | ~547[1] | ~550 | ~502 (DNA), ~460 (RNA)[1] | ~490[3] |
| Emission Max (nm) | Not specified | ~570 | ~525 (DNA), ~650 (RNA)[1] | ~530[3] |
| Quantum Yield (Φf) | Higher than Pyronin Y | Relatively low in aqueous solution[4] | 0.46 (in ethanol)[5] | High upon RNA binding |
| Photostability | Not specified | Considered photostable[6] | Subject to photobleaching[5] | Good photostability[3] |
| Cytotoxicity | Not specified | Can induce cell cycle arrest and cytotoxicity at high concentrations[2] | Can be phototoxic[7] | Low cytotoxicity[3] |
Experimental Protocols for Validation
To objectively assess the suitability of this compound for a new cell line or model organism, a series of validation experiments are essential. The following protocols provide a framework for these evaluations.
Protocol 1: Determination of Optimal Staining Concentration
Objective: To determine the lowest concentration of this compound that provides a satisfactory signal-to-noise ratio without inducing morphological changes in the cells.
Materials:
-
New cell line of interest
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed the cells in a multi-well imaging plate and allow them to adhere overnight.
-
Prepare a series of working concentrations of this compound in pre-warmed cell culture medium (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).
-
Replace the culture medium in each well with the corresponding dye solution. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope. Acquire images at different exposure times to assess signal intensity and background fluorescence.
-
Analyze the images to identify the concentration that yields the best signal with minimal background and no observable changes in cell morphology.
Protocol 2: Cytotoxicity Assay
Objective: To quantify the effect of this compound on cell viability over time.
Materials:
-
New cell line of interest
-
This compound
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead staining kit with Propidium Iodide and Calcein AM)
-
96-well microplate
-
Plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
The following day, treat the cells with a range of this compound concentrations, including concentrations higher than the determined optimal staining concentration. Include untreated and vehicle controls.
-
Incubate the cells for different time points (e.g., 24, 48, and 72 hours).
-
At each time point, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader or image the cells with a fluorescence microscope for live/dead staining.
-
Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) of the dye.
Protocol 3: Photostability Assessment
Objective: To measure the rate of photobleaching of this compound under typical imaging conditions.
Materials:
-
Cells stained with the optimal concentration of this compound
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare a sample of stained cells as described in Protocol 1.
-
Select a region of interest (ROI) for imaging.
-
Continuously illuminate the sample using the excitation light source at a power level that will be used for routine imaging.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the fluorescence intensity of each time point to the initial intensity (t=0).
-
Plot the normalized intensity against time to visualize the photobleaching curve and determine the half-life (the time at which the intensity drops to 50% of the initial value).
Visualizing Workflows and Mechanisms
To further aid in the understanding of the validation process and the potential application of this compound, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for validating a new fluorescent dye in a cell line.
Caption: Proposed mechanism of this compound interaction with cellular RNA.
Caption: A decision-making guide for selecting a suitable fluorescent dye for RNA staining.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactions of acridine orange with nucleic acids. Properties of complexes of acridine orange with single stranded ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Staining with pyronin Y detects changes in conformation of RNA during mitosis and hyperthermia of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyronin Y (Pyronin G), Cationic dye (RNA) (CAS 92-32-0) | Abcam [abcam.com]
Correlative Microscopy: A Comparative Guide to Acridine Red 3B and Alternative Dyes for Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Correlative Light and Electron Microscopy (CLEM) bridges the gap between the functional dynamics observed with fluorescence light microscopy and the high-resolution ultrastructural detail provided by electron microscopy. The choice of fluorescent probe is critical to the success of any CLEM experiment, as it must withstand the harsh chemical fixation and resin embedding procedures required for electron microscopy while retaining sufficient fluorescence for accurate localization. This guide provides a comparative overview of Acridine Red 3B and other red fluorescent probes for CLEM applications, supported by available data and detailed experimental workflows.
Performance Comparison of Red Fluorescent Probes for CLEM
The selection of a suitable fluorescent dye in a CLEM experiment is a trade-off between brightness, photostability, and resistance to the harsh processing steps of electron microscopy. While this compound has been suggested for staining RNA, its use in CLEM is not widely documented.[1] This comparison, therefore, draws on its known properties and contrasts them with more commonly used red fluorescent probes.
| Feature | This compound | mScarlet-H (RFP) | Janelia Fluor® Dyes (e.g., JF549) | Tetramethylrhodamine (TMR) |
| Excitation Max. | 552 nm[2] | ~569 nm | ~549 nm | ~550 nm |
| Emission Max. | 584 nm[2] | ~594 nm | ~571 nm | ~575 nm |
| Fluorescence Quantum Yield | Higher than Pyronin Y and B[3] | High | High | Moderate |
| Photostability | Moderate (related to other acridines) | High[4] | Very High[5] | Moderate |
| EM Preparation Resistance | Not extensively documented | High, retains fluorescence in Epon resin[4] | Good, retains fluorescence in Epon resin[5] | Moderate, some fluorescence retained in Epon[5] |
| Primary Target | RNA[1] | Genetically encoded tag fusion protein | Genetically encoded tag (e.g., HaloTag, SNAP-tag) | Covalently linked to proteins/antibodies |
| Permeability | Cell permeable | Requires genetic expression | Cell permeable ligands available | Generally requires permeabilization |
Experimental Protocols
A generalized pre-embedding CLEM workflow is presented below, followed by a specific, detailed protocol for this compound staining, formulated based on its chemical properties and protocols for similar dyes like Acridine Orange.
General Pre-embedding CLEM Workflow
This compound Staining Protocol for CLEM
This protocol is a guideline based on the properties of this compound and general staining procedures. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound (C.I. 45000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative solution: 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde (B144438) in PBS
-
Quenching solution: 0.1% sodium borohydride (B1222165) in PBS (prepare fresh)
-
Gridded coverslips for cell culture and relocation
Procedure:
-
Cell Culture: Grow cells of interest on gridded coverslips to the desired confluency. The grid is essential for relocating the same cells in the electron microscope.
-
Staining:
-
Prepare a 1 mg/mL stock solution of this compound in ethanol (B145695).
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-5 µg/mL.
-
Incubate cells with the staining solution for 15-30 minutes at 37°C.
-
Wash the cells three times with warm PBS to remove excess dye.
-
-
Live-cell Imaging (Optional): If desired, image the live stained cells using a fluorescence microscope equipped with filters for red fluorescence (Excitation: ~550 nm, Emission: ~585 nm).
-
Fixation:
-
Fix the cells with the fixative solution (4% PFA, 0.1% glutaraldehyde in PBS) for 30-60 minutes at room temperature. The inclusion of a low percentage of glutaraldehyde helps to better preserve ultrastructure.
-
Wash the cells three times with PBS.
-
-
Quenching: To reduce autofluorescence from glutaraldehyde, incubate the cells in freshly prepared 0.1% sodium borohydride in PBS for 10 minutes at room temperature.
-
Fluorescence Microscopy:
-
Mount the coverslip on a slide with a drop of PBS.
-
Acquire fluorescence images of the cells of interest, carefully recording the grid coordinates of the imaged cells. High-resolution Z-stacks are recommended.
-
-
Preparation for Electron Microscopy:
-
Proceed with standard protocols for transmission electron microscopy (TEM) sample preparation. This includes post-fixation with osmium tetroxide, dehydration in a graded ethanol series, and embedding in a resin such as Epon.
-
-
Ultrathin Sectioning and EM Imaging:
-
Relocate the previously imaged cells using the grid on the coverslip, which will be visible in the resin block face.
-
Prepare ultrathin sections of the target cells.
-
Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
Image the sections in a transmission electron microscope.
-
-
Correlation: Overlay the fluorescence and electron microscopy images using the grid pattern and cellular landmarks for precise correlation.
Logical Relationship of CLEM Components
The successful execution of a CLEM experiment relies on the careful integration of light and electron microscopy techniques. The following diagram illustrates the logical dependencies and outcomes of this integrated approach.
Concluding Remarks
While this compound presents an intriguing possibility for RNA visualization in CLEM due to its favorable fluorescence properties, its utility is currently limited by a lack of established protocols and data on its performance after EM processing. For researchers requiring robust and reproducible red fluorescence in CLEM, genetically encoded probes like mScarlet-H or the use of highly photostable synthetic dyes such as the Janelia Fluor series with self-labeling tags offer a more reliable and well-documented alternative. Further research is needed to fully explore the potential of this compound and to optimize protocols for its use in the powerful and ever-evolving field of correlative microscopy.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Spectrum [Acridine Red] | AAT Bioquest [aatbio.com]
- 3. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Fluorescent Proteins for Dual-Colour Post-Embedding CLEM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Researcher's Guide to Evaluating Acridine Red 3B from Diverse Suppliers
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to the accuracy and reproducibility of experimental results. Acridine (B1665455) Red 3B, a fluorescent dye utilized in various biological applications, is no exception. The performance of this dye can vary significantly between suppliers, impacting experimental outcomes. This guide provides a comprehensive framework for evaluating and comparing the performance of Acridine Red 3B from different sources, complete with detailed experimental protocols and illustrative diagrams.
Key Performance Parameters for Comparison
When sourcing this compound, it is crucial to assess several key performance indicators to ensure consistency and reliability. The following table summarizes the essential parameters for evaluation.
| Performance Parameter | Description | Importance in Research |
| Purity | The percentage of this compound in the supplied product, free from contaminants and synthesis byproducts. | High purity ensures that the observed fluorescence is solely from the dye of interest, preventing artifacts and off-target effects. |
| Molar Extinction Coefficient | A measure of how strongly the dye absorbs light at a specific wavelength. | A higher molar extinction coefficient indicates a greater ability to absorb light, which can lead to brighter fluorescence. |
| Fluorescence Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | A higher quantum yield results in a brighter fluorescent signal, enhancing sensitivity in imaging and detection assays. |
| Photostability | The resistance of the dye to photochemical degradation when exposed to light. | High photostability is critical for experiments requiring prolonged or repeated imaging, as it minimizes signal loss over time. |
| Fluorescence Intensity in Application | The brightness of the dye when used in a specific experimental context, such as staining cells or tissues. | This provides a practical measure of the dye's performance and suitability for a particular application. |
| Solubility and Stability in Solution | The ability of the dye to dissolve in relevant solvents and remain stable without precipitation or degradation. | Consistent solubility and stability are essential for preparing reliable staining solutions and achieving reproducible results. |
Experimental Protocols for Performance Evaluation
To objectively compare this compound from different suppliers, a series of standardized experiments should be performed. The following protocols provide detailed methodologies for assessing the key performance parameters.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of fluorescent dyes.[1][2]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound from each supplier in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Gradient Program: Start with a low percentage of acetonitrile and gradually increase it over the course of the run to elute compounds of varying polarity.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Use a UV-Vis detector set to the maximum absorbance wavelength of this compound (approximately 530 nm) and a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Integrate the area of the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the dye from each supplier as the percentage of the main peak area relative to the total peak area.
-
Workflow for Purity Analysis
Workflow for determining the purity of this compound using HPLC.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence and can be determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[3]
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties similar to this compound (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95).
-
Sample Preparation:
-
Prepare a series of five dilutions for both the this compound from each supplier and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.
-
-
Spectroscopic Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the samples and the standard.
-
The slope of the resulting linear fits will be used to calculate the quantum yield using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (nsample2 / nstandard2) where 'n' is the refractive index of the solvent.
-
Experimental Workflow for Quantum Yield Measurement
Steps for determining the relative fluorescence quantum yield.
Photostability Assessment
Photostability is crucial for applications involving prolonged light exposure, such as time-lapse microscopy. A common method to assess this is by measuring the photobleaching half-life.[4][5]
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound from each supplier at the same concentration in a suitable buffer (e.g., PBS).
-
Mount the solutions on a microscope slide.
-
-
Microscopy and Image Acquisition:
-
Use a fluorescence microscope with a stable light source and the appropriate filter set for this compound.
-
Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio. Use the same intensity for all samples.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time and fit the data to an exponential decay curve to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence to decrease by 50%.
-
Workflow for Photostability Assessment
Procedure for evaluating the photostability of this compound.
Application in Signaling Pathway Analysis
Acridine dyes are often used to visualize cellular components and processes. Their ability to bind to nucleic acids makes them useful for studying events like apoptosis. Fluorescent probes are also instrumental in tracking the activity of signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.[6][7][8]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a cascade of protein kinases that relays signals from the cell surface to the nucleus. Fluorescent reporters can be engineered to visualize the activity of key kinases in this pathway, such as ERK.
Diagram of the MAPK/ERK Signaling Pathway
Simplified diagram of the MAPK/ERK signaling cascade.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspases. Fluorescent probes, including acridine derivatives, can be used to visualize key events in apoptosis, such as changes in mitochondrial membrane potential or caspase activation.[9][10][11]
Diagram of the Intrinsic Apoptosis Pathway
Overview of the intrinsic pathway of apoptosis.
Conclusion and Recommendations
The performance of this compound can have a significant impact on the quality and reliability of research data. By systematically evaluating key performance parameters such as purity, quantum yield, and photostability, researchers can make informed decisions when selecting a supplier. The protocols outlined in this guide provide a robust framework for conducting such a comparison. It is recommended that laboratories establish their own internal standards and validation procedures to ensure the consistency of fluorescent reagents over time and across different batches and suppliers. This proactive approach to quality control will ultimately lead to more reproducible and credible scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of fluorescent dyes in organ tissue samples via HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dyes for Cell Cycle and Apoptosis Analysis - FluoroFinder [fluorofinder.com]
- 10. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
A Comparative Guide: Acridine Red 3B versus Fluorescent Protein Reporters for Gene Expression Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of gene expression is paramount. This guide provides a comprehensive comparison of two distinct methodologies for this purpose: the use of the synthetic dye Acridine (B1665455) Red 3B for total RNA staining and the application of genetically encoded fluorescent protein (FP) reporters for monitoring specific gene promoter activity.
This document delineates the fundamental differences in their mechanisms of action, applications, and performance characteristics. We present quantitative data, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate technique for your research needs.
Core Principles: A Tale of Two Methodologies
The primary distinction between Acridine Red 3B and fluorescent proteins lies in their approach to measuring gene expression.
This compound , a synthetic dye belonging to the acridine family, functions by binding to nucleic acids. It is analogous to the more commonly used Pyronin Y and Acridine Orange. When used for gene expression analysis, it provides a quantitative measure of the total cellular RNA content. This offers a general snapshot of the transcriptional activity within a cell population but does not provide information on the expression of specific genes. This method is typically employed with fixed and permeabilized cells.
Fluorescent proteins (FPs) , such as Green Fluorescent Protein (GFP) and its red-shifted variants (e.g., mCherry, mKate2), are genetically encoded reporters. The gene for an FP is cloned downstream of a specific promoter of interest in an expression vector. When this construct is introduced into cells, the expression of the FP is driven by the activity of the target promoter. The resulting fluorescence intensity is directly proportional to the rate of transcription of the specific gene, offering real-time, dynamic insights into gene regulation in living cells.
Quantitative Data Summary
The following tables provide a comparative overview of the key performance metrics for this compound and a selection of commonly used red fluorescent proteins. It is important to note that direct quantitative comparisons of photostability for this compound are not widely available; data for the closely related Acridine Orange is provided as a proxy.
Table 1: Performance Comparison - this compound vs. Red Fluorescent Proteins
| Parameter | This compound | Red Fluorescent Proteins (e.g., mCherry, mKate2) |
| Principle of Detection | Staining of total cellular RNA | Genetically encoded reporter of specific promoter activity |
| Measurement | General transcriptional activity | Specific gene expression |
| Live/Fixed Cells | Primarily fixed cells | Live and fixed cells |
| Temporal Resolution | Endpoint measurement | Real-time, dynamic measurement |
| Specificity | Low (stains all RNA) | High (specific to the promoter of interest) |
| Toxicity | Potentially cytotoxic at higher concentrations | Generally low, but overexpression can be a concern[1] |
| Photostability | Low to moderate (data for Acridine Orange)[2] | Varies, but generally moderate to high[3][4] |
Table 2: Quantitative Properties of this compound and Selected Red Fluorescent Proteins
| Reporter | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Brightness | Photostability (t½, sec) |
| This compound | 547[5] | ~584 | Not widely reported | Not applicable | Low to Moderate (proxy data) |
| mCherry | 587 | 610 | 0.22 | 16 | 450 |
| mKate2 | 588 | 633 | 0.40 | 40 | 780[3] |
| tdTomato | 554 | 581 | 0.69 | 100 | 1200 |
| mScarlet | 569 | 594 | 0.70 | 70 | 560 |
Note: Brightness is relative to EGFP. Photostability data for fluorescent proteins can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: General RNA Staining with Acridine Dyes (Adaptable for this compound)
This protocol is based on methods for Acridine Orange staining and can be adapted for this compound. Optimization of dye concentration and incubation times may be necessary.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound stock solution (e.g., 1 mg/mL in ethanol (B145695) or water)
-
Staining solution (working concentration to be optimized, typically 1-5 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells on coverslips or in a multi-well plate.
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Staining: Incubate cells with the this compound staining solution for 15-30 minutes at room temperature in the dark.
-
Washing: Wash cells three times with PBS to remove excess stain.
-
Mounting: Mount the coverslip on a microscope slide with mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with excitation and emission filters appropriate for this compound (Excitation ~547 nm, Emission ~584 nm).
Protocol 2: Gene Expression Analysis using a Fluorescent Protein Reporter
This protocol outlines the general steps for using a plasmid-based fluorescent protein reporter system.
Materials:
-
Mammalian expression vector containing the promoter of interest upstream of a red fluorescent protein gene (e.g., pPromoter-mCherry)
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Transfection reagent
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the mammalian cells in a multi-well plate or on coverslips at a density that will be 70-90% confluent at the time of transfection.
-
Transfection: Transfect the cells with the fluorescent protein reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Culture the cells for 24-72 hours to allow for the expression of the fluorescent protein. The optimal time will depend on the promoter activity and the maturation time of the fluorescent protein.
-
Experimental Treatment (Optional): If studying the effect of a compound or condition on gene expression, treat the cells as required.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Visualize the cells directly using a fluorescence microscope with appropriate filter sets for the chosen red fluorescent protein. Capture images for qualitative or quantitative analysis of fluorescence intensity.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer. This will provide quantitative data on the percentage of fluorescent cells and the mean fluorescence intensity.
-
Mandatory Visualizations
Signaling Pathway for Fluorescent Protein Reporter Gene Expression
Caption: Workflow of FP reporter gene expression.
Experimental Workflow: this compound Staining vs. Fluorescent Protein Reporter
Caption: this compound vs. FP workflows.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and fluorescent protein reporters hinges on the specific research question.
This compound is a suitable tool for obtaining a rapid, albeit general, assessment of the overall transcriptional state of a cell population. Its primary application is in histology and fixed-cell analysis where a broad measure of RNA content is sufficient.
Fluorescent protein reporters , on the other hand, are indispensable for detailed investigations into the regulation of specific genes. Their ability to provide real-time, dynamic data in living cells makes them the superior choice for studying signaling pathways, drug effects on gene expression, and other intricate cellular processes. While the initial setup of creating reporter constructs and transfecting cells is more involved, the specificity and depth of the resulting data are unparalleled for mechanistic studies.
For drug development professionals, fluorescent protein reporters offer a powerful platform for high-throughput screening of compounds that modulate the expression of specific target genes. This compound might find utility in preliminary toxicity screens where a general impact on cellular metabolism and transcription is being assessed. Ultimately, a thorough understanding of the capabilities and limitations of each method will enable researchers to make an informed decision and generate robust, reliable data.
References
- 1. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modern fluorescent proteins and imaging technologies to study gene expression, nuclear localization, and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of acridine orange in: flow cytometric evaluation of erythropoietic cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stainsfile.com [stainsfile.com]
A comparative study of the photostability of Acridine Red 3B and other rhodamine dyes.
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust fluorescent dye is critical for acquiring reliable and reproducible data. A key performance indicator for a fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to light. This guide provides a comparative analysis of the photostability of Acridine Red 3B and other commonly used rhodamine dyes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Photophysical Properties
The following table summarizes the fluorescence quantum yields and lifetimes of Acridine Red and related rhodamine analogues in various solvents. A higher fluorescence quantum yield suggests that the molecule is more efficient at dissipating absorbed energy through fluorescence rather than through non-radiative pathways that can lead to photobleaching.
Table 1: Comparison of Fluorescence Quantum Yield (Φf) and Lifetime (τ) of Acridine Red and Other Rhodamine Dyes in Different Solvents.
| Dye | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| Acridine Red (AR) | Water | 0.43 | 2.01 |
| Ethanol | 0.85 | 3.87 | |
| Acetonitrile | 0.73 | 3.54 | |
| Chloroform | 0.65 | 3.25 | |
| Pyronin Y (PYY) | Water | 0.23 | 1.65 |
| Ethanol | 0.78 | 3.41 | |
| Acetonitrile | 0.65 | 3.12 | |
| Chloroform | 0.51 | 2.89 | |
| Pyronin B (PYB) | Water | 0.18 | 1.34 |
| Ethanol | 0.71 | 3.22 | |
| Acetonitrile | 0.58 | 2.98 | |
| Chloroform | 0.43 | 2.67 | |
| Rhodamine 6G | Water | 0.95 | 4.1 |
| Ethanol | 0.95 | 4.0 | |
| Rhodamine B | Water | 0.31 | 1.7 |
| Ethanol | 0.70 | 3.1 |
Observations:
-
Acridine Red exhibits a significantly longer fluorescence lifetime and higher quantum yield compared to Pyronin Y and Pyronin B, particularly in organic solvents. This is attributed to the influence of the alkyl groups on the nitrogen atom, which can affect the rate of internal conversion.[2]
-
The presence of a phenyl group in Rhodamine B and Rhodamine 6G has a relatively minor effect on their fluorescence properties compared to the structural variations among Acridine Red, Pyronin Y, and Pyronin B.[2]
-
Ethanol appears to be a favorable solvent for all the listed dyes, resulting in the highest fluorescence quantum yields and longest lifetimes.[2] This suggests that the solvent environment plays a crucial role in the photophysical behavior of these dyes.
Factors Influencing Rhodamine Dye Photostability
Several molecular and environmental factors can influence the photostability of rhodamine dyes:
-
Molecular Structure: Increasing the alkyl substitution on the amino groups on the xanthene ring can improve photostability. Conversely, fixing the N-linked alkyl groups to form rigid rings can significantly decrease photostability. Esterification of the carboxyl group on the benzene (B151609) ring can enhance photostability to some extent.[3][4]
-
Oxygen Concentration: The presence of molecular oxygen is a critical factor in the photobleaching of many fluorescent dyes, including rhodamines. Reactions of the dye's metastable triplet state with oxygen can lead to the formation of reactive oxygen species that degrade the dye molecule.
-
Solvent: The solvent can influence the dye's electronic structure and its interaction with quenching species, thereby affecting its photostability.[5][6]
Experimental Protocols
Measurement of Photobleaching Quantum Yield (Φb)
A common method to quantify the photostability of a fluorescent dye is to determine its photobleaching quantum yield (Φb). This value represents the number of molecules that are photobleached per total number of photons absorbed. A lower Φb indicates higher photostability.
Materials:
-
Fluorometer or a fluorescence microscope equipped with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector.
-
Spectrophotometer for measuring absorbance.
-
Quartz cuvettes or microscope slides.
-
Solutions of the dye to be tested at a known concentration.
-
A reference standard with a known photobleaching quantum yield (optional, for relative measurements).
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Initial Measurements:
-
Measure the initial absorbance (A₀) of the sample at the excitation wavelength using a spectrophotometer.
-
Measure the initial fluorescence intensity (F₀) of the sample in the fluorometer or on the microscope.
-
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time.
-
The photobleaching rate constant (k_pb) can be determined from the slope of this plot.
-
The photobleaching quantum yield (Φb) can then be calculated using the following equation:
Φb = k_pb / (σ * I)
where:
-
k_pb is the photobleaching rate constant.
-
σ is the absorption cross-section of the dye at the excitation wavelength.
-
I is the photon flux of the excitation light.
-
-
Visualizations
Photobleaching Mechanism
The following diagram illustrates the general mechanism of photobleaching for a fluorescent dye, involving excitation to the singlet state, intersystem crossing to the triplet state, and subsequent photochemical reactions that lead to the loss of fluorescence.
Caption: General mechanism of fluorescent dye photobleaching.
Experimental Workflow for Photobleaching Quantum Yield Determination
The workflow for experimentally determining the photobleaching quantum yield is outlined in the diagram below.
Caption: Workflow for determining photobleaching quantum yield.
References
- 1. Photostability of organic red food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Acridine Red 3B: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Acridine Red 3B, a synthetic dye, is classified as a hazardous substance that is very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires strict adherence to established protocols to mitigate potential risks. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Key Hazard and Disposal Information
The following table summarizes the critical hazard classifications and disposal recommendations for this compound based on available safety data sheets.
| Parameter | Description | Source |
| Hazard Classification | Hazardous substance according to OSHA 29 CFR 1910.1200.[1] | [1] |
| Environmental Hazard | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1] | [1] |
| Primary Disposal Route | Must be disposed of as hazardous waste.[1] | [1] |
| Regulatory Compliance | All waste must be handled in accordance with local, state, and federal regulations.[1] | [1] |
| Incompatible Materials | Strong oxidizing agents.[2] | [2] |
Procedural Steps for Proper Disposal
Adherence to a systematic disposal workflow is crucial for safety and compliance. The following protocol outlines the necessary steps for managing this compound waste from generation to final disposal.
1. Waste Segregation and Collection:
-
Isolate Waste: Immediately segregate all materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials.
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled, and sealed container.[1] The container should be sturdy, leak-proof, and chemically compatible.[3]
2. Labeling and Storage:
-
Clear Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound" and including any other information required by your institution's environmental health and safety (EHS) department.
-
Safe Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[2][3]
3. Spill Management:
-
Minor Spills: For small spills, trained personnel wearing appropriate PPE (impervious gloves, safety glasses) should clean up immediately. Use dry cleanup procedures to avoid generating dust.[1] The collected material should be placed in a labeled, sealable container for disposal.[1]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel or your institution's EHS department.[1] Prevent the spillage from entering drains, sewers, or water courses.[1]
4. Final Disposal:
-
Consult EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Do Not Drain Dispose: Never dispose of this compound or its solutions down the drain.[1][4]
-
Follow Official Guidance: Always adhere to the specific disposal instructions provided by the manufacturer and your local or regional waste management authority.[1]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions required.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures and fostering a culture of safety and environmental responsibility, laboratories can effectively manage the risks associated with this compound and ensure the protection of both personnel and the environment.
References
Personal protective equipment for handling Acridine Red 3B
Essential Safety and Handling Guide for Acridine Red 3B
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE for routine handling and in the event of a spill.
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Safety glasses with side-shields or chemical splash goggles.[1][2] | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][3] | Fully-buttoned lab coat.[2][4] | Not required with adequate ventilation; use a suitable respirator if dust formation is likely.[1][4] |
| Spill Cleanup | Chemical splash goggles or face shield.[2] | Chemical-resistant, impervious gloves.[3][4] | Impervious clothing, apron, or protective suit.[4] | A suitable dust respirator should be worn, especially for large spills or in poorly ventilated areas.[4] |
Hazard and Toxicity Data
While specific quantitative toxicological data for this compound is limited, it is considered a hazardous substance.[4] The following table summarizes available information.
| Parameter | Value/Information |
| Acute Toxicity | No significant acute toxicological data identified in literature search.[4] |
| Skin Irritation | Not thought to produce adverse health effects or skin irritation, but good hygiene practice is required.[4] Open cuts or irritated skin should not be exposed.[4] |
| Eye Irritation | May produce foreign body irritation.[4] |
| Carcinogenicity | No components are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA for the broader Acridine category.[5] |
| Environmental Hazard | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[4] |
Operational Plan: From Preparation to Disposal
A systematic workflow is essential for minimizing risks associated with this compound.
Step-by-Step Handling and Disposal Procedures
Handling:
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4] Confirm that a spill kit is readily available.
-
Personal Protective Equipment : Put on all required PPE as detailed in the table above.
-
Weighing and Preparation : When weighing the solid powder, handle it carefully to avoid creating dust.[4]
-
Handling Practices : Avoid all unnecessary personal contact.[4] Do not eat, drink, or smoke in the handling area.[4] Keep the container tightly sealed when not in use.[4]
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[4] Launder work clothes separately.[4]
Spill Management:
-
Evacuate and Ventilate : For any spill, clear the area of personnel and ensure adequate ventilation.[4]
-
Containment : Prevent the spillage from entering drains or water courses.[4]
-
Cleanup : For solid spills, use dry clean-up procedures and avoid generating dust.[4] Sweep or shovel the material into a labeled container for disposal.[4] Do not use air hoses for cleaning.[4]
Disposal Plan:
-
Waste Classification : this compound and its container must be disposed of as hazardous waste.[4]
-
Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealable container.[4]
-
Disposal Method : Do not dispose of down the drain or in regular trash.[4] Disposal should be handled by a licensed professional waste disposal service.[2] Consult local or regional waste management authorities for specific guidance.[4] Incineration in a licensed facility or burial in a designated landfill may be appropriate methods.[4]
-
Container Decontamination : Empty containers should be decontaminated before disposal.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
